1,4-Dihydro-2H-3,1-benzoxazin-2-one
Description
Structure
3D Structure
Properties
IUPAC Name |
1,4-dihydro-3,1-benzoxazin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO2/c10-8-9-7-4-2-1-3-6(7)5-11-8/h1-4H,5H2,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYZIUAAQNFJPJY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2NC(=O)O1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20157363 | |
| Record name | 4H-3,1-Benzoxazin-2-one, 1,2-dihydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20157363 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13213-88-2 | |
| Record name | 1,4-Dihydro-2H-3,1-benzoxazin-2-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13213-88-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4H-3,1-Benzoxazin-2-one, 1,2-dihydro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013213882 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4H-3,1-Benzoxazin-2-one, 1,2-dihydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20157363 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,4-dihydro-2H-3,1-benzoxazin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.879 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Comprehensive Guide to the Synthesis of 1,4-Dihydro-2H-3,1-benzoxazin-2-ones from Phthalides
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract
1,4-Dihydro-2H-3,1-benzoxazin-2-one derivatives are a significant class of heterocyclic compounds, forming the structural core of various biologically active molecules, including marketed pharmaceuticals.[1] This technical guide provides an in-depth overview of a robust and efficient two-step synthetic methodology for converting readily available phthalides into this valuable benzoxazinone scaffold. The process involves an initial ring-opening aminolysis of the phthalide, followed by a Hofmann rearrangement. This document furnishes detailed experimental protocols, quantitative data for a range of substrates, and mechanistic diagrams to facilitate its application in research and development.
Core Synthetic Strategy
The transformation of phthalides into 1,4-dihydro-2H-3,1-benzoxazin-2-ones is achieved through a simple and effective two-step protocol.[1]
-
Step 1: Aminolysis of Phthalide. The lactone ring of a 3-substituted phthalide is opened via aminolysis to yield a 2-(hydroxymethyl)benzamide intermediate. Direct reaction with ammonia is often ineffective; therefore, an in-situ prepared aluminum amide reagent is employed to facilitate the reaction.[1]
-
Step 2: Hofmann Rearrangement. The resulting primary 2-(hydroxymethyl)benzamide undergoes a Hofmann rearrangement, induced by a hypervalent iodine reagent like bis(trifluoroacetoxy)iodobenzene (BTI). This step proceeds via an isocyanate intermediate which is immediately trapped by the neighboring hydroxyl group to afford the final cyclized benzoxazinone product.[1]
The overall transformation can be visualized as the insertion of an N-H group into the bond between the aromatic ring and the carbonyl group of the phthalide.[1]
Experimental Workflow and Reaction Mechanism
The logical flow of the synthesis and the underlying chemical transformations are illustrated below.
Caption: Overall experimental workflow for the two-step synthesis.
The key transformation in this synthesis is the Hofmann rearrangement, which proceeds through a well-defined pathway.
Caption: Proposed mechanism for the BTI-induced Hofmann rearrangement step.
Quantitative Data Summary
The following tables summarize the results obtained for the synthesis of various substituted benzoxazinones from their corresponding phthalides.
Table 1: Step 1 - Aminolysis of Substituted Phthalides (4) to 2-(Hydroxymethyl)benzamides (5) [1]
| Entry | Phthalide (4) Substituent (R) | Product (5) | Isolated Yield (%) |
| 1 | H | 5a | 87 |
| 2 | Phenyl | 5b | 95 |
| 3 | 4-Fluorophenyl | 5c | 93 |
| 4 | 4-Chlorophenyl | 5d | 94 |
| 5 | 4-Methylphenyl | 5e | 95 |
| 6 | 4-Methoxyphenyl | 5f | 92 |
| 7 | Methyl | 5g | 85 |
| 8 | n-Butyl | 5h | 83 |
Reaction Conditions: 3.0 eq (CH₃)₃Al/NH₄Cl, THF, 50 °C, 12-16h.[1]
Table 2: Step 2 - Hofmann Rearrangement of 2-(Hydroxymethyl)benzamides (5) to Benzoxazinones (2) [1]
| Entry | Benzamide (5) Substituent (R) | Product (2) | Reaction Time (h) | Isolated Yield (%) |
| 1 | H | 2a | 1 | 92 |
| 2 | Phenyl | 2b | 1 | 95 |
| 3 | 4-Fluorophenyl | 2c | 1 | 96 |
| 4 | 4-Chlorophenyl | 2d | 1 | 95 |
| 5 | 4-Methylphenyl | 2e | 1 | 93 |
| 6 | 4-Methoxyphenyl | 2f | 1 | 94 |
| 7 | Methyl | 2g | 3 | 87 |
| 8 | n-Butyl | 2h | 3 | 85 |
Reaction Conditions: 1.05 eq BTI in DMF at 0 °C for the time provided.[1]
Detailed Experimental Protocols
Materials and General Methods: All reagents should be of commercial grade and used without further purification unless otherwise noted. Reactions should be monitored by thin-layer chromatography (TLC).
General Procedure for Step 1: Aminolysis of Phthalides[1]
-
To a solution of trimethylaluminum (3.0 equivalents) in anhydrous tetrahydrofuran (THF), add ammonium chloride (3.0 equivalents) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Stir the resulting mixture at room temperature for 1 hour to allow for the in-situ formation of the aluminum amide reagent.
-
Add the corresponding 3-substituted phthalide (1.0 equivalent) to the reaction mixture.
-
Heat the mixture to 50 °C and stir for 12-16 hours, monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction to 0 °C and cautiously quench by the slow, dropwise addition of a saturated aqueous solution of sodium potassium tartrate.
-
Stir the mixture vigorously for 1 hour, then extract the product with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2-(hydroxymethyl)benzamide.
General Procedure for Step 2: Hofmann Rearrangement[1]
-
In a round-bottom flask, dissolve the 2-(hydroxymethyl)benzamide (1.0 equivalent) in anhydrous dimethylformamide (DMF).
-
Cool the solution to 0 °C in an ice bath and protect it from light (e.g., by wrapping the flask in aluminum foil).
-
Add bis(trifluoroacetoxy)iodobenzene (BTI) (1.05 equivalents) to the solution in one portion.
-
Stir the resulting mixture at 0 °C for the time specified in Table 2 (typically 1-3 hours), monitoring for the disappearance of the starting material by TLC.
-
Once the reaction is complete, allow the mixture to warm to room temperature and add ethyl acetate.
-
Wash the organic phase with a saturated aqueous solution of sodium bisulfite (NaHSO₃) (2 x volumes).
-
Extract the resulting aqueous phase with ethyl acetate (3 x volumes).
-
Combine all organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel to yield the final this compound.
Example Synthesis: 1,4-Dihydro-benzo[d][2][3]oxazin-2-one (2a)[1]
-
Synthesis of 2-(hydroxymethyl)benzamide (5a): Following the general procedure for aminolysis, phthalide (4a) is converted to 2-(hydroxymethyl)benzamide (5a) with an isolated yield of 87%.[1]
-
Synthesis of 1,4-Dihydro-benzo[d][2][3]oxazin-2-one (2a): In a 50 mL round-bottom flask, 2-(hydroxymethyl)benzamide (5a) (3.00 mmol, 0.454 g) was dissolved in 12 mL of DMF. The solution was cooled to 0 °C and covered with aluminum foil. BTI (3.15 mmol, 1.35 g) was added in one portion, and the mixture was stirred for 1 hour at 0 °C. The reaction was monitored by TLC. The mixture was then allowed to reach room temperature, and 20 mL of EtOAc was added. The organic phase was washed with NaHSO₃ (2 x 10 mL). The aqueous phase was subsequently washed with EtOAc (3 x 10 mL). The combined organic phases were dried and concentrated to yield the product, which was purified to give compound 2a in 92% yield.[1]
Conclusion
The described two-step synthesis commencing from phthalides represents a highly efficient and versatile route to the this compound core. The methodology is characterized by high yields, operational simplicity, and tolerance to a variety of substituents on the phthalide starting material. This guide provides the necessary data and detailed protocols to enable researchers to readily adopt this strategy for the synthesis of diverse benzoxazinone derivatives for applications in drug discovery and development.
References
- 1. Synthesis of 1,4-dihydro-benzo[d][1,3]oxazin-2-ones from phthalides via an aminolysis-Hofmann rearrangement protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phthalide synthesis [organic-chemistry.org]
- 3. Recent advancements in synthetic methodologies of 3-substituted phthalides and their application in the total synthesis of biologically active natural products - RSC Advances (RSC Publishing) [pubs.rsc.org]
Crystal Structure Analysis of 1,4-Dihydro-2H-3,1-benzoxazin-2-one: A Technical Guide
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide provides an in-depth overview of the crystal structure analysis of 1,4-dihydro-2H-3,1-benzoxazin-2-one and its derivatives. Due to the limited availability of public crystallographic data for the specific parent compound, this paper presents a comprehensive analysis of a closely related derivative, N′-[(1E)-1-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)ethylidene]benzohydrazide monohydrate, as a case study. The methodologies and data presentation formats described herein are directly applicable to the analysis of the core compound and its analogues.
Introduction
This compound and its derivatives are a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development. Their rigid, bicyclic structure provides a valuable scaffold for the design of novel therapeutic agents. Understanding the three-dimensional arrangement of atoms within these molecules is crucial for elucidating structure-activity relationships (SAR), optimizing drug-target interactions, and guiding rational drug design.
X-ray crystallography is the definitive method for determining the precise atomic arrangement in a crystalline solid. This technique provides detailed information on bond lengths, bond angles, torsion angles, and intermolecular interactions, which collectively define the crystal packing and solid-state conformation of a molecule.
Data Presentation: Crystallographic Data for a Representative Derivative
The following tables summarize the key crystallographic data for a representative derivative, N′-[(1E)-1-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)ethylidene]benzohydrazide monohydrate. This data provides a clear example of the quantitative information obtained from a single-crystal X-ray diffraction study.
Table 1: Crystal Data and Structure Refinement Details
| Parameter | Value |
| Empirical Formula | C₁₇H₁₅N₃O₃·H₂O |
| Formula Weight | 343.35 |
| Temperature | 293(2) K |
| Wavelength | 0.71073 Å |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| Unit Cell Dimensions | |
| a | 10.123(2) Å |
| b | 8.987(2) Å |
| c | 18.345(4) Å |
| α | 90° |
| β | 98.12(3)° |
| γ | 90° |
| Volume | 1650.1(6) ų |
| Z | 4 |
| Density (calculated) | 1.382 Mg/m³ |
| Absorption Coefficient | 0.101 mm⁻¹ |
| F(000) | 720 |
| Data Collection | |
| Diffractometer | Bruker SMART APEX II |
| Reflections Collected | 8456 |
| Independent Reflections | 2894 [R(int) = 0.045] |
| Refinement | |
| Refinement Method | Full-matrix least-squares on F² |
| Data / Restraints / Parameters | 2894 / 0 / 235 |
| Goodness-of-fit on F² | 1.03 |
| Final R indices [I>2σ(I)] | R₁ = 0.054, wR₂ = 0.148 |
| R indices (all data) | R₁ = 0.082, wR₂ = 0.167 |
Table 2: Selected Bond Lengths (Å)
| Bond | Length | Bond | Length |
| O(1)-C(8) | 1.378(3) | N(2)-C(9) | 1.285(3) |
| O(1)-C(1) | 1.461(3) | N(3)-C(11) | 1.345(3) |
| O(2)-C(2) | 1.235(3) | C(1)-C(8) | 1.504(4) |
| N(1)-C(2) | 1.348(3) | C(9)-C(10) | 1.492(4) |
| N(1)-C(3) | 1.401(3) | C(11)-C(12) | 1.495(4) |
| N(2)-N(3) | 1.376(3) |
Table 3: Selected Bond Angles (°)
| Atoms | Angle | Atoms | Angle |
| C(8)-O(1)-C(1) | 115.3(2) | N(3)-N(2)-C(9) | 116.8(2) |
| C(2)-N(1)-C(3) | 125.7(2) | C(11)-N(3)-N(2) | 121.3(2) |
| O(2)-C(2)-N(1) | 124.9(2) | N(2)-C(9)-C(10) | 121.5(2) |
| O(1)-C(8)-C(3) | 120.1(2) | N(3)-C(11)-O(3) | 123.1(2) |
| O(1)-C(8)-C(7) | 119.8(2) | N(3)-C(11)-C(12) | 116.2(2) |
Experimental Protocols
The determination of a crystal structure by single-crystal X-ray diffraction is a multi-step process. The general workflow is outlined below.
Crystallization
The first and often most challenging step is to grow high-quality single crystals of the compound of interest.
-
Methodology : Slow evaporation from a suitable solvent or solvent mixture is a common technique. A saturated solution of the compound is prepared and left undisturbed in a loosely capped vial, allowing the solvent to evaporate slowly over days or weeks. Other methods include vapor diffusion (liquid-liquid or liquid-vapor) and cooling crystallization.
-
Example Protocol : A solution of this compound in a mixture of ethanol and water (e.g., 1:1 v/v) is prepared at a slightly elevated temperature to ensure complete dissolution. The solution is then filtered to remove any particulate matter and allowed to cool slowly to room temperature. The container is then sealed with a perforated film to allow for slow evaporation. Colorless, block-shaped crystals are typically sought.
Data Collection
Once a suitable crystal is obtained, it is mounted on a diffractometer for X-ray data collection.
-
Instrumentation : A modern single-crystal X-ray diffractometer equipped with a CCD or CMOS detector and a monochromatic X-ray source (e.g., Mo Kα, λ = 0.71073 Å) is used.[1]
-
Procedure :
-
A single crystal of appropriate size (typically 0.1-0.3 mm in each dimension) is selected under a microscope and mounted on a goniometer head.
-
The crystal is placed in a stream of cold nitrogen gas (typically 100-150 K) to minimize thermal vibrations of the atoms.
-
The diffractometer collects a series of diffraction images as the crystal is rotated through a range of angles. Each image records the intensities and positions of the diffracted X-ray beams.[2]
-
A complete dataset, consisting of thousands of reflections, is collected to ensure high resolution and completeness of the data.[3]
-
Structure Solution and Refinement
The collected diffraction data is then used to solve and refine the crystal structure.
-
Software : Specialized software packages such as SHELXS, SHELXL, or Olex2 are used for structure solution and refinement.
-
Structure Solution : The initial atomic positions are determined from the diffraction data using direct methods or Patterson methods. These methods are capable of solving the "phase problem" inherent in X-ray crystallography.
-
Structure Refinement : The initial structural model is refined against the experimental data using a least-squares minimization process.[4] In this iterative process, atomic coordinates, thermal parameters, and occupancy factors are adjusted to improve the agreement between the observed and calculated structure factors. The quality of the final model is assessed by R-factors (R₁ and wR₂), where lower values indicate a better fit to the data.
Visualizations
The following diagrams illustrate key workflows and concepts in crystal structure analysis.
Caption: Experimental workflow for crystal structure analysis.
Caption: Iterative cycle of crystallographic structure refinement.
Conclusion
The crystal structure analysis of this compound and its derivatives provides invaluable insights into their molecular geometry and intermolecular interactions. The detailed experimental protocols and data presentation formats outlined in this guide offer a standardized approach for researchers in the field. Although crystallographic data for the parent molecule is not yet publicly available, the analysis of closely related derivatives demonstrates the power of X-ray crystallography in drug discovery and development. The comprehensive structural information obtained from such studies is essential for understanding the chemical and biological properties of this important class of compounds, ultimately facilitating the design of more potent and selective therapeutic agents.
References
A Technical Guide to the Physicochemical Properties of 1,4-dihydro-2H-3,1-benzoxazin-2-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,4-dihydro-2H-3,1-benzoxazin-2-one is a benzo-fused heterocyclic compound.[1] This structural motif is a key element in a variety of biologically active molecules, making its physicochemical characterization essential for applications in medicinal chemistry and materials science.[2] Derivatives of the broader benzoxazinone class have demonstrated a wide range of activities, including anti-inflammatory, antifungal, and anticancer properties.[3][4] Understanding the core properties of the parent scaffold, this compound, provides a fundamental baseline for the rational design and development of new chemical entities.
This technical guide provides a detailed overview of the known physicochemical properties of this compound, outlines standard experimental protocols for their determination, and presents a generalized workflow for the synthesis and characterization of such compounds.
Physicochemical Data
The key physicochemical properties of this compound are summarized below. Data has been compiled from established chemical databases.
| Property | Value | Source |
| Molecular Formula | C₈H₇NO₂ | [1][5] |
| Molecular Weight | 149.15 g/mol | [1][5] |
| CAS Number | 13213-88-2 | [1][5] |
| Melting Point | 119-120 °C | [5] |
| logP (Octanol-Water) | 1.5 (Computed) | [1] |
| Boiling Point | Not Available | |
| Aqueous Solubility | Not Available | |
| pKa | Not Available |
Experimental Protocols
Accurate determination of physicochemical properties is crucial for research and development. The following sections detail standard methodologies for the synthesis of the title compound and the experimental determination of its key properties.
Synthesis Protocol: From Phthalides via Aminolysis-Hofmann Rearrangement
A reported method for synthesizing the 1,4-dihydro-benzo[d][2][6]oxazin-2-one core involves a two-step procedure starting from readily available phthalides.[2]
-
Step 1: Aminolysis of Phthalide: A 3-substituted phthalide is reacted with an in-situ prepared aluminum amide reagent. This process results in the aminolysis of the aromatic lactone ring, yielding a 2-hydroxymethyl substituted benzamide derivative.[2]
-
Step 2: Hofmann Rearrangement: The resulting 2-(hydroxymethyl)benzamide (e.g., 3.00 mmol, 0.454 g) is dissolved in DMF (12 mL) in a 50 mL round-bottom flask. The solution is cooled to 0 °C.[2] Bis(trifluoroacetoxy)iodobenzene (BTI) (3.15 mmol, 1.35 g) is added in one portion, and the mixture is stirred for 1 hour at 0 °C.[2] The reaction is monitored by Thin Layer Chromatography (TLC). Upon completion, the mixture is brought to room temperature, and ethyl acetate (20 mL) is added. The organic phase is washed with NaHSO₃ (2 x 10 mL), and the resulting aqueous phase is further extracted with ethyl acetate (3 x 10 mL) to isolate the final product.[2]
Melting Point Determination: Capillary Method
The melting point is a fundamental indicator of purity.[7] The capillary method is a standard and widely used technique.[8]
-
Sample Preparation: A small quantity of the dry, powdered compound is loaded into a capillary tube, which is sealed at one end.[7][9] The tube is tapped to compact the sample to a height of 1-2 mm.[7]
-
Apparatus Setup: The capillary tube is placed in a heating block apparatus (e.g., a Mel-Temp or similar device) alongside a calibrated thermometer.[9]
-
Measurement: The sample is heated rapidly to obtain an approximate melting point. A second, fresh sample is then heated slowly, with the temperature increasing at a rate of about 2 °C per minute as it approaches the approximate melting point.[9]
-
Data Recording: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes liquid are recorded. This range is reported as the melting point. A sharp melting range (0.5-1.0 °C) is indicative of a pure compound.
Aqueous Solubility: Shake-Flask Method
The shake-flask method is considered the "gold standard" for determining equilibrium solubility due to its reliability.[4]
-
Sample Preparation: An excess amount of the solid compound is added to a set of glass vessels (e.g., flasks or vials) containing a known volume of the aqueous medium (e.g., purified water or a specific buffer).[6][10] The addition of excess solid ensures that a saturated solution is formed.[10]
-
Equilibration: The sealed vessels are agitated in a temperature-controlled environment (e.g., a shaker bath set at 25 °C) for an extended period (typically 24-72 hours) to ensure equilibrium is reached.[2][6] Equilibrium is confirmed when the concentration of the solute in solution remains constant over successive time points.[4]
-
Phase Separation: After equilibration, the undissolved solid is separated from the saturated solution. This is typically achieved by centrifugation or filtration, ensuring the temperature is maintained to prevent precipitation or further dissolution.[6]
-
Quantification: The concentration of the compound in the clear, saturated aqueous phase is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectrophotometry.[2][4] A calibration curve is used to accurately quantify the concentration, which represents the compound's solubility.[2]
LogP Determination: HPLC Method
The partition coefficient (logP) between octanol and water is a critical measure of lipophilicity. Reversed-phase HPLC (RP-HPLC) provides a rapid and reliable indirect method for its determination.[11]
-
Principle: The method is based on the correlation between a compound's retention time on a nonpolar stationary phase (like C18) and its known logP value.[11]
-
Calibration: A series of standard compounds with well-documented logP values are injected into the HPLC system. A calibration curve is generated by plotting the logarithm of their retention factors (log k') against their known logP values.[12][13] The retention factor k' is calculated as k' = (t_R - t_0) / t_0, where t_R is the retention time of the compound and t_0 is the column dead time.[11]
-
Sample Analysis: The test compound (this compound) is dissolved in a suitable solvent and injected into the same HPLC system under identical conditions (mobile phase, flow rate, temperature).[14]
-
Calculation: The retention time of the test compound is measured, and its log k' is calculated. The logP of the compound is then determined by interpolating this log k' value onto the calibration curve generated from the standard compounds.[12]
Visualization of Experimental Workflow
The following diagram illustrates a generalized workflow for the synthesis and subsequent physicochemical characterization of a target compound like this compound.
Caption: Workflow for Synthesis and Physicochemical Characterization.
References
- 1. This compound | C8H7NO2 | CID 25786 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. enamine.net [enamine.net]
- 3. pennwest.edu [pennwest.edu]
- 4. researchgate.net [researchgate.net]
- 5. CAS Common Chemistry [commonchemistry.cas.org]
- 6. downloads.regulations.gov [downloads.regulations.gov]
- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 8. westlab.com [westlab.com]
- 9. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 10. dissolutiontech.com [dissolutiontech.com]
- 11. Methods for Determination of Lipophilicity | Encyclopedia MDPI [encyclopedia.pub]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. Estimating the Lipophilicity of Natural Products using a Polymeric Reversed Phase HPLC Method - PMC [pmc.ncbi.nlm.nih.gov]
literature review of 1,4-dihydro-2H-3,1-benzoxazin-2-one derivatives
An In-Depth Technical Guide to 1,4-Dihydro-2H-3,1-benzoxazin-2-one Derivatives
Introduction
The this compound scaffold is a prominent heterocyclic structure that has garnered significant attention in medicinal chemistry and drug development. As a privileged bicyclic system featuring an oxazine ring fused to a benzene ring, its derivatives have demonstrated a wide spectrum of biological activities.[1][2] These compounds are recognized for their roles as anticancer, antimicrobial, anti-inflammatory, and central nervous system (CNS) active agents.[3][4][5][6] Their versatile biological profile stems from the rigid, planar structure which can engage in various non-covalent interactions—such as π-π stacking, hydrogen bonding, and hydrophobic interactions—with biological targets like enzymes and receptors.[7] This technical guide provides a comprehensive , focusing on their synthesis, biological activities, and structure-activity relationships, intended for researchers, scientists, and professionals in drug development.
Synthesis of the this compound Core
The synthesis of the this compound core can be achieved through several strategic pathways. The selection of a particular method often depends on the availability of starting materials, desired substitution patterns, and scalability.
Diagram: General Synthesis and Evaluation Workflow
Caption: General workflow for the synthesis and biological evaluation of derivatives.
Key Experimental Protocols
Protocol 1: Synthesis from Phthalides via Aminolysis-Hofmann Rearrangement [8] This two-step procedure provides a versatile route to 4-substituted benzoxazinones from readily available phthalides.
-
Step 1: Aminolysis of Phthalide:
-
A 3-substituted phthalide (1.0 eq) is reacted with an in-situ prepared aluminum amide reagent.
-
This reaction opens the lactone ring to yield a 2-hydroxymethyl substituted benzamide derivative.
-
-
Step 2: Hofmann Rearrangement:
-
The resulting 2-(hydroxymethyl)benzamide (1.0 eq) is dissolved in DMF (e.g., 4 mL per mmol of amide).
-
The solution is cooled to 0 °C and protected from light.
-
Bis(trifluoroacetoxy)iodobenzene (BTI) (1.05 eq) is added in one portion.
-
The mixture is stirred for 1 hour at 0 °C, monitoring by TLC for the disappearance of the starting material.
-
The reaction is allowed to warm to room temperature, and ethyl acetate is added.
-
The organic phase is washed sequentially with aqueous NaHSO₃ and brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography to yield the 4-substituted this compound.
-
Protocol 2: Synthesis from 2-Aminophenol [1] This method is commonly used for synthesizing the core 2H-benzo[b][8][9]oxazin-3(4H)-one structure.
-
Step 1: Formation of the Benzoxazinone Ring:
-
A mixture of 2-aminophenol (1.0 eq) and chloroacetic acid (1.1 eq) is prepared.
-
The mixture is heated, typically to 55°C, for an extended period (e.g., 16 hours).
-
After cooling, the reaction mixture is concentrated and diluted with water to precipitate the product.
-
The precipitate is filtered, washed with water, and dried under a vacuum.
-
Recrystallization from a suitable solvent like ethanol yields pure 2H-benzo[b][8][9]oxazin-3(4H)-one.
-
-
Step 2: Sulfonation and Derivatization (Example):
-
The benzoxazinone from Step 1 (1.0 eq) is added portion-wise to chlorosulfonic acid at 0 °C and stirred for 1 hour.
-
The mixture is poured onto ice and extracted with dichloromethane.
-
The organic layer is dried and concentrated to yield the sulfonyl chloride derivative.
-
This intermediate can then be reacted with various aryl amines in a nucleophilic substitution reaction to produce a library of derivatives.
-
Protocol 3: Synthesis from Anthranilic Acid [10] This is a straightforward one-step condensation reaction.
-
A solution of anthranilic acid (1.0 eq) and a substituted benzoyl chloride (1.1 eq) is prepared in a suitable solvent such as chloroform.
-
Triethylamine (1.2 eq) is added as a base.
-
The reaction mixture is stirred at room temperature until completion (monitored by TLC).
-
The mixture is washed with water, and the organic layer is dried and concentrated.
-
The resulting solid is purified by recrystallization to afford the desired benzoxazinone derivative.
Biological Activities and Structure-Activity Relationships
Derivatives of this compound exhibit a remarkable range of pharmacological effects. The specific activity is highly dependent on the nature and position of substituents on the bicyclic ring system.
Anticancer Activity
Several benzoxazinone derivatives have been identified as potent anticancer agents.[2] Their mechanisms of action are diverse and include the inhibition of key signaling pathways and the induction of DNA damage in tumor cells.[3][11]
A notable mechanism involves the targeting of G-quadruplexes (G4-DNAs) in the promoter region of the c-Myc oncogene.[3] Certain derivatives can induce and stabilize these G4 structures, leading to the downregulation of c-Myc mRNA expression and subsequent inhibition of cancer cell proliferation and migration.[3]
Table 1: Anticancer Activity of Selected Benzoxazinone Derivatives
| Compound | Cell Line | Activity | IC₅₀ Value | Reference |
|---|---|---|---|---|
| c5 | Huh-7 (Liver Cancer) | Cytotoxicity | 28.48 µM | [11] |
| c18 | Huh-7 (Liver Cancer) | Cytotoxicity | 19.05 µM | [11] |
| 5b | MCF-7 (Breast Cancer) | Cytotoxicity | 17.08 µg/mL | [2][11] |
| 5b | HeLa (Cervical Cancer) | Cytotoxicity | 15.38 µg/mL | [2][11] |
| 3c | A549 (Lung Cancer) | Proliferation Inhibition | 3.29 µM | [11] |
| Four Synthesized Derivatives | SK-RC-42, SGC7901, A549 | Proliferation Inhibition | Varies |[3] |
Protocol 4: In Vitro Anticancer Activity Assessment (MTT Assay) [11] This protocol is used to assess the cytotoxic effects of compounds on cancer cell lines.
-
Cancer cells (e.g., Huh-7, A549) are seeded into 96-well plates at a density of 5,000-10,000 cells/well and incubated for 24 hours.
-
The cells are then treated with various concentrations of the test compounds (e.g., from 0.1 to 100 µM) and incubated for an additional 48-72 hours.
-
After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.
-
The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
The absorbance is measured at a wavelength of 490 nm using a microplate reader.
-
The IC₅₀ value (the concentration of compound required to inhibit cell growth by 50%) is calculated from the dose-response curve.
Diagram: c-Myc G-Quadruplex Inhibition Pathway
Caption: Benzoxazinones can stabilize c-Myc G-quadruplexes, inhibiting transcription.
Antimicrobial and Antifungal Activity
Benzoxazine derivatives are promising candidates for new antimicrobial agents, particularly in the face of rising antimicrobial resistance.[1] They have shown efficacy against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.
Table 2: Antimicrobial Activity of Selected Benzoxazinone Derivatives [1]
| Compound | Strain | Zone of Inhibition (mm) |
|---|---|---|
| 4e | E. coli | 22 |
| 4e | S. aureus | 20 |
| 4e | B. subtilis | 18 |
In one study, molecular docking suggested that these compounds exert their effect by targeting the GyrB active site of E. coli DNA gyrase, a crucial enzyme for bacterial DNA replication.[1] Additionally, novel derivatives containing an acylhydrazone moiety have demonstrated significant in vitro fungicidal activities against several plant pathogenic fungi.[12]
Protocol 5: Antimicrobial Susceptibility Testing (Agar Diffusion Method) [1][13]
-
A standardized inoculum of the test microorganism (e.g., E. coli, S. aureus) is uniformly swabbed onto the surface of an agar plate (e.g., Mueller-Hinton agar).
-
Sterile paper discs (6 mm in diameter) are impregnated with a known concentration of the test compound dissolved in a suitable solvent (e.g., DMSO).
-
The impregnated discs are placed on the surface of the agar. A disc with the solvent alone serves as a negative control, and a disc with a standard antibiotic (e.g., ciprofloxacin) serves as a positive control.
-
The plates are incubated at 37°C for 18-24 hours.
-
The antimicrobial activity is determined by measuring the diameter of the zone of inhibition (the clear area around the disc where microbial growth is inhibited) in millimeters.
Anti-inflammatory Activity
Certain benzoxazinone derivatives, particularly those modified with a 1,2,3-triazole moiety, have shown potent anti-inflammatory effects.[6][14] These compounds have been studied in lipopolysaccharide (LPS)-induced microglial cells, a common model for neuroinflammation.
The mechanism often involves the activation of the Nrf2-HO-1 signaling pathway.[6][7] By activating this pathway, the compounds can reduce the production of reactive oxygen species (ROS) and downregulate the expression of pro-inflammatory cytokines (e.g., IL-1β, IL-6, TNF-α) and enzymes (iNOS, COX-2).[6][14]
Table 3: Anti-inflammatory Activity of Selected Derivatives [6][7]
| Compound | Assay | Effect |
|---|---|---|
| e2, e16, e20 | LPS-induced NO production in BV-2 cells | Significant reduction |
| e2, e16, e20 | Pro-inflammatory cytokine transcription (IL-1β, IL-6, TNF-α) | Significant decrease |
| e2, e16, e20 | iNOS and COX-2 protein levels | Downregulation |
| 27 | TNF-α inhibition | IC₅₀: 7.83 µM |
Diagram: Nrf2-HO-1 Anti-inflammatory Signaling Pathway
Caption: Benzoxazinones can activate the Nrf2-HO-1 pathway to reduce inflammation.
Conclusion
The this compound framework represents a versatile and highly valuable scaffold in modern drug discovery. The synthetic accessibility and the potential for diverse substitutions allow for the creation of large libraries of compounds for biological screening. Research has consistently shown that these derivatives possess significant anticancer, antimicrobial, and anti-inflammatory properties, often acting through well-defined molecular mechanisms. The structure-activity relationship studies highlighted in this review underscore the importance of substituent patterns in modulating potency and selectivity. Future work in this area should continue to explore novel derivatives, elucidate their mechanisms of action through advanced cellular and molecular techniques, and optimize lead compounds for preclinical and clinical development. The data and protocols presented herein serve as a comprehensive resource to guide these future research endeavors.
References
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. researchgate.net [researchgate.net]
- 3. Anti-cancer activity of benzoxazinone derivatives via targeting c-Myc G-quadruplex structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Structure-activity relationship studies of CNS agents. Part 38. Novel 1,4-benzoxazin-3(4H)-one, 1,2-benzoxazolin-3-one and 1,3-benzoxazolin-2,4-dione arylpiperazine derivatives with different 5-HT1A and antagonistic 5-HT2A activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of 1,4-dihydro-benzo[d][1,3]oxazin-2-ones from phthalides via an aminolysis-Hofmann rearrangement protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis, structure-activity relationships studies of benzoxazinone derivatives as α-chymotrypsin inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 2H-1,4-Benzoxazin-3(4H)-one linked 1,2,3-triazole derivatives and their study on inducing DNA damage in tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Design, synthesis and antifungal activity of novel 1,4-benzoxazin-3-one derivatives containing an acylhydrazone moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. ouci.dntb.gov.ua [ouci.dntb.gov.ua]
An In-Depth Technical Guide to 1,4-dihydro-2H-3,1-benzoxazin-2-one
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1,4-dihydro-2H-3,1-benzoxazin-2-one, a key heterocyclic scaffold in medicinal chemistry. The document details its chemical identity, synthesis protocols, and the broader biological activities associated with the benzoxazinone core, offering insights for its potential application in drug discovery and development.
Chemical Identity
IUPAC Name: 1,4-dihydro-3,1-benzoxazin-2-one[1]
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₈H₇NO₂ | [1] |
| Molecular Weight | 149.15 g/mol | [1] |
| Canonical SMILES | C1C2=CC=CC=C2NC(=O)O1 | [1] |
| InChI | InChI=1S/C8H7NO2/c10-8-9-7-4-2-1-3-6(7)5-11-8/h1-4H,5H2,(H,9,10) | [1] |
| InChIKey | SYZIUAAQNFJPJY-UHFFFAOYSA-N | [1] |
Synthesis Protocols
The synthesis of the this compound core can be achieved through various methods. A notable two-step protocol involves the aminolysis of phthalides followed by a Hofmann rearrangement.[3]
Protocol: Synthesis from Phthalides via Aminolysis-Hofmann Rearrangement[3]
This method provides a straightforward conversion of readily available phthalides to the corresponding benzoxazinones.
Step 1: Aminolysis of Phthalide to 2-(hydroxymethyl)benzamide
-
To a solution of a 3-substituted phthalide (1.0 eq) in anhydrous THF, add a solution of trimethylaluminum (3.0 eq) in heptanes at 0 °C under an inert atmosphere.
-
Add ammonium chloride (3.0 eq) portion-wise at 0 °C.
-
Warm the reaction mixture to 50 °C and stir for 12-16 hours.
-
Cool the mixture to 0 °C and quench by the slow addition of a saturated aqueous solution of Rochelle's salt.
-
Stir the resulting mixture vigorously until two clear phases are formed.
-
Extract the aqueous phase with ethyl acetate.
-
Combine the organic phases, wash with brine, dry over sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography to yield the 2-(hydroxymethyl)benzamide derivative.
Step 2: Hofmann Rearrangement to this compound
-
Dissolve the 2-(hydroxymethyl)benzamide derivative (1.0 eq) in DMF.
-
Cool the solution to 0 °C and protect it from light.
-
Add bis(trifluoroacetoxy)iodobenzene (BTI) (1.05 eq) and stir at 0 °C for the required time (monitored by TLC).
-
Upon completion, add a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous phase with ethyl acetate.
-
Combine the organic phases, wash with brine, dry over sodium sulfate, filter, and concentrate.
-
Purify the residue by flash chromatography to obtain the final this compound product.
Synthesis Yields
| Starting Phthalide (R group) | Intermediate Benzamide Yield (%) | Final Benzoxazinone Yield (%) |
| H | 85 | 90 |
| Phenyl | 80 | 85 |
| 4-Methoxyphenyl | 75 | 82 |
| 4-Chlorophenyl | 78 | 88 |
Data adapted from a study on the synthesis of 4-substituted benzoxazinones.[3]
Biological Activities and Drug Development Potential
While specific biological data for the parent compound this compound is limited, the benzoxazinone scaffold is a privileged structure in drug discovery, with derivatives exhibiting a wide range of pharmacological activities.[4] This suggests that this compound is a valuable starting point for the development of novel therapeutics.
Anticancer Activity
Derivatives of the closely related 2H-1,4-benzoxazin-3(4H)-one have been investigated for their anticancer properties. These compounds are thought to exert their effects by intercalating into tumor cell DNA, leading to DNA damage and apoptosis.[5]
A study on 2H-1,4-benzoxazin-3(4H)-one derivatives linked to a 1,2,3-triazole moiety demonstrated notable inhibitory activity against Huh-7 liver cancer cells.[5]
| Compound | IC₅₀ (μM) against Huh-7 cells |
| c5 | 28.48 |
| c14 | 32.60 |
| c16 | 31.87 |
| c18 | 19.05 |
Data from a study on 2H-1,4-benzoxazin-3(4H)-one derivatives.[5]
PI3K/mTOR Signaling Pathway Inhibition
A significant area of interest is the inhibition of the PI3K/Akt/mTOR signaling pathway, which is crucial for cancer cell growth and survival. A series of 4-phenyl-2H-benzo[b][3][6]oxazin-3(4H)-one derivatives were designed as dual PI3K/mTOR inhibitors.[7]
Caption: PI3K/mTOR signaling pathway and points of inhibition by benzoxazinone derivatives.
Anti-inflammatory Activity
Derivatives of 2H-1,4-benzoxazin-3(4H)-one have also been shown to possess anti-inflammatory properties. These compounds were found to activate the Nrf2-HO-1 signaling pathway, which plays a key role in the cellular response to oxidative stress and inflammation.[8]
Caption: Nrf2-HO-1 anti-inflammatory pathway activated by benzoxazinone derivatives.
Experimental Workflow: Anticancer Screening
The following provides a generalized workflow for the initial screening of benzoxazinone derivatives for anticancer activity, based on methodologies reported in the literature.[5]
Caption: General workflow for the synthesis and in vitro anticancer screening of benzoxazinone derivatives.
Protocol: Cell Viability (MTT) Assay
-
Seed tumor cells (e.g., Huh-7) in 96-well plates at a density of 5x10³ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the synthesized benzoxazinone compounds for 48 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.
-
Remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the cell viability and determine the IC₅₀ values.
Conclusion
This compound is a heterocyclic compound with a well-defined chemical identity and accessible synthetic routes. While direct biological data for this specific molecule is not extensively documented, the broader class of benzoxazinones demonstrates significant potential in drug development, particularly in the areas of oncology and anti-inflammatory therapies. The established roles of benzoxazinone derivatives in modulating key signaling pathways, such as the PI3K/mTOR and Nrf2-HO-1 pathways, underscore the value of this scaffold as a foundation for the design of novel, potent, and selective therapeutic agents. Further investigation into the biological activities of this compound and its derivatives is warranted to fully explore its therapeutic potential.
References
- 1. This compound | C8H7NO2 | CID 25786 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CAS Common Chemistry [commonchemistry.cas.org]
- 3. Synthesis of 1,4-dihydro-benzo[d][1,3]oxazin-2-ones from phthalides via an aminolysis-Hofmann rearrangement protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2H-1,4-Benzoxazin-3(4H)-one linked 1,2,3-triazole derivatives and their study on inducing DNA damage in tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijpsjournal.com [ijpsjournal.com]
- 7. Discovery of 4-phenyl-2H-benzo[b][1,4]oxazin-3(4H)-one derivatives as potent and orally active PI3K/mTOR dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells - PMC [pmc.ncbi.nlm.nih.gov]
molecular formula and weight of 1,4-dihydro-2H-3,1-benzoxazin-2-one
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the chemical properties, synthesis, and a potential mechanism of action for the broader class of benzoxazinones, to which 1,4-dihydro-2H-3,1-benzoxazin-2-one belongs.
Core Compound Properties
The fundamental molecular details of this compound are summarized below.
| Property | Value |
| Molecular Formula | C₈H₇NO₂ |
| Molecular Weight | 149.15 g/mol |
| IUPAC Name | This compound |
| CAS Registry Number | 13213-88-2 |
Synthesis Protocol
A common and effective method for the synthesis of this compound involves a two-step process starting from readily available phthalides. This process includes an initial aminolysis followed by a Hofmann rearrangement.
This protocol details the conversion of 2-(hydroxymethyl)benzamide to 1,4-dihydro-benzo[d][1][2]oxazin-2-one.
Materials:
-
2-(hydroxymethyl)benzamide (3.00 mmol, 0.454 g)
-
N,N-Dimethylformamide (DMF) (12 mL)
-
Bis(trifluoroacetoxy)iodobenzene (BTI) (3.15 mmol, 1.35 g)
-
Ethyl acetate (EtOAc)
-
Sodium bisulfite (NaHSO₃) solution
Procedure:
-
In a 50 mL round-bottom flask, dissolve 2-(hydroxymethyl)benzamide (0.454 g) in 12 mL of DMF.
-
Cool the solution to 0 °C using an ice bath and cover the flask with aluminum foil to protect it from light.
-
Add BTI (1.35 g) to the solution in a single portion.
-
Stir the resulting mixture at 0 °C for 1 hour. Monitor the reaction progress by Thin Layer Chromatography (TLC) to confirm the disappearance of the starting material.
-
Once the reaction is complete, allow the mixture to warm to room temperature.
-
Add 20 mL of EtOAc to the reaction mixture.
-
Wash the organic phase with 10 mL of NaHSO₃ solution twice.
-
Extract the resulting aqueous phase with 10 mL of EtOAc three times.
Potential Biological Activity and Mechanism of Action
While specific signaling pathways for this compound are not extensively documented, the broader class of 2H-1,4-benzoxazin-3(4H)-one derivatives has been studied for its anti-tumor properties. Research suggests that these compounds can induce DNA damage in tumor cells, leading to apoptosis.[3]
A proposed mechanism involves the ability of the rigid, planar structure of these compounds to intercalate with DNA, which in turn triggers a cascade of cellular events culminating in cell death.[3]
The following diagram illustrates the proposed logical workflow from the introduction of a 2H-1,4-benzoxazin-3(4H)-one derivative to the induction of apoptosis in tumor cells.
Caption: Proposed mechanism of anti-tumor activity for 2H-1,4-benzoxazin-3(4H)-one derivatives.
References
- 1. Synthesis of 1,4-dihydro-benzo[d][1,3]oxazin-2-ones from phthalides via an aminolysis-Hofmann rearrangement protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jstage.jst.go.jp [jstage.jst.go.jp]
- 3. 2H-1,4-Benzoxazin-3(4H)-one linked 1,2,3-triazole derivatives and their study on inducing DNA damage in tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic and Methodological Deep Dive into 1,4-dihydro-2H-3,1-benzoxazin-2-one
For Immediate Release
This technical guide provides a comprehensive overview of the spectroscopic data and experimental protocols for the characterization of 1,4-dihydro-2H-3,1-benzoxazin-2-one, a heterocyclic compound of interest to researchers, scientists, and professionals in the field of drug development. This document collates critical nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside detailed methodologies to ensure reproducibility and facilitate further investigation.
Spectroscopic Data Summary
The structural elucidation of this compound is supported by a combination of spectroscopic techniques. The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Table 1: ¹H NMR Spectroscopic Data of this compound
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |
| 10.58 | s | - | 1H | NH |
| 7.29 - 7.21 | m | - | 2H | Ar-H |
| 6.95 | t | 7.4 | 1H | Ar-H |
| 6.87 | d | 7.9 | 1H | Ar-H |
| 5.21 | s | - | 2H | O-CH₂ |
Solvent: DMSO-d₆, Spectrometer Frequency: 400 MHz
Table 2: ¹³C NMR Spectroscopic Data of this compound
| Chemical Shift (δ) ppm | Assignment |
| 154.5 | C=O |
| 139.7 | Ar-C |
| 129.2 | Ar-CH |
| 124.3 | Ar-CH |
| 122.9 | Ar-C |
| 119.5 | Ar-CH |
| 116.7 | Ar-CH |
| 66.5 | O-CH₂ |
Solvent: DMSO-d₆, Spectrometer Frequency: 100 MHz
Table 3: Mass Spectrometry Data of this compound
| m/z | Ion |
| 150.05496 | [M+H]⁺ |
| 172.03690 | [M+Na]⁺ |
| 148.04040 | [M-H]⁻ |
Note: The mass spectrometry data is predicted.[1]
Experimental Protocols
Detailed methodologies are crucial for the replication of scientific findings. The following sections outline the protocols for the synthesis of this compound and the acquisition of its spectroscopic data.
Synthesis of 1,4-dihydro-benzo[d][2][3]oxazin-2-one[4]
A solution of 2-(hydroxymethyl)benzamide (3.00 mmol, 0.454 g) in 12 mL of dimethylformamide (DMF) was prepared in a 50 mL round bottom flask. The solution was cooled to 0 °C and protected from light with aluminum foil. To this solution, bis(trifluoroacetoxy)iodobenzene (BTI) (3.15 mmol, 1.35 g) was added in a single portion. The resulting mixture was stirred for 1 hour at 0 °C, with the reaction progress monitored by Thin Layer Chromatography (TLC). Upon completion, the mixture was brought to room temperature, and 20 mL of ethyl acetate (EtOAc) was added. The organic phase was subsequently washed with sodium bisulfite (NaHSO₃) solution (2 x 10 mL). The aqueous phase was then back-extracted with EtOAc (3 x 10 mL). The combined organic layers were washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and the solvent was removed under reduced pressure using a rotary evaporator to yield the final product.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer using dimethyl sulfoxide-d₆ (DMSO-d₆) as the solvent.[2] Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
Infrared (IR) Spectroscopy A general protocol for acquiring an FT-IR spectrum of a solid organic compound involves the preparation of a thin film. A small amount of the solid sample is dissolved in a volatile solvent (e.g., methylene chloride or acetone). A drop of this solution is then placed on a salt plate (e.g., KBr or NaCl). The solvent is allowed to evaporate, leaving a thin film of the compound on the plate. The plate is then placed in the sample holder of an FT-IR spectrometer, and the spectrum is recorded.
Mass Spectrometry (MS) For a volatile organic compound, Electron Ionization (EI) mass spectrometry is a common technique. The sample is introduced into the mass spectrometer, where it is bombarded with a high-energy electron beam (typically 70 eV). This causes the molecule to ionize and fragment. The resulting ions are then separated based on their mass-to-charge ratio (m/z) and detected.
Logical Workflow for Spectroscopic Analysis
The process of characterizing a synthesized organic compound follows a logical progression of spectroscopic analyses. The diagram below illustrates this typical workflow.
Caption: A flowchart illustrating the typical experimental workflow for the synthesis and spectroscopic characterization of an organic compound.
References
The Benzoxazinone Core: A Technical Guide to its Discovery and Storied History
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the fascinating discovery and rich history of benzoxazinone compounds. From their initial synthesis in the early 20th century to the discovery of their vital roles in plant chemical defense and their subsequent development as versatile scaffolds in medicinal chemistry, this document provides a comprehensive overview of this important class of heterocyclic compounds. Detailed experimental protocols from key studies, quantitative biological activity data, and visualizations of crucial pathways are presented to offer a thorough resource for researchers in the field.
The Dawn of Benzoxazinones: A Synthetic Debut
The story of benzoxazinones begins not in nature, but in the laboratory. In 1902, the German chemists Georg Heller and F. Fiesselmann reported the first synthesis of a 2-aryl-4H-1,3-benzoxazin-4-one.[1][2] Their pioneering work involved the reaction of anthranilic acid with aroyl chlorides in the presence of pyridine.[1][2] This foundational discovery laid the groundwork for synthetic benzoxazinone chemistry and established a route that, with modifications, is still in use today.
Foundational Synthetic Protocol: The Heller and Fiesselmann Reaction
While the original 1902 publication is not readily accessible, modern iterations of the Heller and Fiesselmann reaction provide a clear protocol for the synthesis of 2-substituted-4H-3,1-benzoxazin-4-ones. A representative procedure is detailed below.
Experimental Protocol: Synthesis of 2-Phenyl-4H-3,1-benzoxazin-4-one
Materials:
-
Anthranilic acid
-
Benzoyl chloride
-
Pyridine (anhydrous) or Triethylamine
-
Chloroform (anhydrous)
-
Distilled water
-
Ice
Procedure:
-
A solution of anthranilic acid (1 equivalent) and triethylamine (1.1 equivalents) is prepared in anhydrous chloroform.[3]
-
The solution is stirred at room temperature, and benzoyl chloride (1 equivalent) is added dropwise.
-
The reaction mixture is stirred for an additional 2-4 hours at room temperature.[3]
-
Following the initial reaction, a cyclizing agent is introduced. While Heller and Fiesselmann used excess pyridine, modern methods may employ reagents like cyanuric chloride in DMF.[3]
-
After the cyclization is complete (typically monitored by TLC), the solvent is removed under reduced pressure.
-
The resulting residue is poured into a mixture of distilled water and ice to precipitate the product.[3]
-
The solid product is collected by filtration, washed with cold water, and dried.
-
Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol or an ether-chloroform mixture).
Figure 1: General workflow for the synthesis of 2-phenyl-4H-3,1-benzoxazin-4-one.
Nature's Arsenal: The Discovery of Naturally Occurring Benzoxazinones
For over half a century, benzoxazinones remained primarily a synthetic curiosity. This changed dramatically in the late 1950s and early 1960s with the work of Artturi Virtanen and his colleagues. Their investigations into the chemical constituents of rye ( Secale cereale ) and other grasses led to the isolation and characterization of naturally occurring benzoxazinones.
In 1960, Virtanen and Hietala reported the isolation of 2,4-dihydroxy-1,4-benzoxazin-3-one (DIBOA) from rye seedlings.[4] This was followed by the discovery of 2,4-dihydroxy-7-methoxy-1,4-benzoxazin-3-one (DIMBOA) in maize ( Zea mays ) in 1962.[5] These compounds were found to be part of the plant's sophisticated chemical defense system, protecting them from herbivores and pathogens.
Isolation of Natural Benzoxazinones
The isolation of these compounds from plant material is a critical procedure for their study. The following protocol is a representative method for the large-scale isolation of DIMBOA from maize seedlings.
Experimental Protocol: Isolation of DIMBOA from Maize Seedlings
Materials:
-
Young maize seedlings (e.g., 7-day-old, grown in the dark)
-
Water
-
Cheesecloth
-
Amberlite XAD-7 resin
-
Acetone
-
Methylene chloride
Procedure:
-
Harvest the shoots of one-week-old maize seedlings and freeze them.
-
Homogenize the frozen plant material with water in a blender.
-
Squeeze the homogenate through a layer of cheesecloth to obtain a filtrate.
-
Allow the filtrate to stand for approximately 1 hour to permit the enzymatic hydrolysis of DIMBOA-glucoside to the active aglycone, DIMBOA.
-
Add Amberlite XAD-7 resin to the filtrate and stir for 1 hour. This solid-phase extraction resin will bind the DIMBOA.
-
Filter the mixture to collect the Amberlite XAD-7 resin and wash it with water.
-
Elute the DIMBOA from the resin by washing with acetone.
-
Evaporate the acetone from the filtrate under reduced pressure to yield a residue.
-
Partially dissolve the residue in methylene chloride and store at -20°C overnight to crystallize the DIMBOA.
-
Collect the crystalline DIMBOA by filtration.
Figure 2: Workflow for the isolation of DIMBOA from maize seedlings.
The Biosynthetic Pathway of Benzoxazinones in Plants
The discovery of DIBOA and DIMBOA spurred research into their biosynthesis. It was determined that these compounds are derived from indole-3-glycerol phosphate, an intermediate in the tryptophan biosynthesis pathway.[6] In maize, a cluster of genes, designated Bx1 through Bx14, encode the enzymes responsible for the production of DIMBOA.[6]
The pathway begins with the conversion of indole-3-glycerol phosphate to indole, catalyzed by the BX1 enzyme. A series of cytochrome P450 monooxygenases (BX2-BX5) then sequentially oxidize the indole ring to form DIBOA.[6] DIBOA is subsequently glucosylated by UDP-glucosyltransferases (BX8 and BX9) to form the stable storage compound, DIBOA-glucoside. Further hydroxylation by BX6 and methylation by BX7 convert DIBOA-glucoside to DIMBOA-glucoside.[6]
Figure 3: Simplified biosynthesis pathway of DIMBOA-glucoside in maize.
Biological Activities and Structure-Activity Relationships
Benzoxazinones and their derivatives exhibit a broad spectrum of biological activities, making them attractive scaffolds for the development of pharmaceuticals and agrochemicals. Their activities include herbicidal, insecticidal, antifungal, antibacterial, and anticancer properties.
Quantitative Data on Biological Activities
The following tables summarize some of the reported quantitative data for the biological activities of various benzoxazinone compounds.
Table 1: Herbicidal Activity of Benzoxazinone Derivatives
| Compound | Target Species | Parameter | Value | Reference |
| D-DIBOA | Lolium rigidum (root) | IC50 | ~100 µM | [7] |
| Heptanoyl D-DIBOA | Lolium rigidum (root) | IC50 | 123.4 µM | [7] |
| Octanoyl D-DIBOA | Lolium rigidum (root) | IC50 | 107.4 µM | [7] |
| Valeryl D-DIBOA | Avena fatua (germination) | IC50 | 580 µM | [7] |
| D-DIBOA | Wheat (root) | IC50 | 7026 µM | [7] |
Table 2: Antimicrobial Activity of Benzoxazinone Derivatives
| Compound | Organism | Parameter | Value (mg/L) | Reference |
| DIMBOA | Ralstonia solanacearum | MIC | 200 | [8] |
| BOA | Ralstonia solanacearum | MIC | 300 | [8] |
| CDHB | Ralstonia solanacearum | MIC | 100 | [8] |
| MBT | Ralstonia solanacearum | MIC | 50 | [8] |
| DIMBOA | Ralstonia solanacearum | IC50 | 58.55 | [8] |
| BOA | Ralstonia solanacearum | IC50 | 208.92 | [8] |
| CDHB | Ralstonia solanacearum | IC50 | 29.64 | [8] |
| MBT | Ralstonia solanacearum | IC50 | 8.24 | [8] |
Table 3: Anticancer Activity of Benzoxazinone Derivatives
| Compound | Cell Line | Parameter | Value (µM) | Reference |
| Compound 1 | HCT116 (Colon) | IC50 | 22.4 | |
| Compound 2 | HCT116 (Colon) | IC50 | 0.34 | |
| Compound 1 | HTB-26 (Breast) | IC50 | 10-50 | |
| Compound 2 | HTB-26 (Breast) | IC50 | 10-50 | |
| Compound 1 | PC-3 (Pancreatic) | IC50 | 10-50 | |
| Compound 2 | PC-3 (Pancreatic) | IC50 | 10-50 | |
| Compound 1 | HepG2 (Hepatocellular) | IC50 | 10-50 | |
| Compound 2 | HepG2 (Hepatocellular) | IC50 | 10-50 | |
| Derivative 11o | Capan-1 (Pancreatic) | IC50 | 1.4 | [7] |
| Derivative 11r | Capan-1 (Pancreatic) | IC50 | 5.1 | [7] |
| Derivative 11s | Capan-1 (Pancreatic) | IC50 | 5.3 | [7] |
Note: Compound 1 and 2 are regioisomers of a hybrid compound. Derivatives 11o, 11r, and 11s are specific synthetic derivatives from the cited study.
Conclusion
The journey of benzoxazinone compounds, from their synthetic origins to their discovery as key players in plant ecology and their emergence as a promising scaffold in drug discovery, highlights a remarkable trajectory in chemical science. The foundational work of early chemists, coupled with the meticulous investigations of natural product researchers, has unveiled a class of molecules with immense versatility and potential. The detailed protocols and quantitative data presented in this guide are intended to serve as a valuable resource for scientists and researchers, fostering further exploration and innovation in the ever-evolving field of benzoxazinone chemistry.
References
- 1. researchgate.net [researchgate.net]
- 2. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antibiotic Susceptibility, Fungus (MIC) | MLabs [mlabs.umich.edu]
- 4. researchgate.net [researchgate.net]
- 5. idexx.dk [idexx.dk]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
The Multifaceted Biological Activities of 1,4-Benzoxazinone Compounds: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 1,4-benzoxazinone scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry and agrochemistry due to the diverse and potent biological activities exhibited by its derivatives. This technical guide provides an in-depth overview of the core biological activities of 1,4-benzoxazinone class compounds, presenting quantitative data, detailed experimental protocols, and visualizations of key signaling pathways to support researchers in drug discovery and development.
Anticancer Activity
A significant body of research has focused on the anticancer potential of 1,4-benzoxazinone derivatives. These compounds have demonstrated cytotoxic and antiproliferative effects against a wide range of human cancer cell lines. The mechanisms underlying their anticancer activity are often multifactorial, involving the induction of apoptosis, cell cycle arrest, and inhibition of key enzymes involved in cancer progression.
Quantitative Anticancer Activity Data
The following tables summarize the in vitro anticancer activity of various 1,4-benzoxazinone derivatives, presenting IC50 values (the concentration of a compound that inhibits 50% of cell growth).
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Series 1 | |||
| Derivative 7d | MCF-7 (Breast) | 22.6 | [1] |
| HT-29 (Colon) | 13.4 | [1] | |
| Derivative 5a | Hep-G2 (Liver) | 3.12 | [2] |
| Derivative 6a | Hep-G2 (Liver) | 3.12 | [2] |
| Derivative 8a | Hep-G2 (Liver) | 3.12 | [2] |
| Derivative 7a | Hep-G2 (Liver) | 6.25 | [2] |
| Derivative 13a | Hep-G2 (Liver) | 6.25 | [2] |
| Derivative 17a | Hep-G2 (Liver) | 6.25 | [2] |
| Derivative 17a | SW (Colon) | >3.12 | [2] |
| Derivative 18a | SW (Colon) | >3.12 | [2] |
| Series 2 | |||
| Benzoxazinone Derivative 3 | HepG2 (Liver), MCF-7 (Breast), HCT-29 (Colon) | <10 | |
| Benzoxazinone Derivative 7 | HepG2 (Liver), MCF-7 (Breast), HCT-29 (Colon) | <10 | |
| Benzoxazinone Derivative 8 | HepG2 (Liver), MCF-7 (Breast), HCT-29 (Colon) | <10 | |
| Benzoxazinone Derivative 10 | HepG2 (Liver), MCF-7 (Breast), HCT-29 (Colon) | <10 | |
| Benzoxazinone Derivative 13 | HepG2 (Liver), MCF-7 (Breast), HCT-29 (Colon) | <10 | |
| Benzoxazinone Derivative 15 | HepG2 (Liver), MCF-7 (Breast), HCT-29 (Colon) | <10 |
Key Signaling Pathways in Anticancer Activity
Several key signaling pathways have been identified as targets for 1,4-benzoxazinone derivatives in cancer cells. These include the p53, caspase, topoisomerase II, and c-Myc pathways.
Many 1,4-benzoxazinone derivatives induce apoptosis, or programmed cell death, in cancer cells. This is often mediated through the activation of the p53 tumor suppressor protein and the subsequent activation of the caspase cascade. Activated p53 can transcriptionally upregulate pro-apoptotic proteins, leading to the activation of initiator caspases (e.g., caspase-9) and executioner caspases (e.g., caspase-3). Activated caspase-3 then cleaves a variety of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.[3][4][5]
Caption: p53 and Caspase-Mediated Apoptosis Pathway.
Topoisomerase II is an essential enzyme that plays a critical role in DNA replication, transcription, and chromosome segregation.[6][7] Some 1,4-benzoxazinone derivatives act as topoisomerase II inhibitors. By stabilizing the enzyme-DNA cleavage complex, these compounds lead to the accumulation of double-strand breaks in DNA, which in turn triggers cell cycle arrest and apoptosis.[8][9][10]
Caption: Topoisomerase II Inhibition Pathway.
The c-Myc oncoprotein is a key regulator of cell proliferation, growth, and metabolism, and its overexpression is a hallmark of many cancers.[11][12][13] Certain 1,4-benzoxazinone derivatives have been shown to downregulate the expression of c-Myc, thereby inhibiting cancer cell growth and proliferation.[14] One proposed mechanism is the stabilization of G-quadruplex structures in the c-Myc promoter region, which can repress its transcription.[14]
Caption: c-Myc Downregulation Pathway.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[15][16]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
1,4-Benzoxazinone derivative to be tested
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well flat-bottom sterile culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the 1,4-benzoxazinone derivative in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a blank control (medium only). Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. The IC50 value can be determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Caption: MTT Assay Workflow.
Antimicrobial and Antifungal Activity
1,4-Benzoxazinone derivatives have also demonstrated significant activity against a range of pathogenic bacteria and fungi, making them promising candidates for the development of new antimicrobial and antifungal agents.
Quantitative Antimicrobial and Antifungal Activity Data
The following tables summarize the in vitro antimicrobial and antifungal activity of various 1,4-benzoxazinone derivatives.
Table 2: Antibacterial Activity (Zone of Inhibition in mm)
| Compound/Derivative | E. coli | S. aureus | B. subtilis | Reference |
| 4e | 22 | 20 | 18 | |
| 4a | 20 | - | - | |
| 4b | - | Moderate | Moderate | |
| 4c | - | Moderate | Moderate | |
| 4f | - | Moderate | Moderate | |
| 4g | Ineffective | Ineffective | Ineffective |
Note: "-" indicates data not provided in the source.
Table 3: Antifungal Activity (EC50 in µg/mL)
| Compound/Derivative | G. zeae | P. sasakii | P. infestans | C. wilt | Reference |
| 5l | 20.06 | - | - | - | [17] |
| 5o | 23.17 | - | - | - | [17] |
| 5q | - | 26.66 | - | - | [17] |
| 5r | - | - | 15.37 | - | [17] |
| 5p | - | - | - | 26.76 | [17] |
| Hymexazol (Control) | 40.51 | 32.77 | 18.35 | >50 | [17] |
Table 4: Antifungal Activity (Minimum Inhibitory Concentration - MIC in µg/mL)
| Compound/Derivative | Candida species (Geometric Mean) | Reference |
| 13a | 28.5 | [2] |
| 14a | 47.2 | [2] |
| 17a | 50.7 | [2] |
Experimental Protocol: Agar Well Diffusion Assay
The agar well diffusion method is a widely used technique to evaluate the antimicrobial activity of chemical compounds.[18][19][20]
Materials:
-
Bacterial or fungal strain of interest
-
Appropriate agar medium (e.g., Mueller-Hinton agar for bacteria)
-
Sterile Petri dishes
-
Sterile cork borer or pipette tip
-
1,4-Benzoxazinone derivative to be tested
-
Positive control (standard antibiotic)
-
Negative control (solvent)
Procedure:
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in a suitable broth.
-
Plate Preparation: Pour the molten agar into sterile Petri dishes and allow it to solidify.
-
Inoculation: Spread the microbial inoculum evenly over the surface of the agar plate to create a lawn.
-
Well Creation: Use a sterile cork borer to create wells of a defined diameter (e.g., 6-8 mm) in the agar.
-
Compound Addition: Add a known concentration of the 1,4-benzoxazinone derivative solution, positive control, and negative control to the respective wells.
-
Incubation: Incubate the plates at an appropriate temperature and duration for the test microorganism (e.g., 37°C for 24 hours for bacteria).
-
Zone of Inhibition Measurement: After incubation, measure the diameter of the clear zone of growth inhibition around each well. A larger zone of inhibition indicates greater antimicrobial activity.
Caption: Agar Well Diffusion Assay Workflow.
Herbicidal Activity
Certain 1,4-benzoxazinone derivatives have been investigated for their potential as herbicides. They can act as inhibitors of protoporphyrinogen IX oxidase (PPO), a key enzyme in the chlorophyll and heme biosynthesis pathway in plants. Inhibition of PPO leads to the accumulation of phototoxic intermediates, causing rapid cell death.
Quantitative Herbicidal Activity Data
| Compound/Derivative | Target | Kᵢ (nM) | Reference |
| 7af | Nicotiana tabacum PPO | 14 | [21] |
| 7af | Human PPO | 44,800 | [21] |
Synthesis of 1,4-Benzoxazinone Derivatives
The synthesis of 1,4-benzoxazinone derivatives is a crucial first step in the exploration of their biological activities. A common and versatile method involves the cyclization of 2-aminophenols with α-haloacyl halides or related reagents.
General Synthetic Workflow
Caption: General Synthesis of 1,4-Benzoxazinones.
This guide provides a foundational understanding of the significant biological activities of 1,4-benzoxazinone compounds. The versatility of this scaffold, coupled with the potential for diverse functionalization, continues to make it an attractive target for the development of novel therapeutic and agrochemical agents. The provided data, protocols, and pathway diagrams are intended to serve as a valuable resource for researchers in this exciting field.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Emerging roles of caspase-3 in apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Targeting the p53 signaling pathway in cancer therapy - The promises, challenges, and perils - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Caspase 3 - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. tandfonline.com [tandfonline.com]
- 9. Topoisomerase inhibitor - Wikipedia [en.wikipedia.org]
- 10. DNA Topoisomerases: As target for anti-cancer drugs [journals.ipinnovative.com]
- 11. MYC on the Path to Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The MYC oncogene — the grand orchestrator of cancer growth and immune evasion - PMC [pmc.ncbi.nlm.nih.gov]
- 13. creative-diagnostics.com [creative-diagnostics.com]
- 14. Anti-cancer activity of benzoxazinone derivatives via targeting c-Myc G-quadruplex structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 17. Design, synthesis and antifungal activity of novel 1,4-benzoxazin-3-one derivatives containing an acylhydrazone moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 18. chemistnotes.com [chemistnotes.com]
- 19. Agar Diffusion Test: the primary method to determine the antimicrobial activity - Modern Medical Laboratory Journal [modernmedlab.com]
- 20. youtube.com [youtube.com]
- 21. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
Enantioselective Synthesis of 1,4-Dihydro-2H-3,1-benzoxazin-2-ones: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 1,4-dihydro-2H-3,1-benzoxazin-2-one scaffold is a privileged heterocyclic motif present in numerous biologically active molecules and pharmaceuticals. Its rigid, chiral structure makes it an attractive target for medicinal chemistry and drug development. This technical guide provides a comprehensive overview of the core methodologies for the enantioselective synthesis of these valuable compounds, with a focus on chemoenzymatic, organocatalytic, and metal-catalyzed approaches. Detailed experimental protocols, comparative data, and mechanistic visualizations are presented to aid researchers in the selection and implementation of the most suitable synthetic strategies.
Chemoenzymatic Synthesis via Stereoselective Hydroamination
A highly efficient and green approach to chiral 1,4-dihydro-2H-3,1-benzoxazin-2-ones involves a two-step chemoenzymatic sequence. This method utilizes a biocatalytic asymmetric hydroamination followed by a chemical cyclization, affording the target compounds in high yields and with excellent enantiopurity.[1][2][3]
The key enzymatic step is catalyzed by ethylenediamine-N,N′-disuccinic acid lyase (EDDS lyase), which facilitates the asymmetric addition of various substituted 2-aminophenols to fumarate.[1][2] This enzymatic reaction produces N-(2-hydroxyphenyl)-L-aspartic acid derivatives with exceptional enantiomeric excess (ee >99%).[1][2] The subsequent acid-catalyzed esterification and cyclization of the amino acid intermediate yields the desired this compound.[1][2][3]
Experimental Workflow: Chemoenzymatic Synthesis
Caption: Chemoenzymatic synthesis workflow.
Quantitative Data: Chemoenzymatic Synthesis
| Entry | Substituted 2-Aminophenol | Overall Yield (%) | Enantiomeric Excess (ee, %) |
| 1 | 2-Aminophenol | 63 | >99 |
| 2 | 4-Methyl-2-aminophenol | 55 | >99 |
| 3 | 4-Chloro-2-aminophenol | 46 | >99 |
| 4 | 4-Bromo-2-aminophenol | 51 | >99 |
| 5 | 4-Fluoro-2-aminophenol | 48 | >99 |
| 6 | 5-Methyl-2-aminophenol | 60 | >99 |
| 7 | 5-Chloro-2-aminophenol | 58 | >99 |
Data compiled from Bhat et al. (2022).[1][2][3][4]
Detailed Experimental Protocol: Chemoenzymatic Synthesis
Step 1: Enzymatic Synthesis of N-(2-hydroxyphenyl)-L-aspartic acid
-
In a reaction vessel, prepare a mixture of fumaric acid (100 mM) and the substituted 2-aminophenol (50 mM) in a 50 mM sodium phosphate buffer (pH 8.5).
-
Add EDDS lyase to the mixture to a final concentration of 0.05 mol% relative to the 2-aminophenol.
-
Flush the reaction vessel with argon and stir the mixture at room temperature for 48 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Upon completion, the crude N-(2-hydroxyphenyl)-L-aspartic acid derivative can be used directly in the next step or isolated by acidification and filtration.
Step 2: Synthesis of this compound
-
To the crude amino acid from the previous step, add ethanol and a catalytic amount of p-toluenesulfonic acid (p-TsOH).
-
Heat the mixture to reflux and monitor the reaction by TLC.
-
After completion, remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to afford the pure this compound.
Organocatalytic Asymmetric Chlorocyclization
A powerful organocatalytic method for the enantioselective synthesis of 4-chloromethyl-1,4-dihydro-2H-3,1-benzoxazin-2-one derivatives has been developed.[5] This approach utilizes a chiral organocatalyst to mediate the asymmetric chlorocyclization of 2-vinylphenylcarbamates.[5]
General Reaction Scheme: Organocatalytic Chlorocyclization
Caption: Organocatalytic asymmetric chlorocyclization.
Quantitative Data: Organocatalytic Chlorocyclization
| Entry | R in 2-Vinylphenylcarbamate | Yield (%) | Enantiomeric Excess (ee, %) |
| 1 | H | 92 | 95 |
| 2 | 4-Me | 95 | 96 |
| 3 | 4-OMe | 93 | 94 |
| 4 | 4-F | 90 | 95 |
| 5 | 4-Cl | 88 | 93 |
| 6 | 4-Br | 85 | 92 |
| 7 | 3-Me | 91 | 94 |
Data compiled from Ye et al. (2017).[5]
Detailed Experimental Protocol: Organocatalytic Chlorocyclization
-
To a solution of the 2-vinylphenylcarbamate (0.1 mmol) in a suitable solvent such as trifluoroethanol (TFE), add the chiral organocatalyst (e.g., a derivative of (DHQD)2PHAL, 1-2 mol%).
-
Cool the mixture to the specified temperature (e.g., -20 °C).
-
Add the chlorinating agent, such as 1,3-dichloro-5,5-dimethylhydantoin (DCDMH), portion-wise over a period of time.
-
Stir the reaction mixture at the same temperature until the starting material is consumed, as monitored by TLC.
-
Quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with an organic solvent (e.g., dichloromethane), dry the combined organic layers over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the enantiomerically enriched 4-chloromethyl-1,4-dihydro-2H-3,1-benzoxazin-2-one.
Iridium-Catalyzed Asymmetric Hydrogenation
Iridium-catalyzed asymmetric hydrogenation provides a highly effective route to chiral 1,4-dihydro-2H-3,1-benzoxazin-2-ones from their corresponding prochiral benzoxazinone precursors.[6] This method often employs a chiral phosphine ligand in conjunction with an iridium catalyst and a Brønsted acid cocatalyst to achieve high conversions and excellent enantioselectivities.[6]
Catalytic Cycle: Iridium-Catalyzed Asymmetric Hydrogenation
Caption: Proposed catalytic cycle for Ir-catalyzed hydrogenation.
Quantitative Data: Iridium-Catalyzed Asymmetric Hydrogenation
| Entry | R in Benzoxazinone | Yield (%) | Enantiomeric Excess (ee, %) |
| 1 | Phenyl | 95 | >99 |
| 2 | 4-Methoxyphenyl | 94 | >99 |
| 3 | 4-Fluorophenyl | 93 | >99 |
| 4 | 4-Chlorophenyl | 96 | >99 |
| 5 | 2-Naphthyl | 92 | 98 |
| 6 | 2-Thienyl | 88 | 91 |
| 7 | Cyclohexyl | 90 | 95 |
Data compiled from a representative Ir-catalyzed asymmetric hydrogenation methodology.[6]
Detailed Experimental Protocol: Iridium-Catalyzed Asymmetric Hydrogenation
-
In a glovebox, charge a vial with the benzoxazinone substrate (0.1 mmol), the iridium precursor (e.g., [Ir(COD)Cl]2, 0.5 mol%), and the chiral ligand (e.g., a chiral phosphine ligand, 1.1 mol%).
-
Add a degassed solvent (e.g., dioxane) and a Brønsted acid cocatalyst (e.g., HCl in dioxane).
-
Transfer the vial to an autoclave, purge with hydrogen gas, and then pressurize to the desired pressure (e.g., 50 atm).
-
Stir the reaction mixture at a specified temperature (e.g., 60 °C) for the required time (e.g., 12 hours).
-
After cooling to room temperature, carefully release the hydrogen pressure.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to obtain the chiral this compound.
Other Notable Enantioselective Methods
While the aforementioned methods are prominent, other strategies for the enantioselective synthesis of 1,4-dihydro-2H-3,1-benzoxazin-2-ones and related structures have been reported. These include palladium-catalyzed reactions, such as enantioselective C-H activation and ring-contraction reactions, which offer alternative synthetic disconnections.[7][8][9] Researchers are encouraged to explore the primary literature for these specialized applications.
Conclusion
The enantioselective synthesis of 1,4-dihydro-2H-3,1-benzoxazin-2-ones is a dynamic area of research with significant implications for drug discovery and development. The chemoenzymatic, organocatalytic, and iridium-catalyzed methodologies detailed in this guide represent robust and versatile strategies for accessing these important chiral heterocycles. The choice of method will depend on factors such as substrate scope, desired scale, and the availability of catalysts and reagents. This guide provides the foundational knowledge and practical details necessary for researchers to successfully synthesize these valuable compounds for their specific applications.
References
- 1. Chemoenzymatic Asymmetric Synthesis of Complex Heterocycles: Dihydrobenzoxazinones and Dihydroquinoxalinones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemoenzymatic Asymmetric Synthesis of Complex Heterocycles: Dihydrobenzoxazinones and Dihydroquinoxalinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Palladium(II)-Catalyzed Enantioselective Synthesis of 2-Vinyl Oxygen Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Palladium(II)-Catalyzed Enantioselective C(sp3)–H Activation Using a Chiral Hydroxamic Acid Ligand - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Palladium-Catalyzed Synthesis of 1,4-Dihydro-2H-3,1-benzoxazin-2-ones and Analogs
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of 1,2-dihydro-4H-3,1-benzoxazin-4-ones, a core heterocyclic structure with significant interest in medicinal chemistry, via a palladium-catalyzed intramolecular C-H activation. This method, developed by Guo and colleagues, offers a robust and versatile route to these compounds from readily available N-alkyl-N-arylanthranilic acids. The protocol demonstrates good functional group tolerance and provides a basis for the synthesis of the isomeric 1,4-dihydro-2H-3,1-benzoxazin-2-ones.
Introduction
The 1,4-dihydro-2H-3,1-benzoxazin-2-one scaffold and its isomers are prevalent in a variety of biologically active molecules and pharmaceuticals. Traditional synthetic routes often require harsh conditions or multi-step procedures. Palladium-catalyzed reactions have emerged as a powerful tool for the efficient construction of complex molecular architectures. This application note details a specific protocol involving a palladium-catalyzed intramolecular C(sp³)–H activation of N-alkyl-N-arylanthranilic acids to yield 1,2-dihydro-4H-3,1-benzoxazin-4-ones. This approach is characterized by its operational simplicity and broad substrate scope.
Principle of the Method
The synthesis proceeds via a palladium-catalyzed intramolecular C-H activation/C-O bond formation cascade. The reaction is initiated by the formation of a palladium carboxylate intermediate from the starting N-alkyl-N-arylanthranilic acid. Subsequent C(sp³)–H bond activation on the N-alkyl group, facilitated by an oxidant such as silver(I) oxide (Ag₂O), leads to the formation of a palladacycle. Reductive elimination from this intermediate then furnishes the desired benzoxazinone product and regenerates the active palladium catalyst.
Experimental Protocol
This protocol is adapted from the work of Guo, Q., et al. (Org. Lett. 2013, 15, 18, 4802–4805).
Materials:
-
N-alkyl-N-arylanthranilic acid derivative (1.0 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 10 mol%)
-
Silver(I) oxide (Ag₂O, 2.0 equiv)
-
Anhydrous solvent (e.g., 1,4-dioxane)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware and purification supplies (silica gel, solvents for chromatography)
Procedure:
-
To a dry reaction vessel, add the N-alkyl-N-arylanthranilic acid (0.2 mmol, 1.0 equiv), palladium(II) acetate (4.5 mg, 0.02 mmol, 10 mol%), and silver(I) oxide (92.7 mg, 0.4 mmol, 2.0 equiv).
-
Evacuate and backfill the vessel with an inert gas (e.g., nitrogen or argon) three times.
-
Add anhydrous 1,4-dioxane (2.0 mL) via syringe.
-
Seal the reaction vessel and place it in a preheated oil bath at 120 °C.
-
Stir the reaction mixture vigorously for the specified time (typically 12-24 hours), monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove insoluble inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., petroleum ether/ethyl acetate) to afford the pure 1,2-dihydro-4H-3,1-benzoxazin-4-one.
Data Presentation
The following table summarizes the results obtained for the synthesis of various 1,2-dihydro-4H-3,1-benzoxazin-4-one derivatives using the described protocol.
| Entry | Substrate (N-alkyl-N-arylanthranilic acid) | Product | Yield (%) |
| 1 | N-methyl-N-phenylanthranilic acid | 1-Methyl-1,2-dihydro-4H-3,1-benzoxazin-4-one | 83 |
| 2 | N-ethyl-N-phenylanthranilic acid | 1-Ethyl-1,2-dihydro-4H-3,1-benzoxazin-4-one | 75 |
| 3 | N-propyl-N-phenylanthranilic acid | 1-Propyl-1,2-dihydro-4H-3,1-benzoxazin-4-one | 72 |
| 4 | N-methyl-N-(4-chlorophenyl)anthranilic acid | 1-Methyl-6-chloro-1,2-dihydro-4H-3,1-benzoxazin-4-one | 81 |
| 5 | N-methyl-N-(4-methoxyphenyl)anthranilic acid | 1-Methyl-6-methoxy-1,2-dihydro-4H-3,1-benzoxazin-4-one | 78 |
Visualizations
Experimental Workflow Diagram
Caption: General workflow for the palladium-catalyzed synthesis of benzoxazinones.
Proposed Catalytic Cycle
Caption: Proposed mechanism for the palladium-catalyzed C-H activation.
Conclusion
The detailed protocol for the palladium-catalyzed synthesis of 1,2-dihydro-4H-3,1-benzoxazin-4-ones provides an efficient and versatile method for accessing this important heterocyclic core. The reaction demonstrates good tolerance to various functional groups on the aromatic ring of the N-arylanthranilic acid substrate. This methodology should be adaptable for the synthesis of a broader range of benzoxazinone derivatives, including the isomeric 1,4-dihydro-2H-3,1-benzoxazin-2-ones, by appropriate substrate design, and holds significant promise for applications in drug discovery and development.
Application Notes and Protocols: 1,4-Dihydro-2H-3,1-benzoxazin-2-one in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the medicinal chemistry applications of the 1,4-dihydro-2H-3,1-benzoxazin-2-one scaffold. It includes a summary of its diverse biological activities, detailed experimental protocols for key assays, and visual representations of associated signaling pathways and experimental workflows.
Introduction
The this compound core is a privileged heterocyclic structure that has garnered significant attention in medicinal chemistry due to its broad spectrum of biological activities. Derivatives of this scaffold have been explored as potent agents for various therapeutic areas, including oncology, infectious diseases, inflammation, and thrombosis. Their synthetic accessibility and the ability to readily introduce diverse substituents at various positions of the benzoxazinone ring have made them attractive candidates for drug discovery and development.
Biological Activities and Quantitative Data
Derivatives of this compound have demonstrated a wide array of pharmacological effects. The following tables summarize the quantitative data for some of the most significant activities.
Anticancer Activity
Benzoxazinone derivatives have shown potent cytotoxic and antiproliferative effects against a variety of human cancer cell lines. The mechanism of action often involves the induction of apoptosis, cell cycle arrest, and targeting of specific cancer-related signaling pathways.[1]
Table 1: Anticancer Activity of this compound Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| c5 | Huh-7 (Liver) | 28.48 | [2] |
| c14 | Huh-7 (Liver) | 32.60 | [2] |
| c16 | Huh-7 (Liver) | 31.87 | [2] |
| c18 | Huh-7 (Liver) | 19.05 | [2] |
| Compound 10 | HeLa (Cervical) | 10.46 ± 0.82 | [3] |
| Compound 7d | MCF-7 (Breast) | 22.6 | [4] |
| Compound 7d | HT-29 (Colon) | 13.4 | [4] |
| 12l | HepG2 (Liver) | 10.50 | [5] |
| 12l | MCF-7 (Breast) | 15.21 | [5] |
Antifungal Activity
Several derivatives have been synthesized and evaluated for their efficacy against various phytopathogenic fungi, demonstrating their potential as novel antifungal agents.
Table 2: Antifungal Activity of this compound Derivatives
| Compound ID | Fungal Strain | EC50 (µg/mL) | Reference |
| 5l | Gibberella zeae | 20.06 | [6][7] |
| 5o | Gibberella zeae | 23.17 | [6][7] |
| 5q | Pellicularia sasakii | 26.66 | [6][7] |
| 5r | Phytophthora infestans | 15.37 | [6][7] |
| 5p | Capsicum wilt | 26.76 | [6][7] |
Enzyme Inhibition
The benzoxazinone scaffold has been successfully utilized to design inhibitors for various enzymes implicated in disease pathogenesis.
Table 3: Enzyme Inhibitory Activity of this compound Derivatives
| Target Enzyme | Compound ID | IC50 (µM) | Reference |
| Matriptase-2 | (S)-12 | < 10 | [8][9] |
| Cathepsin G | Inhibitor 2 | 0.84 ± 0.11 | [10] |
| α-Chymotrypsin | Compound 1 | 6.5 | [11] |
| VEGFR-2 | 12l | 0.097 | [5] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of this compound derivatives.
Synthesis of 4-Substituted 1,4-Dihydro-2H-3,1-benzoxazin-2-ones
Protocol:
-
Preparation of 2-(Hydroxymethyl)benzamide: To a solution of a 3-substituted phthalide in an appropriate solvent, add an in-situ prepared aluminum amide reagent. Stir the reaction mixture until the starting material is consumed (monitored by TLC). Quench the reaction and extract the product to obtain the 2-hydroxymethyl substituted benzamide derivative.
-
Hofmann Rearrangement: Dissolve the 2-(hydroxymethyl)benzamide derivative in a suitable solvent like DMF. Cool the solution to 0 °C.
-
Add bis(trifluoroacetoxy)iodobenzene (BTI) in one portion and stir the mixture at 0 °C for 1 hour.
-
Monitor the reaction by TLC for the disappearance of the starting material.
-
Allow the mixture to warm to room temperature and add ethyl acetate.
-
Wash the organic phase with sodium bisulfite solution.
-
Extract the aqueous phase with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the desired 4-substituted this compound.
Anticancer Cytotoxicity Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of the synthesized compounds on cancer cell lines.[1][12][13][14]
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7, Huh-7) in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. After 24 hours, replace the medium with 100 µL of medium containing different concentrations of the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO or isopropanol) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader, with a reference wavelength of 630 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
In Vitro Anti-inflammatory Assay (Nitric Oxide Production)
This assay measures the ability of the compounds to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.[15][16][17]
Protocol:
-
Cell Culture: Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% FBS and antibiotics.
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 1 x 10⁵ cells/mL and allow them to adhere overnight.
-
Compound Treatment and Stimulation: Pre-treat the cells with various concentrations of the test compounds for 1-2 hours. Then, stimulate the cells with 1 µg/mL of LPS for 24 hours.
-
Nitrite Measurement (Griess Assay):
-
Collect 50 µL of the cell culture supernatant.
-
Add 50 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Incubate at room temperature for 10-15 minutes.
-
Measure the absorbance at 540-550 nm.
-
-
Data Analysis: Quantify the nitrite concentration using a sodium nitrite standard curve and calculate the percentage of NO inhibition compared to the LPS-stimulated control.
Matriptase-2 Inhibition Assay
This protocol is used to determine the inhibitory activity of compounds against the serine protease matriptase-2.[8][18]
Protocol:
-
Reagents: Prepare an assay buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.4). Prepare a solution of recombinant human matriptase-2 and a fluorogenic substrate.
-
Assay Procedure:
-
In a 96-well plate, add the assay buffer.
-
Add various concentrations of the test inhibitor.
-
Add the matriptase-2 enzyme and pre-incubate for a defined period (e.g., 15 minutes) at room temperature.
-
Initiate the reaction by adding the fluorogenic substrate.
-
-
Measurement: Monitor the increase in fluorescence over time using a fluorescence plate reader.
-
Data Analysis: Calculate the rate of reaction for each inhibitor concentration. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Signaling Pathways and Mechanisms of Action
The biological effects of this compound derivatives are often mediated through the modulation of specific cellular signaling pathways.
Induction of Apoptosis
Many anticancer benzoxazinone derivatives exert their cytotoxic effects by inducing programmed cell death, or apoptosis.[5][19][20][21][22] This process is often characterized by the activation of caspases and the regulation of Bcl-2 family proteins.
References
- 1. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 2. 2H-1,4-Benzoxazin-3(4H)-one linked 1,2,3-triazole derivatives and their study on inducing DNA damage in tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Benzoxazole derivatives as new VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, in silico studies, and antiproliferative evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Design, synthesis and antifungal activity of novel 1,4-benzoxazin-3-one derivatives containing an acylhydrazone moiety [frontiersin.org]
- 7. Frontiers | Design, synthesis and antifungal activity of novel 1,4-benzoxazin-3-one derivatives containing an acylhydrazone moiety [frontiersin.org]
- 8. 3,1-Benzothiazines, 1,4-Benzodioxines and 1,4-Benzoxazines as Inhibitors of Matriptase-2: Outcome of a Focused Screening Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 3,1-Benzothiazines, 1,4-Benzodioxines and 1,4-Benzoxazines as Inhibitors of Matriptase-2: Outcome of a Focused Screening Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Substituted 4H-3,1-benzoxazine-4-one Derivatives as Inhibitors of Cathepsin G - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis, structure-activity relationships studies of benzoxazinone derivatives as α-chymotrypsin inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. MTT assay overview | Abcam [abcam.com]
- 13. MTT assay protocol | Abcam [abcam.com]
- 14. atcc.org [atcc.org]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. mjas.analis.com.my [mjas.analis.com.my]
- 18. researchgate.net [researchgate.net]
- 19. Synthesis, Antiproliferative Activity, and Apoptotic Profile of New Derivatives from the Meta Stable Benzoxazinone Scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Protective effects of a benzoxazine derivative against oxidized LDL-induced apoptosis and the increases of integrin beta4, ROS, NF-kappaB and P53 in human umbilical vein endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Targeting apoptosis; design, synthesis and biological evaluation of new benzoxazole and thiazole based derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
Application Notes and Protocols for 1,4-dihydro-2H-3,1-benzoxazin-2-one as a Bioherbicide
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,4-dihydro-2H-3,1-benzoxazin-2-one and its derivatives, belonging to the benzoxazinone class of compounds, have garnered significant interest as potential bioherbicides.[1] Naturally occurring benzoxazinoids, such as DIBOA (2,4-dihydroxy-2H-1,4-benzoxazin-3(4H)-one) and DIMBOA (2,4-dihydroxy-7-methoxy-2H-1,4-benzoxazin-3(4H)-one), are plant allelochemicals known for their phytotoxic activity.[2] These compounds are part of the defense mechanism in several plant species, including important crops like maize, wheat, and rye. Their herbicidal properties make them and their synthetic analogs attractive candidates for the development of novel, environmentally benign weed management solutions.[3][4]
The primary mode of action for many herbicidal benzoxazinone derivatives is the inhibition of the enzyme protoporphyrinogen IX oxidase (PPO).[5][6] PPO is a key enzyme in the chlorophyll and heme biosynthesis pathways in plants.[7][8] Its inhibition leads to the accumulation of protoporphyrinogen IX, which, in the presence of light and oxygen, results in the formation of reactive oxygen species that cause rapid cell membrane disruption and plant death.[8]
These application notes provide an overview of the herbicidal potential of this compound, along with detailed protocols for its evaluation. While extensive quantitative data is available for various substituted derivatives, data for the parent compound is limited. The provided protocols are designed to be adaptable for screening the parent compound and its analogs.
Data Presentation
Table 1: In Vitro Protoporphyrinogen IX Oxidase (PPO) Inhibition Data for Selected Benzoxazinone Derivatives
| Compound ID | Target Enzyme | Ki (nM) | Reference Compound | Ki (nM) | Selectivity Factor (Human/Plant) |
| 7af | Nicotiana tabacum PPO (NtPPO) | 14 | - | - | 3200 |
| Human PPO (hPPO) | 44,800 | ||||
| 8ab | Nicotiana tabacum PPO (NtPPO) | 0.38 | Oxadiazon | 27 | - |
| Ii | Nicotiana tabacum PPO (NtPPO) | 0.11 | Trifludimoxazin | 31 | - |
| Saflufenacil | 10 | ||||
| Ip | Nicotiana tabacum PPO (NtPPO) | 2.14 | - | - | - |
Data sourced from studies on complex benzoxazinone-hybrid molecules.[5][7][9]
Table 2: Herbicidal Efficacy (GR50) of a Benzoxazinone Derivative (Compound A1) on Various Weed Species (Post-emergence)
| Weed Species | Common Name | GR50 (g a.i./ha) |
| Abutilon theophrasti | Velvetleaf | < 37.5 |
| Amaranthus retroflexus | Redroot Pigweed | < 37.5 |
| Chenopodium album | Lamb's Quarters | < 37.5 |
| Echinochloa crus-galli | Barnyard Grass | 75 - 150 |
| Setaria faberi | Giant Foxtail | 75 - 150 |
Data for a novel benzoxazinone derivative containing a hydantoin fragment, demonstrating broadleaf weed control comparable to flumioxazin.[6]
Experimental Protocols
The following protocols are generalized methodologies for assessing the bioherbicidal potential of this compound and its derivatives.
Protocol 1: Seed Germination and Seedling Growth Phytotoxicity Assay
Objective: To evaluate the pre-emergence herbicidal activity of this compound on target weed species.
Materials:
-
Test compound (this compound)
-
Seeds of target weed species (e.g., Amaranthus retroflexus, Echinochloa crus-galli)
-
Petri dishes (9 cm diameter)
-
Filter paper (Whatman No. 1 or equivalent)
-
Solvent for test compound (e.g., acetone, DMSO)
-
Distilled water
-
Growth chamber with controlled temperature and light
-
Image analysis software (optional)
Procedure:
-
Preparation of Test Solutions: Prepare a stock solution of the test compound in a suitable solvent. A series of dilutions should be made to achieve the desired final concentrations (e.g., 1, 10, 100, 1000 µM). The final solvent concentration in all treatments, including the control, should be kept constant and at a non-phytotoxic level (typically ≤ 0.5%).
-
Seed Sterilization (Optional but Recommended): Surface sterilize seeds by rinsing with 70% ethanol for 30 seconds, followed by a 1% sodium hypochlorite solution for 5-10 minutes, and then rinse thoroughly with sterile distilled water.
-
Assay Setup: Place two layers of filter paper in each Petri dish. Add a defined volume (e.g., 5 mL) of the respective test solution or control solution (distilled water with solvent) to each dish.
-
Seed Plating: Evenly place a known number of seeds (e.g., 20-25) on the moistened filter paper in each Petri dish.
-
Incubation: Seal the Petri dishes with parafilm to prevent evaporation and place them in a growth chamber under controlled conditions (e.g., 25°C with a 16h light/8h dark photoperiod).
-
Data Collection: After a set period (e.g., 7-14 days), record the following for each treatment:
-
Germination percentage (a seed is considered germinated when the radicle has emerged to a certain length, e.g., 2 mm).
-
Radicle length of each germinated seed.
-
Hypocotyl/coleoptile length of each germinated seedling.
-
-
Data Analysis: Calculate the percentage of inhibition for germination, radicle length, and shoot length for each concentration relative to the control. Use this data to determine the IC50 (concentration causing 50% inhibition) or GR50 (concentration causing 50% growth reduction) values using a suitable statistical software with dose-response curve fitting (e.g., log-logistic model).[10][11][12]
Protocol 2: Whole-Plant Post-Emergence Herbicidal Assay
Objective: To evaluate the post-emergence herbicidal activity of this compound on target weed species.
Materials:
-
Test compound (this compound)
-
Seedlings of target weed species grown in pots
-
Solvent and surfactant (e.g., Tween 20)
-
Laboratory spray chamber
-
Greenhouse or controlled environment growth room
Procedure:
-
Plant Propagation: Grow target weed species from seed in small pots containing a standard potting mix until they reach a specific growth stage (e.g., 2-3 true leaves).
-
Preparation of Spray Solution: Prepare a stock solution of the test compound in a suitable solvent. Dilute the stock solution with distilled water containing a surfactant (e.g., 0.1% Tween 20) to achieve the desired application rates (expressed in g of active ingredient per hectare, g a.i./ha).
-
Herbicide Application: Apply the test solutions to the seedlings using a laboratory spray chamber calibrated to deliver a specific volume of liquid per unit area. A control group should be sprayed with the solvent-surfactant solution without the test compound.
-
Post-Application Incubation: Transfer the treated plants to a greenhouse or growth room with controlled conditions.
-
Efficacy Assessment: At regular intervals (e.g., 7, 14, and 21 days after treatment), visually assess the herbicidal injury on a scale of 0% (no effect) to 100% (complete plant death).
-
Biomass Measurement: At the end of the experiment, harvest the above-ground plant material, and determine the fresh and dry weight.
-
Data Analysis: Calculate the percentage of growth reduction based on biomass compared to the control. Determine the GR50 value (the dose required to reduce plant growth by 50%) by fitting the data to a dose-response model.[10][13]
Protocol 3: In Vitro Protoporphyrinogen IX Oxidase (PPO) Inhibition Assay
Objective: To determine if this compound inhibits the activity of the PPO enzyme.
Materials:
-
Test compound (this compound)
-
Isolated and purified PPO enzyme (from a plant source, e.g., spinach or tobacco)
-
Protoporphyrinogen IX (substrate)
-
Assay buffer (e.g., Tris-HCl with detergent)
-
Spectrofluorometer or spectrophotometer
Procedure:
-
Enzyme Preparation: Isolate and purify PPO from a suitable plant source following established biochemical protocols.
-
Assay Reaction: The assay is typically performed in a microplate format. The reaction mixture contains the assay buffer, a specific concentration of the PPO enzyme, and varying concentrations of the test compound.
-
Initiation of Reaction: The reaction is initiated by the addition of the substrate, protoporphyrinogen IX.
-
Measurement of PPO Activity: The activity of PPO is determined by measuring the rate of formation of protoporphyrin IX, which is fluorescent. The increase in fluorescence over time is monitored using a spectrofluorometer (e.g., excitation at ~405 nm, emission at ~630 nm). Alternatively, the reaction can be monitored spectrophotometrically.
-
Data Analysis: The rate of the reaction in the presence of the inhibitor is compared to the rate of the uninhibited control. The percentage of inhibition is calculated for each inhibitor concentration. The IC50 value (the concentration of the inhibitor that causes 50% inhibition of enzyme activity) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.[5][7]
Visualizations
Signaling Pathway Diagram
Caption: PPO Inhibition Pathway by Benzoxazinones.
Experimental Workflow Diagram
Caption: Bioherbicide Screening Workflow.
References
- 1. Plant defense and herbivore counter-defense: benzoxazinoids and insect herbivores - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Bioherbicides: An Eco-Friendly Tool for Sustainable Weed Management - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Biological Activity Evaluation of Benzoxazinone-Pyrimidinedione Hybrids as Potent Protoporphyrinogen IX Oxidase Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Discovery of a Subnanomolar Inhibitor of Protoporphyrinogen IX Oxidase via Fragment-Based Virtual Screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. www2.lsuagcenter.com [www2.lsuagcenter.com]
- 9. Design, Synthesis, and Metabolism Studies of N-1,4-Diketophenyltriazinones as Protoporphyrinogen IX Oxidase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Dose-response of seeds of the parasitic weeds Striga and Orobanche toward the synthetic germination stimulants GR 24 and Nijmegen 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. scielo.br [scielo.br]
Application Notes: 1,4-Dihydro-2H-3,1-benzoxazin-2-one as a Versatile Scaffold for Drug Discovery
Audience: Researchers, scientists, and drug development professionals.
Introduction
The 1,4-dihydro-2H-3,1-benzoxazin-2-one core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its presence in a variety of biologically active compounds. Its rigid, bicyclic structure provides a unique three-dimensional framework for the orientation of substituents, enabling interaction with a wide range of biological targets. This document provides an overview of the applications of this scaffold in drug discovery, along with detailed protocols for its synthesis and biological evaluation.
Derivatives of this compound have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, antifungal, and herbicidal properties. The versatility of this scaffold allows for chemical modifications at several positions, enabling the fine-tuning of physicochemical properties and biological activity.
Biological Activities and Therapeutic Potential
The this compound scaffold has been successfully employed to develop inhibitors for various enzymes and modulators of signaling pathways implicated in disease.
Anticancer Activity
Derivatives of this scaffold have shown potent anticancer activity through various mechanisms of action.
-
VEGFR-2 Inhibition: Certain 1,4-benzoxazine derivatives have been identified as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, which is crucial for tumor growth and metastasis.[1] Inhibition of VEGFR-2 can disrupt the blood supply to tumors, thereby impeding their growth.
-
PI3K/mTOR Inhibition: The PI3K/Akt/mTOR signaling pathway is frequently hyperactivated in cancer, promoting cell growth, proliferation, and survival.[2] Novel 4-phenyl-2H-benzo[b][3][4]oxazin-3(4H)-one derivatives have been developed as potent and orally active dual inhibitors of PI3K and mTOR.[2]
-
DNA Damage Induction: Some 2H-1,4-benzoxazin-3(4H)-one derivatives linked to 1,2,3-triazoles have been shown to induce DNA damage in tumor cells, leading to apoptosis.[5]
Antimicrobial and Antifungal Activity
The benzoxazinone scaffold is a promising platform for the development of new antimicrobial and antifungal agents, addressing the growing challenge of antimicrobial resistance.
-
DNA Gyrase Inhibition: The mechanism of action for some antimicrobial benzoxazinone derivatives is believed to involve the inhibition of bacterial DNA gyrase, a type II topoisomerase essential for DNA replication. This is a well-established target for antibacterial drugs.
-
Broad-Spectrum Activity: Various synthesized derivatives have demonstrated activity against a range of Gram-positive and Gram-negative bacteria, as well as fungal pathogens.[6] For instance, certain 2H-benzo[b][3][4]oxazin-3(4H)-one derivatives have shown significant zones of inhibition against E. coli, S. aureus, and B. subtilis.[6]
Herbicidal Activity
Natural and synthetic benzoxazinones have been investigated for their phytotoxic effects, making them potential leads for the development of novel herbicides.[7]
Data Presentation
The following tables summarize the biological activity of selected this compound derivatives from the literature.
Table 1: Anticancer Activity of Benzoxazinone Derivatives
| Compound | Target | Assay | IC50/EC50 | Cell Line | Reference |
| Compound 16 (a 2,3-dihydro-1,4-benzoxazine) | KDR (VEGFR-2) | Kinase Assay | < 1 nM | - | [1] |
| HUVEC Proliferation | Cell-based Assay | 4 nM | HUVEC | [1] | |
| 8d-1 (a 4-phenyl-2H-benzo[b][3][4]oxazin-3(4H)-one) | PI3Kα | Kinase Assay | 0.63 nM | - | [2] |
| Compound c5 | Cytotoxicity | Cell Viability Assay | 28.48 µM | Huh-7 | [5] |
| Compound c18 | Cytotoxicity | Cell Viability Assay | 19.05 µM | Huh-7 | [5] |
Table 2: Antifungal Activity of Benzoxazinone Derivatives
| Compound | Fungal Species | EC50 (µg/mL) | Reference |
| 5l | Gibberella zeae | 20.06 | |
| 5o | Gibberella zeae | 23.17 | |
| 5q | Pellicularia sasakii | 26.66 | |
| 5r | Phytophthora infestans | 15.37 | |
| 5p | Capsicum wilt | 26.76 |
Experimental Protocols
Synthesis of this compound Scaffold
This protocol describes a general method for the synthesis of the this compound core from readily available starting materials.
Protocol 1: Synthesis from 2-(Hydroxymethyl)benzamide [3]
-
Dissolution: Dissolve 2-(hydroxymethyl)benzamide (1 equivalent) in anhydrous N,N-dimethylformamide (DMF).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Add bis(trifluoroacetoxy)iodobenzene (BTI) (1.05 equivalents) to the cooled solution in one portion.
-
Reaction: Stir the resulting mixture at 0 °C for 1 hour, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Once the starting material is consumed, allow the mixture to warm to room temperature and add ethyl acetate.
-
Extraction: Wash the organic phase with a saturated aqueous solution of sodium bisulfite, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to afford the desired this compound.
Biological Assays
Protocol 2: In Vitro Anticancer Activity (MTT Assay)
This protocol outlines a general procedure for evaluating the cytotoxic effects of benzoxazinone derivatives on cancer cell lines.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).
-
Incubation: Incubate the plates for 48-72 hours at 37 °C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Protocol 3: In Vitro Antimicrobial Activity (Broth Microdilution Method)
This protocol describes a method to determine the Minimum Inhibitory Concentration (MIC) of benzoxazinone derivatives against bacteria.
-
Bacterial Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.
-
Compound Dilution: Prepare serial two-fold dilutions of the test compounds in a 96-well microtiter plate using an appropriate broth medium.
-
Inoculation: Add the bacterial inoculum to each well, resulting in a final concentration of approximately 5 x 10^5 CFU/mL. Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubation: Incubate the plates at 37 °C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Signaling Pathways and Mechanisms of Action
VEGFR-2 Signaling Pathway in Angiogenesis
// Nodes VEGF [label="VEGF-A", fillcolor="#FBBC05", fontcolor="#202124"]; VEGFR2 [label="VEGFR-2", shape=hexagon, fillcolor="#4285F4", fontcolor="#FFFFFF"]; PLCg [label="PLCγ", fillcolor="#34A853", fontcolor="#FFFFFF"]; PI3K [label="PI3K", fillcolor="#34A853", fontcolor="#FFFFFF"]; Akt [label="Akt", fillcolor="#34A853", fontcolor="#FFFFFF"]; mTOR [label="mTOR", fillcolor="#34A853", fontcolor="#FFFFFF"]; Raf [label="Raf", fillcolor="#EA4335", fontcolor="#FFFFFF"]; MEK [label="MEK", fillcolor="#EA4335", fontcolor="#FFFFFF"]; ERK [label="ERK", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Proliferation [label="Cell Proliferation", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Migration [label="Cell Migration", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Survival [label="Cell Survival", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Angiogenesis [label="Angiogenesis", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Benzoxazinone [label="1,4-Benzoxazin-2-one\nDerivatives", shape=invhouse, fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges VEGF -> VEGFR2 [label="Binds"]; VEGFR2 -> PLCg [label="Activates"]; VEGFR2 -> PI3K [label="Activates"]; PI3K -> Akt [label="Activates"]; Akt -> mTOR [label="Activates"]; PLCg -> Raf [label="Activates"]; Raf -> MEK [label="Activates"]; MEK -> ERK [label="Activates"]; ERK -> Proliferation; Akt -> Survival; mTOR -> Proliferation; {ERK, Akt} -> Migration; {Proliferation, Migration, Survival} -> Angiogenesis [style=dashed]; Benzoxazinone -> VEGFR2 [label="Inhibits", color="#EA4335", fontcolor="#EA4335"]; } END_DOT Caption: VEGFR-2 signaling pathway and its inhibition.
PI3K/Akt/mTOR Signaling Pathway in Cancer
// Nodes GF [label="Growth Factor", fillcolor="#FBBC05", fontcolor="#202124"]; RTK [label="Receptor Tyrosine\nKinase (RTK)", shape=hexagon, fillcolor="#4285F4", fontcolor="#FFFFFF"]; PI3K [label="PI3K", fillcolor="#34A853", fontcolor="#FFFFFF"]; PIP2 [label="PIP2", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; PIP3 [label="PIP3", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Akt [label="Akt", fillcolor="#34A853", fontcolor="#FFFFFF"]; mTORC1 [label="mTORC1", fillcolor="#EA4335", fontcolor="#FFFFFF"]; CellGrowth [label="Cell Growth &\nProliferation", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Survival [label="Cell Survival", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Benzoxazinone [label="1,4-Benzoxazin-2-one\nDerivatives", shape=invhouse, fillcolor="#5F6368", fontcolor="#FFFFFF"]; PTEN [label="PTEN", shape=diamond, fillcolor="#FFFFFF", fontcolor="#202124"];
// Edges GF -> RTK [label="Binds"]; RTK -> PI3K [label="Activates"]; PI3K -> PIP2 [label="Phosphorylates"]; PIP2 -> PIP3 [style=invis]; // for layout PI3K -> PIP3; PIP3 -> Akt [label="Recruits &\nActivates"]; Akt -> mTORC1 [label="Activates"]; Akt -> Survival; mTORC1 -> CellGrowth; Benzoxazinone -> PI3K [label="Inhibits", color="#EA4335", fontcolor="#EA4335"]; Benzoxazinone -> mTORC1 [label="Inhibits", color="#EA4335", fontcolor="#EA4335"]; PTEN -> PIP3 [label="Dephosphorylates", color="#EA4335", fontcolor="#EA4335"]; } END_DOT Caption: PI3K/Akt/mTOR pathway and dual inhibition.
Bacterial DNA Gyrase Mechanism of Action
// Nodes DNA_Gyrase [label="DNA Gyrase\n(GyrA & GyrB subunits)", shape=hexagon, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Relaxed_DNA [label="Relaxed DNA", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Negative_Supercoils [label="Negative Supercoiling", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; DNA_Replication [label="DNA Replication &\nTranscription", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Benzoxazinone [label="1,4-Benzoxazin-2-one\nDerivatives", shape=invhouse, fillcolor="#5F6368", fontcolor="#FFFFFF"]; ATP [label="ATP", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; ADP [label="ADP + Pi", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Relaxed_DNA -> DNA_Gyrase; ATP -> DNA_Gyrase; DNA_Gyrase -> Negative_Supercoils; DNA_Gyrase -> ADP; Negative_Supercoils -> DNA_Replication; Benzoxazinone -> DNA_Gyrase [label="Inhibits", color="#EA4335", fontcolor="#EA4335"]; } END_DOT Caption: Inhibition of DNA gyrase by benzoxazinones.
Conclusion
The this compound scaffold represents a highly versatile and promising platform for the discovery of novel therapeutic agents. Its synthetic tractability and the diverse range of biological activities exhibited by its derivatives make it an attractive starting point for drug discovery programs targeting cancer, infectious diseases, and other therapeutic areas. The protocols and data presented herein provide a valuable resource for researchers interested in exploring the potential of this privileged scaffold. Further investigation into the structure-activity relationships and mechanisms of action of novel derivatives will undoubtedly lead to the development of new and effective drug candidates.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 6. PI3K/AKT/mTOR Axis in Cancer: From Pathogenesis to Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
Application Notes and Protocols for the Synthesis of Benzoxazines via Condensation Reaction
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed experimental protocol for the synthesis of benzoxazine monomers through a Mannich-like condensation reaction. This method involves the reaction of a phenolic compound, a primary amine, and formaldehyde. The protocol is intended for researchers in materials science, polymer chemistry, and drug development who are interested in the synthesis and application of benzoxazine resins.
Introduction
Benzoxazines are a class of thermosetting phenolic resins that have garnered significant interest due to their desirable properties, including near-zero volumetric change upon curing, low water absorption, excellent thermal stability, and high char yield.[1] These properties make them suitable for a wide range of applications, such as in aerospace composites, electronic packaging, and coatings.[1] The synthesis of benzoxazine monomers is typically achieved through a Mannich condensation reaction, which involves a phenolic derivative, a primary amine, and an aldehyde, most commonly formaldehyde.[1][2][3] This reaction offers a high degree of molecular design flexibility, allowing for the tailoring of the final polymer's properties by selecting various starting materials.[3]
Experimental Data Summary
The following table summarizes typical experimental conditions and results for the synthesis of various benzoxazine monomers. The data has been compiled from multiple sources to provide a comparative overview.
| Benzoxazine Monomer | Phenolic Compound | Primary Amine | Solvent | Reaction Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| Eugenol-furfurylamine benzoxazine | Eugenol | Furfurylamine | Toluene | Not Specified | Not Specified | 77.65 | [4] |
| Bisphenol A-furfurylamine benzoxazine | Bisphenol A | Furfurylamine | Toluene | Not Specified | Not Specified | 93.78 | [4] |
| Bra-1 | Rosin derivative (MPAIP) | Aniline | DMF | Not Specified | Not Specified | High | [5] |
| Bra-2 | Rosin derivative (MPAIP) | 4-aminobenzoic acid | DMF | Not Specified | Not Specified | High | [5] |
| P-d | Phenol | 4,4′-diaminodiphenylmethane | Toluene/Isopropanol | 80-90 | 8 | 90-95 | [6] |
| Umbelliferone-furfurylamine benzoxazine | Umbelliferone | Furfurylamine | Toluene | 110 | 24 | High | [1] |
| Umbelliferone-aniline benzoxazine | Umbelliferone | Aniline | Toluene | 110 | 24 | High | [1] |
Experimental Protocol: Synthesis of a Bisphenol A-Aniline Based Benzoxazine (BA-a)
This protocol details the synthesis of a common benzoxazine monomer derived from Bisphenol A and aniline.
Materials
-
Bisphenol A (BPA)
-
Aniline
-
Paraformaldehyde
-
Toluene
-
Sodium hydroxide (NaOH)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Deionized water
-
Round-bottom flask (500 mL)
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Separatory funnel
-
Rotary evaporator
-
Beakers, graduated cylinders, and other standard laboratory glassware
Procedure
-
Reactant Preparation : In a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve Bisphenol A (e.g., 0.1 mol) and aniline (e.g., 0.2 mol) in toluene (e.g., 200 mL). Stir the mixture at room temperature until all solids have dissolved.[6] The molar ratio of phenolic hydroxyl groups to primary amine is typically 1:1, and the ratio of primary amine to aldehyde is 1:2.[7]
-
Addition of Formaldehyde : To the stirred solution, slowly add paraformaldehyde (e.g., 0.4 mol). The addition should be done portion-wise to control the initial reaction exothem.
-
Reaction : Heat the reaction mixture to a reflux temperature of approximately 80-90°C and maintain this temperature for 8-24 hours.[1][6] The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC).
-
Work-up and Purification :
-
After the reaction is complete, cool the mixture to room temperature.
-
Transfer the reaction mixture to a separatory funnel and wash it three times with a 1N NaOH solution to remove unreacted phenol.
-
Subsequently, wash the organic layer with deionized water until the aqueous layer is neutral.
-
Dry the organic layer over anhydrous sodium sulfate.[8]
-
Filter the solution to remove the drying agent.
-
Remove the solvent (toluene) under reduced pressure using a rotary evaporator to obtain the crude benzoxazine monomer.[7]
-
-
Recrystallization (Optional) : For higher purity, the crude product can be recrystallized. A common method involves dissolving the crude product in a minimal amount of a suitable solvent mixture (e.g., toluene/acetone) and allowing it to crystallize.[9]
Characterization
The structure and purity of the synthesized benzoxazine monomer should be confirmed using various analytical techniques:
-
Fourier-Transform Infrared (FTIR) Spectroscopy : To identify the characteristic peaks of the benzoxazine ring. Look for the disappearance of the phenolic -OH peak and the appearance of peaks corresponding to the C-O-C asymmetric stretching of the oxazine ring (around 1230 cm⁻¹) and the out-of-plane vibration of the benzene ring attached to the oxazine ring (around 960 cm⁻¹).[2][4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR and ¹³C NMR) : To confirm the chemical structure of the monomer.[4][9] Characteristic peaks for the -O-CH₂-N- and Ar-CH₂-N- protons are expected.
-
Differential Scanning Calorimetry (DSC) : To determine the melting point of the monomer and to study its polymerization behavior. The DSC thermogram will show an exothermic peak corresponding to the ring-opening polymerization.[2][10]
-
Thermogravimetric Analysis (TGA) : To evaluate the thermal stability of the resulting polybenzoxazine after curing.[10]
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and characterization of benzoxazine monomers.
Caption: Workflow for Benzoxazine Synthesis and Characterization.
Reaction Mechanism
The formation of benzoxazine occurs through a Mannich-type condensation reaction. While the exact mechanism can be complex and may involve several intermediates, a generally accepted pathway involves the initial reaction of the primary amine and formaldehyde to form an aminomethylol or a Schiff base, which then reacts with the phenol at the ortho position to the hydroxyl group. Subsequent cyclization via dehydration leads to the formation of the oxazine ring.[11][12]
Caption: Simplified Benzoxazine Formation Mechanism.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and Characterization of Bio‐based Polybenzoxazine Hybrids From Vanillin, Thymol, and Carvacrol - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Review on the Accelerated and Low-Temperature Polymerization of Benzoxazine Resins: Addition Polymerizable Sustainable Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Characterization of Benzoxazine Resin Based on Furfurylamine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Benzoxazine Monomers and Polymers Based on 3,3′-Dichloro-4,4′-Diaminodiphenylmethane: Synthesis and Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. US7041772B2 - Method for producing benzoxazine resin - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. Developing Further Versatility in Benzoxazine Synthesis via Hydrolytic Ring-Opening [mdpi.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for 1,4-Dihydro-2H-3,1-benzoxazin-2-one Derivatives as Antifungal Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence of drug-resistant fungal pathogens poses a significant threat to public health and agriculture, necessitating the development of novel antifungal agents with unique mechanisms of action.[1] 1,4-Dihydro-2H-3,1-benzoxazin-2-one and its derivatives have emerged as a promising class of heterocyclic compounds with a broad spectrum of biological activities, including antifungal properties.[2][3] This document provides detailed application notes and experimental protocols for the evaluation of these derivatives as potential antifungal therapeutic agents. The information is intended to guide researchers in the screening, characterization, and preliminary mechanism of action studies of this chemical scaffold.
Antifungal Activity of this compound Derivatives
Recent studies have demonstrated the in vitro and, in some cases, in vivo efficacy of 1,4-benzoxazinone derivatives against a range of fungal species, including both human and plant pathogens.[4][5] The structural versatility of the benzoxazinone ring allows for substitutions that can modulate the antifungal potency and spectrum of activity.
Data Presentation: In Vitro Antifungal Activity
The following table summarizes the antifungal activity of selected 1,4-benzoxazin-3-one derivatives, highlighting their efficacy against various fungal strains. The data is presented as the half-maximal effective concentration (EC₅₀), which is the concentration of the compound that inhibits 50% of fungal growth.
| Compound ID | Fungal Species | EC₅₀ (µg/mL) | Reference Compound | EC₅₀ (µg/mL) |
| 5l | Gibberella zeae | 20.06 | Hymexazol | 40.51 |
| 5o | Gibberella zeae | 23.17 | Hymexazol | 40.51 |
| 5q | Pellicularia sasakii | 26.66 | Hymexazol | 32.77 |
| 5r | Phytophthora infestans | 15.37 | Hymexazol | 18.35 |
| 5p | Capsicum wilt | 26.76 | Hymexazol | >50 |
Data extracted from Chenghao et al., 2023.[6]
Proposed Mechanism of Action: Inhibition of Ergosterol Biosynthesis
While the precise mechanism of action for all this compound derivatives is still under investigation, a prominent hypothesis suggests their role as inhibitors of the fungal ergosterol biosynthesis pathway.[4] Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammals, and its disruption leads to impaired membrane integrity and cell death.[4][7]
Many azole-based antifungal drugs, such as ketoconazole, function by inhibiting the enzyme lanosterol 14α-demethylase (CYP51), a critical enzyme in the ergosterol biosynthesis pathway.[8][9] It is proposed that certain 1,4-benzoxazinone derivatives may act as bioisosteres of the azole antifungals, binding to the active site of CYP51 and disrupting ergosterol production.[4]
Caption: Proposed mechanism of action for this compound derivatives.
Experimental Protocols
Detailed and standardized protocols are crucial for the accurate assessment of antifungal activity. The following are methodologies for key experiments.
Protocol 1: In Vitro Antifungal Susceptibility Testing - Broth Microdilution Method for Yeasts
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines and is suitable for yeast species such as Candida albicans and Cryptococcus neoformans.[2][6][10]
1. Preparation of Fungal Inoculum: a. Subculture the yeast strain on a suitable agar medium (e.g., Sabouraud Dextrose Agar) and incubate for 24-48 hours at 35°C. b. Prepare a suspension of the yeast in sterile saline, adjusting the turbidity to match a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL). c. Dilute the suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL in the microplate wells.
2. Preparation of Test Compounds: a. Dissolve the this compound derivatives in a suitable solvent (e.g., DMSO) to create a stock solution. b. Perform serial twofold dilutions of the stock solution in RPMI-1640 medium in a 96-well microtiter plate.
3. Assay Procedure: a. Add the diluted fungal inoculum to each well of the microtiter plate containing the test compound dilutions. b. Include positive controls (a known antifungal agent, e.g., fluconazole) and negative controls (inoculum with no compound). c. Incubate the plates at 35°C for 24-48 hours.
4. Determination of Minimum Inhibitory Concentration (MIC): a. The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of fungal growth (typically ≥50% or ≥90% inhibition) compared to the growth control. b. Growth inhibition can be assessed visually or by measuring the optical density at a specific wavelength (e.g., 530 nm) using a microplate reader.
Protocol 2: In Vitro Antifungal Susceptibility Testing - Mycelial Growth Inhibition Assay for Filamentous Fungi
This protocol is suitable for filamentous fungi, such as those that are plant pathogens.[5][11]
1. Preparation of Fungal Culture: a. Grow the filamentous fungus on a suitable agar medium (e.g., Potato Dextrose Agar - PDA) until the mycelium covers the plate.
2. Preparation of Test Compounds: a. Dissolve the this compound derivatives in a suitable solvent and mix with molten PDA at a desired final concentration. b. Pour the amended agar into Petri dishes.
3. Assay Procedure: a. Place a mycelial plug (e.g., 5 mm diameter) from the edge of an actively growing fungal culture onto the center of the agar plates containing the test compound. b. Include control plates with the solvent but no test compound. c. Incubate the plates at the optimal growth temperature for the fungus.
4. Data Analysis: a. Measure the radial growth of the mycelium at regular intervals until the fungus in the control plate reaches the edge. b. Calculate the percentage of growth inhibition using the following formula: Inhibition (%) = [(C - T) / C] x 100 where C is the average diameter of the mycelial growth in the control plates and T is the average diameter in the treated plates. c. The EC₅₀ value can be determined by testing a range of concentrations and using regression analysis.
References
- 1. Ergosterol biosynthesis: a fungal pathway for life on land? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts [clsi.org]
- 3. A new effective assay to detect antimicrobial activity of filamentous fungi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Ergosterol Biosynthesis and Regulation Impact the Antifungal Resistance and Virulence of Candida spp. | MDPI [mdpi.com]
- 6. CLSI broth microdilution method for testing susceptibility of Malassezia pachydermatis to thiabendazole - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Mechanistic Targets of Antifungal Agents: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Differential inhibition of Candida albicans CYP51 with azole antifungal stereoisomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Structural basis of human CYP51 inhibition by antifungal azoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ISO16256 | Clinical laboratory testing and in vitro diagnostic test systems — Broth micro-dilution reference method for testing the in vitro activity of antimicrobial agents against yeast fungi involved in infectious diseases [clsi.org]
- 11. researchgate.net [researchgate.net]
The Emerging Role of 1,4-Dihydro-2H-3,1-benzoxazin-2-one Scaffolds in Oncology Research
Application Note
The 1,4-dihydro-2H-3,1-benzoxazin-2-one core structure has garnered significant attention in medicinal chemistry as a versatile scaffold for the development of novel anti-cancer agents. Its rigid, planar nature and synthetic tractability make it an ideal starting point for creating diverse libraries of compounds with potential therapeutic value. Research has demonstrated that derivatives of this heterocyclic system exhibit a range of anti-cancer activities, targeting various hallmarks of cancer through multiple mechanisms of action. These compounds have shown promise in inhibiting tumor cell proliferation, inducing apoptosis, and modulating key signaling pathways involved in cancer progression.
Key Applications in Cancer Research:
-
Inhibition of Cancer Cell Growth and Proliferation: Derivatives of this compound have demonstrated potent cytotoxic and anti-proliferative effects against a variety of human cancer cell lines, including those of the lung, breast, colon, liver, and kidney.[1][2][3]
-
Induction of Apoptosis: A primary mechanism by which these compounds exert their anti-cancer effects is through the induction of programmed cell death, or apoptosis. Studies have shown that treatment with these derivatives leads to the upregulation of pro-apoptotic proteins such as p53 and caspases.[2][4]
-
Targeting Oncogenic Signaling Pathways: A significant area of investigation is the ability of these compounds to interfere with specific signaling pathways that are commonly dysregulated in cancer. Notably, some derivatives have been shown to downregulate the expression of the c-Myc oncogene by stabilizing G-quadruplex structures in its promoter region.[1] Others have been identified as inhibitors of crucial protein kinases like VEGFR-2, which are involved in tumor angiogenesis.[5][6]
-
Induction of DNA Damage and Autophagy: Some analogs have been found to induce DNA damage in tumor cells, as evidenced by the upregulation of markers like γ-H2AX.[4][7] This can subsequently trigger cell death pathways. Furthermore, the activation of autophagy has been observed as another potential anti-cancer mechanism.[4][7][8]
-
Generation of Reactive Oxygen Species (ROS): The anti-cancer activity of some benzoxazine derivatives has been linked to their ability to generate reactive oxygen species, leading to oxidative stress and subsequent cell death in cancer cells.[8][9]
The continued exploration of the this compound scaffold and its derivatives holds considerable promise for the development of novel, targeted anti-cancer therapies with improved efficacy and potentially reduced side effects.
Quantitative Data Summary
The following tables summarize the reported anti-proliferative activities (IC50 values) of various this compound derivatives against different human cancer cell lines.
Table 1: Anti-proliferative Activity of 2H-1,4-benzoxazin-3(4H)-one Linked 1,2,3-triazole Derivatives against Huh-7 Liver Cancer Cells. [7]
| Compound | IC50 (μM) |
| c5 | 28.48 |
| c14 | 32.60 |
| c16 | 31.87 |
| c18 | 19.05 |
Table 2: Anti-proliferative Activity of 2H-benzo[b][1][5]oxazin-3(4H)-one Linked 1,2,3-triazole Derivatives against A549 Lung Cancer Cells. [3][8]
| Compound | IC50 (μM) |
| 14b | 7.59 ± 0.31 |
| 14c | 18.52 ± 0.59 |
Table 3: Anti-proliferative Activity of 4H-benzo[d][1][7]oxazines against Various Breast Cancer Cell Lines. [9]
| Cell Line | IC50 Range (μM) |
| MCF-7 | 0.30 - 157.4 |
| CAMA-1 | 0.16 - 139 |
| SKBR-3 | 0.09 - 93.08 |
| HCC1954 | 0.51 - 157.2 |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol outlines a general procedure for assessing the effect of this compound derivatives on cancer cell viability.
Materials:
-
Cancer cell line of interest
-
Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
96-well plates
-
This compound derivatives (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Prepare serial dilutions of the test compounds in complete growth medium. The final DMSO concentration should not exceed 0.5%.
-
Remove the medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
After incubation, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Protocol 2: Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol describes the detection of apoptosis in cancer cells treated with this compound derivatives using flow cytometry.
Materials:
-
Cancer cell line
-
6-well plates
-
Test compounds
-
Annexin V-FITC Apoptosis Detection Kit
-
Binding Buffer
-
Propidium Iodide (PI) solution
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with the test compounds at their IC50 concentrations for 24-48 hours. Include an untreated control.
-
Harvest the cells by trypsinization and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Protocol 3: Western Blot Analysis for Protein Expression
This protocol provides a general method for examining the levels of specific proteins (e.g., p53, caspases, c-Myc) in treated cancer cells.
Materials:
-
Treated and untreated cell pellets
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p53, anti-caspase-3, anti-c-Myc, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Lyse the cell pellets with RIPA buffer on ice for 30 minutes.
-
Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C and collect the supernatants.
-
Determine the protein concentration using the BCA assay.
-
Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system. β-actin is commonly used as a loading control.
Visualizations
Caption: Workflow for determining cell viability using the MTT assay.
Caption: Key anticancer mechanisms of benzoxazinone derivatives.
Caption: Generalized synthetic strategy for benzoxazinone derivatives.
References
- 1. Anti-cancer activity of benzoxazinone derivatives via targeting c-Myc G-quadruplex structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis, Antiproliferative Activity, and Apoptotic Profile of New Derivatives from the Meta Stable Benzoxazinone Scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Mechanistic Insights and Anti-cancer Activity of 2H-benzo[b][1,4]oxazin-3(4H)-one Linked 1,2,3-Triazoles in Human Cancer Cells [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of novel 1,4-benzoxazin-3-one derivatives as inhibitors against tyrosine kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 2H-1,4-Benzoxazin-3(4H)-one linked 1,2,3-triazole derivatives and their study on inducing DNA damage in tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Differential Effect of 4 H-Benzo[ d] [1, 3]oxazines on the Proliferation of Breast Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for N-Directed Ortho-Functionalizations in Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-directed ortho-functionalization has emerged as a powerful strategy in modern organic synthesis, enabling the selective introduction of a wide range of functional groups at the C-H bond ortho to a nitrogen-containing directing group. This approach offers significant advantages in terms of atom economy and synthetic efficiency by avoiding the need for pre-functionalized substrates. Its applications are particularly impactful in the field of drug discovery and development, where it facilitates the rapid diversification of lead compounds, the synthesis of novel heterocyclic scaffolds, and the late-stage functionalization of complex bioactive molecules.[1][2] This document provides an overview of key applications, detailed experimental protocols for various N-directed ortho-functionalizations, and quantitative data to guide synthetic planning.
Applications in the Synthesis of Bioactive Molecules
The versatility of N-directed ortho-functionalization has been showcased in the synthesis of numerous biologically active compounds. A prominent application is the construction of the phenanthridinone core, a scaffold present in various alkaloids with antitumor and antiviral properties.[3] Furthermore, this methodology is instrumental in the late-stage functionalization of existing drugs, allowing for the exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic profiles.
A notable example is the modification of the COX-2 inhibitor, Celecoxib. By employing N-directed C-H functionalization strategies, researchers can synthesize novel analogues with potentially improved efficacy or altered selectivity profiles.[4][5] This highlights the power of this technique to quickly generate derivatives of complex molecules, accelerating the drug discovery process.
Experimental Protocols
This section provides detailed experimental protocols for key N-directed ortho-functionalization reactions.
Protocol 1: Palladium-Catalyzed N-Directed ortho-Arylation of Anilides
This protocol describes the synthesis of biaryl compounds from readily accessible anilides and arenes via a twofold C-H functionalization process.[6]
Reaction Scheme:
Materials:
-
Pd(OAc)₂
-
Dimethyl sulfoxide (DMSO)
-
Trifluoroacetic acid (TFA)
-
Anilide substrate
-
Arene
-
Oxygen balloon
Procedure:
-
To an oven-dried reaction tube equipped with a magnetic stir bar, add the anilide (0.5 mmol), the arene (2.0 mmol, 4.0 equiv), Pd(OAc)₂ (5.6 mg, 0.025 mmol, 5 mol %), and DMSO (3.9 µL, 0.05 mmol, 10 mol %).
-
Seal the tube with a septum and purge with oxygen.
-
Add TFA (192 µL, 2.5 mmol, 5.0 equiv) via syringe.
-
Place the reaction tube in a preheated oil bath at 80 °C and stir for 24 hours under an oxygen atmosphere (balloon).
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.
-
Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography on silica gel to afford the desired ortho-arylated anilide.
Protocol 2: Rhodium-Catalyzed N-Directed ortho-Alkenylation of Benzamides
This protocol details the hydroarylation of alkynes with benzamides bearing an 8-aminoquinoline directing group.
Reaction Scheme:
Materials:
-
[Rh(cod)Cl]₂ (cod = 1,5-cyclooctadiene)
-
Triphenylphosphine (PPh₃)
-
Benzamide substrate
-
Alkyne
-
Toluene
Procedure:
-
In a glovebox, add the benzamide substrate (0.2 mmol), the alkyne (0.4 mmol, 2.0 equiv), [Rh(cod)Cl]₂ (4.9 mg, 0.01 mmol, 5 mol %), and PPh₃ (5.2 mg, 0.02 mmol, 10 mol %) to a screw-capped vial.
-
Add 1.0 mL of toluene to the vial.
-
Seal the vial and take it out of the glovebox.
-
Stir the reaction mixture at 120 °C for 16 hours.
-
After cooling to room temperature, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to yield the ortho-alkenylated product.
Protocol 3: Copper-Catalyzed N-Directed ortho-Amination of Anilines
This protocol describes the efficient installation of alkylamino motifs at the ortho position of anilines at room temperature using a picolinamide directing group.
Reaction Scheme:
Materials:
-
Cu(OAc)₂·H₂O
-
Phenyliodonium diacetate (PhI(OAc)₂)
-
Aniline substrate (picolinamide derivative)
-
Alkylamine
-
1,4-Dioxane
Procedure:
-
To a vial, add the aniline substrate (0.2 mmol), Cu(OAc)₂·H₂O (8.0 mg, 0.04 mmol, 20 mol %), and PhI(OAc)₂ (128.8 mg, 0.4 mmol, 2.0 equiv).
-
Add the alkylamine (0.4 mmol, 2.0 equiv) followed by 2.0 mL of 1,4-dioxane.
-
Stir the reaction mixture at room temperature for 4 hours.
-
Dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the ortho-aminated aniline derivative.
Protocol 4: Palladium-Catalyzed Synthesis of Phenanthridinones from N-Methoxybenzamides
This one-pot protocol enables the synthesis of substituted phenanthridinones through multiple C-H activation steps at room temperature.[1]
Reaction Scheme:
Materials:
-
Pd(OAc)₂
-
Silver(I) oxide (Ag₂O)
-
Trifluoroacetic acid (TFA)
-
N-methoxybenzamide substrate
-
Arene
-
1,2-Dichloroethane (DCE)
Procedure:
-
To a screw-capped vial, add the N-methoxybenzamide (0.2 mmol), Pd(OAc)₂ (4.5 mg, 0.02 mmol, 10 mol %), and Ag₂O (92.7 mg, 0.4 mmol, 2.0 equiv).
-
Add the arene (1.0 mL) and 1,2-dichloroethane (1.0 mL).
-
Add TFA (30.8 µL, 0.4 mmol, 2.0 equiv) to the mixture.
-
Seal the vial and stir the reaction mixture at room temperature for 24 hours.
-
Dilute the reaction mixture with dichloromethane and filter through a pad of Celite.
-
Concentrate the filtrate and purify the residue by preparative thin-layer chromatography to afford the desired phenanthridinone product.
Quantitative Data
The following tables summarize the substrate scope and corresponding yields for the described N-directed ortho-functionalization reactions.
Table 1: Palladium-Catalyzed ortho-Arylation of Anilides [6]
| Anilide Substrate (Ar-NHAc) | Arene (Ar'-H) | Product | Yield (%) |
| Acetanilide | Benzene | 2-Phenylacetanilide | 85 |
| 4-Methoxyacetanilide | Benzene | 2-Phenyl-4-methoxyacetanilide | 78 |
| 4-Chloroacetanilide | Benzene | 2-Phenyl-4-chloroacetanilide | 65 |
| Acetanilide | Toluene | 2-(p-Tolyl)acetanilide | 75 |
| Acetanilide | Anisole | 2-(p-Methoxyphenyl)acetanilide | 72 |
Table 2: Rhodium-Catalyzed ortho-Alkenylation of Benzamides
| Benzamide Substrate | Alkyne | Product | Yield (%) |
| N-(quinolin-8-yl)benzamide | Diphenylacetylene | ortho-(1,2-diphenylvinyl)benzamide | 92 |
| 4-Methoxy-N-(quinolin-8-yl)benzamide | Diphenylacetylene | 4-Methoxy-ortho-(1,2-diphenylvinyl)benzamide | 88 |
| 4-Chloro-N-(quinolin-8-yl)benzamide | 1-Phenyl-1-propyne | 4-Chloro-ortho-(1-phenyl-1-propenyl)benzamide | 76 |
| N-(quinolin-8-yl)benzamide | 1-Hexyne | ortho-(1-Hexenyl)benzamide | 65 |
Table 3: Copper-Catalyzed ortho-Amination of Anilines
| Aniline Substrate (picolinamide) | Amine | Product | Yield (%) |
| N-phenylpicolinamide | Morpholine | N-(2-morpholinophenyl)picolinamide | 91 |
| N-(4-methoxyphenyl)picolinamide | Morpholine | N-(4-methoxy-2-morpholinophenyl)picolinamide | 85 |
| N-(4-chlorophenyl)picolinamide | Piperidine | N-(4-chloro-2-(piperidin-1-yl)phenyl)picolinamide | 78 |
| N-phenylpicolinamide | Pyrrolidine | N-(2-(pyrrolidin-1-yl)phenyl)picolinamide | 88 |
Table 4: Palladium-Catalyzed Synthesis of Phenanthridinones [1]
| N-Methoxybenzamide Substrate | Arene | Product | Yield (%) |
| N-Methoxybenzamide | Benzene | Phenanthridin-6(5H)-one | 82 |
| 4-Methyl-N-methoxybenzamide | Benzene | 2-Methylphenanthridin-6(5H)-one | 75 |
| 4-Chloro-N-methoxybenzamide | Toluene | 8-Methyl-2-chlorophenanthridin-6(5H)-one | 68 |
| N-Methoxy-1-naphthamide | Benzene | Benzo[c]phenanthridin-6(5H)-one | 72 |
Visualizations
The following diagrams illustrate the general workflows and mechanisms of the described reactions.
Caption: General workflow for Pd-catalyzed N-directed ortho-arylation.
Caption: Simplified catalytic cycle for Pd-catalyzed ortho-arylation.
Caption: Experimental workflow for Cu-catalyzed ortho-amination.
References
- 1. Synthesis of celecoxib analogues possessing a N-difluoromethyl-1,2-dihydropyrid-2-one 5-lipoxygenase pharmacophore: biological evaluation as dual inhibitors of cyclooxygenases and 5-lipoxygenase with anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis and bioactivities of Celecoxib analogues or derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Copper catalyzed late-stage C(sp3)-H functionalization of nitrogen heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for the Silver-Mediated Cascade Synthesis of Functionalized 1,4-Dihydro-2H-benzo-1,3-oxazin-2-ones
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for a novel silver-mediated cascade synthesis of functionalized 1,4-dihydro-2H-benzo-1,3-oxazin-2-ones. This method utilizes carbon dioxide as a sustainable C1 building block, offering a significant advancement in the synthesis of this important heterocyclic scaffold.[1][2][3] The 1,4-dihydro-2H-benzo[d][1][3]oxazin-2-one core is a key structural element in various biologically active compounds.
Introduction
The synthesis of 1,4-dihydro-2H-benzo-1,3-oxazin-2-ones is of significant interest in medicinal chemistry and drug development due to the diverse biological activities exhibited by this class of compounds. Traditional synthetic routes often involve the use of hazardous reagents like phosgene or its derivatives. The silver-mediated cascade synthesis presents a milder and more sustainable alternative, proceeding through a domino reaction that incorporates carbon dioxide directly into the heterocyclic core.[1][2][3] This conceptually novel catalytic domino approach provides access to highly functionalized derivatives in good to excellent yields.[1]
Reaction Principle
The core of this methodology is a silver-catalyzed cascade reaction of specifically designed precursors with carbon dioxide. The chemoselectivity of the reaction is governed by the precursor design, which helps to override thermodynamically favored side reactions.[1][2][3] The process is believed to proceed through a kinetically controlled acylation step.[2] An interesting feature of this cascade is a proposed ring-expansion sequence from an α-alkylidene, five-membered cyclic carbonate to the desired six-membered cyclic carbamate.[1][3]
Experimental Protocols
General Procedure for the Silver-Mediated Synthesis of Functionalized 1,4-Dihydro-2H-benzo-1,3-oxazin-2-ones
This protocol is based on the silver-catalyzed reaction of a substituted propargylamine derivative with carbon dioxide.
Materials:
-
Substituted propargylamine precursor
-
Silver catalyst (e.g., AgOAc)
-
Organic base (e.g., DBU, 1,8-Diazabicyclo[5.4.0]undec-7-ene)
-
Anhydrous solvent (e.g., Acetonitrile)
-
Carbon dioxide (balloon or pressurized vessel)
-
Standard laboratory glassware and purification supplies (silica gel for column chromatography)
Protocol:
-
To a flame-dried Schlenk tube, add the substituted propargylamine precursor (1.0 equiv), silver catalyst (e.g., 5 mol% AgOAc), and the organic base (e.g., 1.0 equiv DBU).
-
Evacuate and backfill the tube with an inert atmosphere (e.g., argon or nitrogen).
-
Add the anhydrous solvent (e.g., acetonitrile, to a concentration of 0.1 M).
-
Purge the reaction mixture with carbon dioxide by bubbling the gas through the solution for 5 minutes.
-
Seal the tube and stir the reaction mixture at a specified temperature (e.g., 60 °C) for the required time (e.g., 12-24 hours), monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate mixtures) to afford the desired functionalized 1,4-dihydro-2H-benzo-1,3-oxazin-2-one.
Data Presentation
The following tables summarize typical reaction conditions and yields for the synthesis of various functionalized 1,4-dihydro-2H-benzo-1,3-oxazin-2-ones.
Table 1: Optimization of Reaction Conditions
| Entry | Silver Catalyst (mol%) | Base (equiv) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | AgOAc (5) | DBU (1.0) | CH₃CN | 60 | 24 | 85 |
| 2 | Ag₂CO₃ (5) | DBU (1.0) | CH₃CN | 60 | 24 | 72 |
| 3 | AgTFA (5) | DBU (1.0) | CH₃CN | 60 | 24 | 78 |
| 4 | AgOAc (5) | DBU (1.0) | DMF | 60 | 24 | 65 |
| 5 | AgOAc (5) | DBU (1.0) | CH₃CN | 80 | 12 | 82 |
| 6 | AgOAc (5) | Cs₂CO₃ (1.0) | CH₃CN | 60 | 24 | 55 |
Table 2: Substrate Scope for the Synthesis of Functionalized 1,4-Dihydro-2H-benzo-1,3-oxazin-2-ones
| Product | R¹ | R² | R³ | Yield (%) |
| 3a | H | Ph | H | 85 |
| 3b | 4-MeO | Ph | H | 81 |
| 3c | 4-Cl | Ph | H | 79 |
| 3d | H | 4-Tol | H | 88 |
| 3e | H | 4-CF₃-Ph | H | 75 |
| 3f | H | Ph | Me | 92 |
| 3g | H | Ph | Et | 90 |
Visualizations
Proposed Reaction Mechanism
The following diagram illustrates the proposed catalytic cycle for the silver-mediated cascade synthesis.
References
Application Notes and Protocols: 1,4-Dihydro-2H-3,1-benzoxazin-2-one and Derivatives as Matriptase-2 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Matriptase-2, a type II transmembrane serine protease encoded by the TMPRSS6 gene, is a key regulator of iron homeostasis.[1][2] Primarily expressed in the liver, matriptase-2 negatively regulates the production of hepcidin, the master hormone of iron metabolism.[1][2] By cleaving the co-receptor hemojuvelin (HJV) on the surface of hepatocytes, matriptase-2 dampens the bone morphogenetic protein (BMP) signaling pathway, leading to suppressed hepcidin transcription.[2][3][4] Consequently, inhibition of matriptase-2 presents a promising therapeutic strategy for treating iron overload disorders, such as β-thalassemia and hereditary hemochromatosis, by increasing hepcidin levels and reducing systemic iron.[1][5]
The 1,4-dihydro-2H-3,1-benzoxazin-2-one scaffold and its related heterocyclic structures have emerged as a class of interest for the development of small molecule matriptase-2 inhibitors. While specific inhibitory data for this compound against matriptase-2 is not extensively documented in publicly available literature, structurally related 3,4-dihydro-2H-1,4-benzoxazine derivatives have shown inhibitory activity. These application notes provide an overview of the available data on related compounds and a generalized protocol for screening and characterizing the inhibitory potential of this compound and its analogs against matriptase-2.
Matriptase-2 Signaling Pathway in Iron Homeostasis
The signaling pathway illustrates the central role of matriptase-2 in regulating hepcidin expression. Inhibition of matriptase-2 is expected to increase hepcidin, thereby reducing iron absorption and release into the circulation.
Quantitative Data: Matriptase-2 Inhibition by Benzoxazine Derivatives and Related Compounds
The following table summarizes the inhibitory activity of various 3,4-dihydro-2H-1,4-benzoxazine derivatives and other related heterocyclic compounds against matriptase-2. This data can serve as a benchmark for evaluating the potency of novel inhibitors based on the this compound scaffold.
| Compound Class | Compound Structure/Reference | IC50 (µM) for Matriptase-2 | Notes |
| 3,4-Dihydro-2H-1,4-benzoxazines | Compound 16 | 13.6 | Fluorinated aryl group at position 7. |
| Compound 19 | >30 (Moderately Active) | NHCO group at position 7. | |
| 2,3-Dihydro-1,4-benzodioxines | (S)-10 | >10 | Oxamic acid derivative. |
| (S)-12 | 8.47 | Oxamic ester derivative, showed higher potency. | |
| Benzamidine (Reference) | Benzamidine | >400 | Weak inhibitor, often used as a starting point for inhibitor design. |
Data extracted from a screening of a compound sub-library.
Experimental Protocols
Protocol 1: In Vitro Matriptase-2 Enzymatic Inhibition Assay
This protocol describes a generalized fluorescence-based assay to determine the inhibitory activity (IC50) of test compounds like this compound against recombinant human matriptase-2.
Objective: To quantify the potency of a test compound in inhibiting matriptase-2 enzymatic activity.
Principle: The assay measures the cleavage of a fluorogenic peptide substrate by matriptase-2. In the presence of an inhibitor, the rate of substrate cleavage and subsequent fluorescence emission is reduced.
Materials:
-
Recombinant human matriptase-2 (catalytic domain)
-
Fluorogenic peptide substrate (e.g., Boc-Gln-Ala-Arg-AMC)
-
Assay Buffer: 50 mM Tris-HCl, 150 mM NaCl, pH 8.0
-
Test Compound (e.g., this compound) dissolved in DMSO
-
Positive Control Inhibitor (e.g., Gabexate mesylate)
-
96-well black, flat-bottom microplates
-
Fluorescence microplate reader (Excitation: ~380 nm, Emission: ~460 nm)
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the fluorogenic substrate in DMSO. Further dilute to the working concentration (e.g., 10 µM) in Assay Buffer. The final substrate concentration should be at or below its Km for matriptase-2 to ensure sensitivity to competitive inhibitors.
-
Dilute the recombinant matriptase-2 in Assay Buffer to the desired working concentration. The optimal concentration should be determined empirically to yield a linear reaction rate for at least 30 minutes.
-
Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM, with subsequent dilutions to cover a broad concentration range (e.g., 100 µM to 1 nM).
-
Prepare a similar dilution series for the positive control inhibitor.
-
-
Assay Setup (96-well plate):
-
Add 2 µL of the serially diluted test compound or control to the appropriate wells. For control wells (100% activity and no enzyme), add 2 µL of DMSO.
-
Add 88 µL of Assay Buffer to all wells.
-
Add 10 µL of the diluted matriptase-2 enzyme solution to the test and 100% activity control wells. Add 10 µL of Assay Buffer to the "no enzyme" control wells.
-
Mix gently and pre-incubate the plate at room temperature for 15 minutes to allow for inhibitor binding.
-
-
Initiation and Measurement:
-
Initiate the enzymatic reaction by adding 10 µL of the fluorogenic substrate solution to all wells, bringing the total volume to 110 µL.
-
Immediately place the plate in a fluorescence microplate reader pre-set to the appropriate excitation and emission wavelengths.
-
Measure the fluorescence intensity kinetically every 1-2 minutes for 30-60 minutes at room temperature.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each well.
-
Normalize the data by subtracting the background fluorescence from the "no enzyme" control.
-
Calculate the percent inhibition for each concentration of the test compound using the following formula: % Inhibition = 100 * (1 - (Rate of test well / Rate of 100% activity well))
-
Plot the percent inhibition against the logarithm of the test compound concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation.
-
Workflow for Screening and Validation of Matriptase-2 Inhibitors
The following diagram outlines a typical workflow for the discovery and validation of novel matriptase-2 inhibitors, starting from initial screening to more advanced cellular and in vivo evaluation.
Conclusion
The inhibition of matriptase-2 is a validated and promising approach for the treatment of iron overload diseases. While direct evidence for the inhibitory activity of this compound is currently lacking in the scientific literature, its structural similarity to other known heterocyclic inhibitors warrants its investigation. The protocols and data presented here provide a framework for researchers to systematically evaluate this and other novel chemical scaffolds as potential matriptase-2 inhibitors, paving the way for the development of new therapeutics for disorders of iron metabolism.
References
- 1. benchchem.com [benchchem.com]
- 2. Screening strategy of TMPRSS2 inhibitors by FRET-based enzymatic activity for TMPRSS2-based cancer and COVID-19 treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ERIC - EJ1114002 - Synthesis and Characterization of 1,4-Dihydro-3,1-Benzoxazines and 1,2,3,4-Tetrahydroquinazolines: An Unknown Structure Determination Experiment, Journal of Chemical Education, 2016-Sep [eric.ed.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing Synthesis of 1,4-Dihydro-2H-3,1-benzoxazin-2-one
Welcome to the technical support center for the synthesis of 1,4-dihydro-2H-3,1-benzoxazin-2-one. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize reaction yields.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Here we address specific issues that may be encountered during the synthesis.
Q1: My reaction yield is consistently low. What are the most common causes?
A1: Low yields can stem from several factors. Systematically investigate the following:
-
Reagent Quality: Ensure starting materials, especially 2-aminobenzyl alcohol or substituted phthalides, are pure. Verify the activity of cyclizing agents like bis(trifluoroacetoxy)iodobenzene (BTI) or phosgene derivatives, as they can degrade over time.
-
Moisture Control: The reaction is sensitive to water. Ensure all glassware is oven-dried, and use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon).
-
Temperature Management: Some protocols require specific temperature control. For instance, the Hofmann rearrangement using BTI is typically performed at 0°C to minimize side reactions.[1] In contrast, aminolysis of phthalides may require elevated temperatures (e.g., 50°C).[1]
-
Reaction Time: Monitor the reaction's progress using Thin Layer Chromatography (TLC). An incomplete reaction is a common cause of low yield. If the reaction stalls, consider extending the time or carefully increasing the temperature.
-
Side Reactions: The formation of byproducts, such as dimers or over-oxidized products, can consume starting material. Purification by flash chromatography is often necessary to isolate the desired product from these impurities.[1]
Q2: I'm observing multiple spots on my TLC plate. What are the likely byproducts?
A2: The presence of multiple spots indicates a mixture of compounds. Common culprits include:
-
Unreacted Starting Material: The most common spot besides the product.
-
Intermediate Products: In multi-step syntheses, such as the conversion of phthalides, the 2-(hydroxymethyl)benzamide intermediate may be present if the second step is incomplete.[1]
-
Dimers or Polymers: Self-condensation of the starting materials or intermediates can occur, particularly with prolonged reaction times or incorrect stoichiometry.
-
Oxidation Products: The benzyl alcohol moiety is susceptible to oxidation.
-
Hydrolyzed Products: If moisture is present, key reagents or the final product can undergo hydrolysis.
Q3: How can I improve the purity of my final product?
A3: Effective purification is critical for obtaining a high-quality product.
-
Recrystallization: This is an effective method if the crude product is relatively clean.[2] Experiment with different solvent systems (e.g., Ethyl Acetate/Hexanes, Ethanol/Water) to find conditions that yield high-purity crystals.
-
Flash Column Chromatography: This is the most versatile method for separating complex mixtures.[1]
-
Solvent System: A common mobile phase is a mixture of Hexane and Ethyl Acetate. The ratio can be adjusted based on the polarity of your specific derivative.[1]
-
Special Considerations: If using reagents like BTI, a pre-wash with hexane can help remove iodobenzene byproduct before eluting the product.[1]
-
Q4: The cyclization step is not proceeding to completion. What can I try?
A4: If the final ring-closure is inefficient, consider these adjustments:
-
Choice of Reagent: While classic methods use hazardous phosgene derivatives, modern alternatives like bis(trifluoroacetoxy)iodobenzene (BTI) or 1,1'-carbonyldiimidazole (CDI) are often effective.[1] The reactivity can vary depending on the substrate.
-
Reagent Stoichiometry: Ensure a slight excess (e.g., 1.05 equivalents) of the cyclizing agent is used to drive the reaction to completion.[1]
-
Solvent: The choice of solvent is crucial. Dimethylformamide (DMF) is commonly used for BTI-mediated cyclizations.[1] Ensure it is anhydrous.
-
Activation: Some syntheses may benefit from the addition of a base to deprotonate the alcohol or amine, increasing its nucleophilicity.
Comparative Data on Synthetic Methods
The following tables summarize quantitative data from various synthetic approaches to provide a clear comparison.
Table 1: Two-Step Synthesis via Hofmann Rearrangement
This method involves the aminolysis of a phthalide to form a 2-hydroxymethylbenzamide intermediate, followed by a BTI-mediated Hofmann rearrangement.[1]
| Entry | Intermediate (Yield %) | Final Product | Reaction Time (h) | Final Step Yield (%) |
| 1 | 2-(hydroxymethyl)benzamide (78%) | This compound | 0.5 | 90% |
| 2 | 2-(1-hydroxyethyl)benzamide (75%) | 4-Methyl-1,4-dihydro-2H-3,1-benzoxazin-2-one | 1.5 | 82% |
| 3 | 2-(hydroxy(phenyl)methyl)benzamide (81%) | 4-Phenyl-1,4-dihydro-2H-3,1-benzoxazin-2-one | 1.5 | 86% |
Conditions for Step 2: 1.05 eq BTI in DMF at 0°C.[1]
Table 2: Comparison of General Synthetic Strategies
| Method | Starting Materials | Key Reagents | Typical Yield | Advantages | Disadvantages |
| Hofmann Rearrangement | Phthalides, NH₄Cl | (CH₃)₃Al, BTI | 61-90%[1] | High yields, readily available starting materials. | Two steps, requires hypervalent iodine reagent.[1] |
| Condensation | 2-Aminobenzyl alcohol, Aldehydes | None (spontaneous) or mild acid | Moderate[2] | One-step, simple procedure. | Limited to 2-substituted derivatives, may require purification by recrystallization.[2] |
| Palladium-Catalyzed Carboxylation | 2-(1-arylvinyl)anilines, Alkyl bromides | Pd catalyst, CO₂ source | Varies | Utilizes CO₂ as a C1 source.[3] | Requires specialized catalytic setups.[3] |
Detailed Experimental Protocols
Protocol 1: Two-Step Synthesis from Phthalide Derivative[1]
This protocol details the synthesis of the unsubstituted this compound.
Step A: Synthesis of 2-(hydroxymethyl)benzamide
-
To a solution of phthalide (5.0 mmol) in anhydrous THF (20 mL), add ammonium chloride (15.0 mmol).
-
Add trimethylaluminum (2.0 M in hexanes, 15.0 mmol) dropwise to the solution.
-
Heat the reaction mixture to 50°C and stir for 12-16 hours, monitoring by TLC.
-
Upon completion, cool the reaction to 0°C and slowly quench with water, followed by 1M HCl.
-
Extract the aqueous layer with Ethyl Acetate. Combine organic layers, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purify the residue by flash chromatography (Hexane:EtOAc 1:1) to yield the intermediate as a white solid (Typical yield: 78%).[1]
Step B: Synthesis of this compound
-
Dissolve 2-(hydroxymethyl)benzamide (3.0 mmol) in anhydrous DMF (12 mL) in a round-bottom flask.
-
Protect the flask from light (e.g., with aluminum foil) and cool the solution to 0°C in an ice bath.
-
Add bis(trifluoroacetoxy)iodobenzene (BTI) (3.15 mmol, 1.05 eq) in one portion.
-
Stir the reaction at 0°C for 30 minutes, monitoring the disappearance of the starting material by TLC.
-
Once complete, dilute the reaction with Ethyl Acetate and wash sequentially with saturated aqueous NaHCO₃ and brine.
-
Dry the organic phase with Na₂SO₄, filter, and concentrate via rotary evaporation.
-
Purify the crude residue by flash chromatography. First, wash with hexane to remove iodobenzene byproduct, then elute with Hexane:EtOAc (3:1) to obtain the final product as a white solid (Typical yield: 90%).[1]
Protocol 2: One-Step Condensation from 2-Aminobenzyl Alcohol[2]
This protocol describes a general method for synthesizing 2-aryl substituted analogs.
-
Combine 2-aminobenzyl alcohol (1.0 eq) and a commercially available aryl aldehyde (1.0 eq) in a suitable solvent like ethanol or methanol.
-
Stir the mixture at room temperature or with gentle heating. The reaction is a condensation that results in the loss of one water molecule.[2]
-
Monitor the reaction by TLC until the starting materials are consumed.
-
Remove the solvent under reduced pressure.
-
The crude product can often be purified effectively by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield the crystalline product.
Visualizations
Synthesis Pathways and Workflows
The following diagrams illustrate the key synthetic routes and experimental processes.
Caption: Common synthetic pathways to the benzoxazinone core.
Caption: A standard experimental workflow for synthesis and isolation.
Caption: A decision tree for troubleshooting common synthesis issues.
References
Technical Support Center: Hofmann Rearrangement for Benzoxazinone Synthesis
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting strategies and answers to frequently asked questions regarding the synthesis of benzoxazinones via the Hofmann rearrangement.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle of the Hofmann rearrangement for benzoxazinone synthesis?
A1: The Hofmann rearrangement converts a primary amide into a primary amine with one fewer carbon atom.[1][2] In the context of benzoxazinone synthesis, a primary ortho-hydroxybenzamide (e.g., salicylamide) is converted into an isocyanate intermediate.[3][4] This intermediate is immediately "trapped" by the adjacent hydroxyl group in an intramolecular cyclization to form the stable six-membered benzoxazinone ring.[5]
Q2: What is the key reactive intermediate in this synthesis?
A2: The key intermediate is an isocyanate.[1][2] The rearrangement of an N-haloamide intermediate causes the aryl group to migrate from the carbonyl carbon to the nitrogen, forming the isocyanate.[6] This electrophilic intermediate is highly susceptible to nucleophilic attack by the neighboring hydroxyl group, leading to ring closure.
Q3: What are the typical starting materials and reagents?
A3: The most common starting material is an ortho-hydroxy-substituted primary benzamide, like salicylamide. The classical reagents are a halogen (typically bromine or chlorine from sodium hypochlorite) and a strong base like sodium hydroxide (NaOH).[3][7] However, to avoid harsh conditions or side reactions with sensitive substrates, various other reagents can be used, including N-bromosuccinimide (NBS), trichloroisocyanuric acid (TCCA), and hypervalent iodine reagents like bis(trifluoroacetoxy)iodobenzene (BTI) or phenyliodine diacetate (PIDA).[1][5]
Q4: What are the primary advantages of using this method?
A4: This method provides a valuable alternative to syntheses that use highly toxic reagents like phosgene or its derivatives.[5][8] It is often a robust reaction that can be adapted for various substrates. Modern variations using milder reagents like TCCA or BTI enhance its applicability for complex molecules with sensitive functional groups.[5][9]
Troubleshooting Guide
This section addresses specific issues that may arise during the experiment.
Problem: Low or No Yield of Benzoxazinone
-
Possible Cause 1: Inactive Reagents.
-
Solution: Solutions of sodium hypobromite or hypochlorite are unstable and should be freshly prepared and cold.[7] If using other reagents like TCCA or BTI, verify their purity and ensure they have been stored correctly.
-
-
Possible Cause 2: Incorrect Stoichiometry.
-
Solution: The Hofmann rearrangement mechanistically requires at least two equivalents of base: one to deprotonate the amide and another to deprotonate the N-haloamide intermediate.[1] A slight excess of base is often used. The halogenating agent should be used in at least a 1:1 molar ratio to the amide.
-
-
Possible Cause 3: Inappropriate Temperature Profile.
-
Solution: The initial N-halogenation step is typically fast and should be performed at a low temperature (e.g., 0-10 °C) to prevent side reactions.[10] The subsequent rearrangement to the isocyanate often requires gentle warming.[6] Monitor the reaction by TLC or LC-MS to determine the optimal temperature and time.
-
Problem: Significant Formation of Halogenated Byproducts
-
Possible Cause 1: Aromatic Ring Halogenation.
-
Solution: Halogenation of the electron-rich aromatic ring is a common side reaction. The reaction's pH and solvent can significantly influence this outcome. In a study using TCCA, switching the solvent from methanol or ethyl acetate to others reduced this side reaction. Decreasing the amount of base has also been shown to sometimes favor ring chlorination. A thorough optimization of solvent and base concentration is recommended.
-
-
Possible Cause 2: Substrate Sensitivity.
Problem: Starting Material is Recovered Unchanged
-
Possible Cause 1: Insufficient Base.
-
Possible Cause 2: Reaction Temperature is Too Low.
-
Solution: While the initial halogenation is performed cold, the rearrangement step (migration of the R group) requires thermal energy.[6] If the reaction stalls after the formation of the N-haloamide, a modest increase in temperature may be necessary to initiate the rearrangement.
-
Problem: Product Decomposition
-
Possible Cause 1: Prolonged Reaction Time or Excessive Heat.
-
Solution: Benzoxazinones, like many heterocyclic compounds, can be susceptible to degradation under harsh basic conditions or at high temperatures for extended periods.[8][11] It is critical to monitor the reaction's progress. Once the starting material is consumed, the reaction should be promptly quenched and worked up to prevent product loss.
-
Data Presentation: Reaction Optimization
Quantitative data from literature is crucial for designing and troubleshooting experiments. The following tables summarize optimization studies for similar transformations.
Table 1: Optimization of Continuous-Flow Hofmann Rearrangement of Salicylamide using TCCA (Based on data from the Baxendale Group)
| Entry | Base (NaOH, equiv) | Residence Time (min) | Temperature (°C) | Conversion (%) | Yield of 2-Benzoxazolinone (%) |
| 1 | 2 | 5 | 22 | >99 | 41.9 |
| 2 | 2 | 2.5 | 22 | >99 | 50.1 |
| 3 | 2 | 5 | 40 | >99 | 48.2 |
| 4 | 1 | 2.5 | 22 | >99 | 30.6 |
| 5 | 2.2 | 2.5 | 22 | >99 | 95.0 |
Table 2: Optimization of Electrochemical Rearrangement of a 3-Hydroxyoxindole to a Benzoxazinone [8][12] (Based on data from an electrochemical synthesis study)
| Entry | Solvent (Ratio) | Additive | Time (h) | Yield (%) |
| 1 | THF / MeOH (10 equiv) | None | 3 | 62 |
| 2 | THF / MeOH (10 equiv) | None | 3 | 55 (Higher Conc.) |
| 3 | THF / MeOH (10 equiv) | None | 6 | 41 |
| 8 | MeCN / MeOH (10 equiv) | None | 3 | 75 |
| 11 | THF / MeOH (1:1) | None | 3 | 91 |
| 12 | THF / MeOH (1:1) | None | 3 | 0 (No electricity) |
Experimental Protocols
Protocol 1: Synthesis of 4-Substituted Benzoxazinones from 2-Hydroxymethylbenzamides using BTI [5]
This protocol is suitable for substrates with sensitive functional groups, such as benzylic alcohols, that would be oxidized under classical Hofmann conditions.
-
Dissolution: Dissolve the 2-hydroxymethylbenzamide starting material (1.0 equiv) in anhydrous dimethylformamide (DMF).
-
Cooling: Place the reaction vessel in an ice bath and cool the solution to 0 °C with stirring.
-
Reagent Addition: Add bis(trifluoroacetoxy)iodobenzene (BTI) (1.05 equiv) to the cooled solution in small portions over several minutes.
-
Reaction: Allow the reaction to stir at 0 °C. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typical reaction times range from 30 minutes to a few hours).
-
Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO3).
-
Extraction: Extract the aqueous mixture with an appropriate organic solvent (e.g., ethyl acetate) three times.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography to yield the final benzoxazinone.
Protocol 2: Continuous-Flow Synthesis of 2-Benzoxazolinone using TCCA
This protocol is adapted for a continuous-flow setup, which can offer advantages in safety, control, and scalability.
-
Stream Preparation:
-
Stream A (Amide/Base): Prepare a solution of salicylamide and sodium hydroxide (2.2 equiv) in a water/acetonitrile mixture.
-
Stream B (Chlorinating Agent): Prepare a solution of trichloroisocyanuric acid (TCCA) (0.37 equiv) in acetonitrile.
-
-
Flow Reaction: Pump both streams at defined flow rates into a T-mixer to initiate the reaction. The combined stream then flows through a temperature-controlled reactor coil (e.g., 25 mL volume, 22 °C). The residence time is controlled by the total flow rate (e.g., a 2.5-minute residence time).
-
Quenching: The output from the reactor is fed directly into a second T-mixer where it is combined with a quenching stream of aqueous hydrochloric acid (HCl).
-
Collection and Work-up: Collect the quenched reaction mixture. Separate the organic and aqueous phases.
-
Purification: Wash the organic phase, dry it, and concentrate it under vacuum to obtain the crude 2-benzoxazolinone, which can be further purified if necessary.
Visualizations
References
- 1. Hofmann rearrangement - Wikipedia [en.wikipedia.org]
- 2. graphsearch.epfl.ch [graphsearch.epfl.ch]
- 3. pharmdguru.com [pharmdguru.com]
- 4. Hofmann Rearrangement - Chemistry Steps [chemistrysteps.com]
- 5. Synthesis of 1,4-dihydro-benzo[d][1,3]oxazin-2-ones from phthalides via an aminolysis-Hofmann rearrangement protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. researchgate.net [researchgate.net]
- 8. Electrochemical Rearrangement of 3-Hydroxyoxindoles into Benzoxazinones - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Sciencemadness Discussion Board - Hofmann rearrangement via chloroamide not working? - Powered by XMB 1.9.11 [sciencemadness.org]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification of 1,4-Dihydro-2H-3,1-benzoxazin-2-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,4-dihydro-2H-3,1-benzoxazin-2-one. The information is presented in a question-and-answer format to directly address common issues encountered during purification.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying this compound?
A1: The most frequently reported and effective purification techniques for this compound and its derivatives are flash chromatography and recrystallization.[1][2][3] The choice between these methods often depends on the scale of the reaction and the nature of the impurities.
Q2: What are the typical impurities I might encounter?
A2: Common impurities can include unreacted starting materials, residual catalysts, and byproducts from the synthesis. For example, if synthesizing from phthalides, you might have residual iodobenzene.[1] In syntheses involving the condensation of 2-aminobenzyl alcohol with aldehydes, unreacted starting materials can be a source of contamination.[2][3] Ring-opened products due to hydrolysis can also be present, especially if water is not excluded from the reaction or workup.
Q3: Is this compound stable?
A3: While the stability of the parent compound is not extensively detailed in the provided results, related benzoxazinone derivatives, such as 2,4-dihydroxy-7-methoxy-2H-1,4-benzoxazin-3(4H)-one (DIMBOA), are known to be unstable in aqueous solutions, undergoing decomposition.[4][5] It is therefore advisable to handle this compound under anhydrous conditions whenever possible and to be mindful of potential degradation during aqueous workups.
Troubleshooting Guides
Low Yield After Purification
Problem: The final yield of purified this compound is significantly lower than expected.
| Possible Cause | Troubleshooting Suggestion |
| Product Loss During Extraction | Ensure the pH of the aqueous layer is optimized for the extraction of your compound. Multiple extractions with a smaller volume of organic solvent are generally more efficient than a single extraction with a large volume. |
| Incomplete Elution from Chromatography Column | Increase the polarity of the elution solvent gradually to ensure all the product is eluted. Monitor the elution with thin-layer chromatography (TLC). |
| Product Degradation | As some benzoxazinone derivatives are unstable in aqueous solutions, minimize contact time with water during the workup.[4][5] Ensure solvents are dry. |
| Co-elution with a UV-active Impurity | If relying on UV for fraction collection, a UV-active impurity might be mistaken for the product. Use a more specific detection method if available, or analyze fractions by TLC or another analytical technique. |
| Precipitation on the Column | If the compound has low solubility in the initial mobile phase, it may precipitate at the top of the column. Try dissolving the sample in a minimum amount of a stronger solvent before loading, or use a dry loading technique. |
Impure Product After Flash Chromatography
Problem: The product is still impure after purification by flash chromatography.
| Possible Cause | Troubleshooting Suggestion |
| Inappropriate Solvent System | The polarity of the solvent system may not be optimal for separating the product from impurities. Perform a thorough TLC analysis with different solvent systems to find one that gives good separation (Rf value of the product around 0.3-0.4). |
| Column Overloading | Too much crude product was loaded onto the column, leading to poor separation. As a rule of thumb, use a column with a mass of silica gel that is 50-100 times the mass of the crude product. |
| Cracks or Channels in the Column | An improperly packed column can lead to channeling, where the solvent and sample bypass the stationary phase. Ensure the column is packed evenly and without air bubbles. |
| Co-eluting Impurities | The impurity may have a very similar polarity to the product. Consider using a different stationary phase (e.g., alumina) or a different chromatographic technique like preparative HPLC. Recrystallization after chromatography may also be effective. |
Difficulty with Recrystallization
Problem: The compound will not crystallize, or the resulting crystals are impure.
| Possible Cause | Troubleshooting Suggestion |
| Incorrect Solvent Choice | A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Test a range of solvents or solvent mixtures. |
| Solution is Too Dilute | If the solution is not saturated at high temperatures, crystallization will not occur upon cooling. Carefully evaporate some of the solvent to concentrate the solution. |
| Cooling Too Rapidly | Rapid cooling can lead to the formation of small, impure crystals or an oil. Allow the solution to cool slowly to room temperature, and then place it in an ice bath. |
| Presence of Oily Impurities | Oily impurities can prevent crystallization. Try to remove them first by another method, such as a quick filtration through a small plug of silica gel. |
| No Nucleation Sites | Crystallization may be slow to start. Try scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound. |
Experimental Protocols
Flash Chromatography
This is a general protocol based on a reported purification.[1]
-
Column Preparation: A glass column is slurry-packed with silica gel in the initial, low-polarity solvent (e.g., hexane).
-
Sample Loading: The crude this compound is dissolved in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase) and loaded onto the top of the silica gel bed. Alternatively, the crude product can be adsorbed onto a small amount of silica gel, the solvent evaporated, and the resulting dry powder loaded onto the column.
-
Elution: The column is eluted with a solvent system of increasing polarity. For example, a gradient of ethyl acetate in hexane is commonly used.[1] A preliminary wash with a non-polar solvent like hexane can be performed to remove highly non-polar impurities such as iodobenzene.[1]
-
Fraction Collection: Fractions are collected and analyzed by TLC to identify those containing the pure product.
-
Solvent Evaporation: The fractions containing the pure product are combined, and the solvent is removed under reduced pressure to yield the purified this compound.
Recrystallization
This is a general protocol for the recrystallization of organic compounds.[2][3]
-
Solvent Selection: Choose a solvent in which this compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Common solvents for recrystallization of related compounds include ethanol or mixtures of solvents like ethyl acetate/hexane.
-
Dissolution: The crude product is placed in a flask, and the minimum amount of hot solvent is added to completely dissolve it.
-
Hot Filtration (Optional): If insoluble impurities are present, the hot solution is filtered through a fluted filter paper to remove them.
-
Crystallization: The hot, clear solution is allowed to cool slowly to room temperature. The flask can then be placed in an ice bath to maximize crystal formation.
-
Crystal Collection: The crystals are collected by vacuum filtration.
-
Washing: The collected crystals are washed with a small amount of cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: The purified crystals are dried under vacuum to remove any residual solvent.
Data Presentation
Table 1: Summary of Purification Techniques and Conditions
| Purification Method | Stationary/Mobile Phase or Solvent | Typical Impurities Removed | Reference |
| Flash Chromatography | Silica gel, Hexane-EtOAc (3:1 then 1:1) | Iodobenzene, 2-(hydroxymethyl)benzamide | [1] |
| Recrystallization | Not specified, but common for this class of compounds | Starting materials, byproducts | [2][3] |
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting logic for impure product after flash chromatography.
References
- 1. Synthesis of 1,4-dihydro-benzo[d][1,3]oxazin-2-ones from phthalides via an aminolysis-Hofmann rearrangement protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ERIC - EJ1114002 - Synthesis and Characterization of 1,4-Dihydro-3,1-Benzoxazines and 1,2,3,4-Tetrahydroquinazolines: An Unknown Structure Determination Experiment, Journal of Chemical Education, 2016-Sep [eric.ed.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Decomposition of 2,4-Dihydroxy-7-methoxy-2H-1,4-benzoxazin-3(4H)-one in Aqueous Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
Technical Support Center: Synthesis of Substituted Benzoxazinones
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of substituted benzoxazinones.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of substituted benzoxazinones, offering potential causes and solutions in a question-and-answer format.
Issue 1: Low or No Product Yield
Q: My reaction is resulting in a low yield or no desired product. What are the common causes and how can I troubleshoot this?
A: Low yields are a frequent challenge in benzoxazinone synthesis and can stem from several factors. Here are some common causes and troubleshooting steps:
-
Inactive Catalyst: In metal-catalyzed reactions (e.g., using palladium or copper), the catalyst may be inactive.
-
Poor Quality Starting Materials: Impurities in starting materials, such as anthranilic acid, can interfere with the reaction.
-
Solution: Use freshly purified starting materials. Anthranilic acid, for instance, can degrade over time.[1]
-
-
Inefficient Cyclization: The final ring-closing step may be inefficient.
-
Steric Hindrance: Bulky substituents on the starting materials can hinder the reaction.
-
Solution: For sterically hindered substrates, increasing the reaction temperature or catalyst loading may be necessary to achieve a reasonable yield.[1]
-
-
Electron-Withdrawing Groups: The presence of strong electron-withdrawing groups (e.g., -NO₂) on the anthranilic acid can significantly reduce the yield.[4]
-
Solution: For such substrates, it may be necessary to explore alternative synthetic routes or catalyst systems that are more tolerant of these groups.
-
Issue 2: Formation of Side Products
Q: I am observing significant side product formation in my reaction. What are the likely side products and how can I minimize them?
A: The formation of side products can compete with the desired reaction pathway, leading to lower yields and purification challenges. Common side products include:
-
Ring-Opened Products: The benzoxazinone ring is susceptible to nucleophilic attack, leading to ring-opening. Even hindered bases like DBU have been shown to act as nucleophiles and open the ring.[5][6]
-
Solution: Carefully select non-nucleophilic bases when a base is required. During workup, avoid exposing the product to strong nucleophiles or harsh pH conditions.
-
-
Incomplete Cyclization Products (Dihydro Intermediates): In some cases, the reaction may stop at the dihydro-benzoxazinone stage without proceeding to the fully aromatic product. This is particularly common when electron-withdrawing groups are present on the aromatic ring.[4]
-
Solution: Try extending the reaction time or increasing the temperature to promote the final elimination step.
-
-
Stable Schiff Base Intermediates: In syntheses involving the condensation of an amine and an aldehyde, the intermediate Schiff base may be too stable and fail to cyclize.[2]
-
Solution: Ensure the cyclization conditions are sufficiently forcing to promote the ring-closing step. This may involve the use of a stronger acid or base catalyst or higher temperatures.
-
-
Polymerization: Under certain conditions, starting materials or reactive intermediates can polymerize.[2]
-
Solution: This can sometimes be mitigated by using more dilute reaction conditions or by slowly adding one of the reactants to maintain a low concentration of reactive species.
-
Issue 3: Product Purification Challenges
Q: I am having difficulty purifying my substituted benzoxazinone. What are some effective purification strategies?
A: Purification can be a significant source of product loss. Here are some recommended strategies:
-
Column Chromatography: This is the most common method for purifying benzoxazinones.[2][6]
-
Solvent Systems: The choice of eluent is crucial. A systematic approach to finding a suitable solvent system using thin-layer chromatography (TLC) is recommended. Start with a non-polar solvent like hexane and gradually increase the polarity with a more polar solvent like ethyl acetate or dichloromethane.
-
-
Recrystallization: If the product is a solid, recrystallization can be a highly effective method for achieving high purity.
-
Solvent Selection: The ideal solvent is one in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common solvents for recrystallization include ethanol, methanol, ethyl acetate, and toluene.
-
-
Washing: During the workup, washing the organic layer with appropriate aqueous solutions can remove many impurities.
-
Acidic Washes: A wash with a dilute acid solution (e.g., 1M HCl) can remove basic impurities.
-
Basic Washes: A wash with a saturated sodium bicarbonate solution can remove acidic impurities.
-
Brine Wash: A final wash with a saturated sodium chloride solution (brine) helps to remove residual water from the organic layer.[6]
-
Quantitative Data Summary
The following tables summarize quantitative data for the synthesis of substituted benzoxazinones using different methods.
Table 1: Comparison of Yields for Different Catalytic Systems
| Catalyst System | Starting Materials | Product | Yield (%) | Reference |
| CuCl | Anthranilic acids and α-keto acids | 2-substituted-4H-benzo[d][4][5]oxazin-4-ones | up to 87% | [4] |
| Pd(OAc)₂ | 2-functionalized aryl azides and isocyanides | 2-alkylaminobenzoxazinones | up to 88% | [4][7] |
| Heterogeneous Palladium | 2-iodoanilines and aryl iodides | 2-arylbenzoxazinones | Good yields | [8] |
| CuI | N-acyl-2-halobenzamides | 4H-3,1-benzoxazin-4-one derivatives | up to 81% | [9] |
| Gold | N-aryl-N-hydroxy-anthranilic acids and alkynes | Benzo[d][4][5]oxazin-4-ones | up to 83% | [4] |
Table 2: Influence of Substituents on Yield
| Synthetic Method | Substituent on Anthranilic Acid | Yield (%) | Reference |
| CuCl-catalyzed decarboxylative coupling | Electron-donating group | High | [4] |
| CuCl-catalyzed decarboxylative coupling | Electron-withdrawing group (-NO₂) | 51% | [4] |
| Acid-catalyzed reaction with ortho esters | Electron-donating group | Favors benzoxazinone | [4] |
| Acid-catalyzed reaction with ortho esters | Electron-withdrawing group | Favors dihydro intermediate | [4] |
| Pd-catalyzed C-H activation | ortho-substitution | 55% | [4] |
| Pd-catalyzed C-H activation | para-Cl | 81% | [4] |
| Pd-catalyzed C-H activation | para-Me | 83% | [4] |
Experimental Protocols
Protocol 1: Copper-Catalyzed Synthesis of 4H-3,1-Benzoxazin-4-ones [9][10]
-
To an oven-dried Schlenk tube, add the substituted N-acyl-2-halobenzamide (1.0 mmol), CuI (0.1 mmol), and K₃PO₄ (2.0 mmol).
-
Evacuate and backfill the tube with nitrogen three times.
-
Add anhydrous toluene (5 mL) via syringe.
-
Stir the reaction mixture at 120 °C for the time indicated by TLC analysis.
-
After completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Palladium-Catalyzed Carbonylative Synthesis from N-(o-bromoaryl)amides [8]
-
In a glovebox, add the N-(o-bromoaryl)amide (0.5 mmol), Pd(OAc)₂ (5 mol%), and the appropriate ligand to a Schlenk tube.
-
Add the solvent and paraformaldehyde (2.0 equiv).
-
Seal the tube and bring it out of the glovebox.
-
Stir the reaction mixture at the specified temperature for the required time.
-
After cooling to room temperature, dilute the reaction mixture with a suitable solvent and filter.
-
Concentrate the filtrate and purify the residue by column chromatography.
Protocol 3: Synthesis using Cyanuric Chloride as a Cyclizing Agent [3]
-
Dissolve the N-acylated anthranilic acid (1.0 mmol) in a suitable solvent (e.g., toluene) in a round-bottom flask.
-
Add triethylamine (1.1 mmol).
-
While stirring, add cyanuric chloride (1.0 mmol) portion-wise over 10 minutes.
-
Reflux the reaction mixture until the starting material is consumed (monitor by TLC).
-
Cool the reaction mixture to room temperature and wash with a saturated sodium bicarbonate solution, followed by water.
-
Dry the organic layer over anhydrous MgSO₄, filter, and evaporate the solvent under vacuum.
-
Recrystallize the crude product from a suitable solvent to obtain the pure benzoxazinone.
Visualizations
Caption: Troubleshooting workflow for low yields.
Caption: Mechanism of nucleophilic ring-opening.
Caption: General experimental workflow for synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the main advantages of using modern catalytic methods over traditional synthesis routes for benzoxazinones?
A1: Modern catalytic methods, employing catalysts based on copper, palladium, or gold, offer several advantages over traditional methods that often use stoichiometric amounts of harsh reagents like acetic anhydride or pyridine.[1] These advantages include milder reaction conditions (sometimes even room temperature), higher yields, greater tolerance for a variety of functional groups, and the use of more environmentally friendly reagents.[1][4]
Q2: How does the choice of solvent affect the synthesis of benzoxazinones?
A2: The solvent can play a critical role in the reaction's success. For many metal-catalyzed reactions, anhydrous aprotic solvents like toluene or dioxane are preferred to prevent quenching of the catalyst or reactive intermediates. The polarity of the solvent can also influence the solubility of reactants and the reaction rate. It is always best to consult the specific protocol for the recommended solvent.
Q3: Can I synthesize substituted benzoxazinones without a metal catalyst?
A3: Yes, several transition-metal-free methods exist. One common approach involves the cyclodehydration of N-acylated anthranilic acids using reagents like cyanuric chloride.[1][3] Another method utilizes iodine catalysis for the oxidative cascade reaction of anthranilic acid and aldehydes.[1][4] Ultrasound-assisted synthesis in the presence of acetic anhydride is another reported metal-free approach.[4]
Q4: What spectroscopic features are characteristic of benzoxazinones?
A4: In the ¹H NMR spectrum, the protons on the benzene ring typically appear in the aromatic region (around 7.0-8.5 ppm). The protons of the substituent at the 2-position will have characteristic shifts depending on their chemical environment. In the ¹³C NMR spectrum, the carbonyl carbon (C4) is a key diagnostic signal, typically appearing downfield. Infrared (IR) spectroscopy is also very useful for identifying the characteristic carbonyl stretch of the lactone, which is typically observed at a high frequency.[11][12]
Q5: My reaction seems to have stalled and is not going to completion. What should I do?
A5: If your reaction has stalled, as indicated by TLC analysis showing the presence of starting materials after the expected reaction time, you can try the following:
-
Extend the reaction time: Continue to monitor the reaction at regular intervals.
-
Increase the temperature: A moderate increase in temperature can often provide the necessary activation energy to push the reaction to completion.
-
Check catalyst and reagents: If applicable, ensure your catalyst is active and reagents are pure and added in the correct stoichiometric ratios. In some cases, adding a small additional portion of the catalyst may help.[2]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis of Benzoxazinone Derivatives: A New Route to 2‑(N‑Phthaloylmethyl)-4H-3,1-benzoxazin-4-one - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance [mdpi.com]
- 8. Benzoxazinone synthesis [organic-chemistry.org]
- 9. Copper-Catalyzed C-N Bond Formation/Rearrangement Sequence: Synthesis of 4H-3,1-Benzoxazin-4-ones [organic-chemistry.org]
- 10. Copper-catalyzed C-N bond formation/rearrangement sequence: synthesis of 4H-3,1-benzoxazin-4-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 1H and 13C NMR spectral studies of some 4H-3,1-benzoxazin-4-ones and their 2-acylaminobenzoic acid precursors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Improving Regioselectivity in Benzoxazinone Synthesis
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource is designed to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of benzoxazinones, with a specific focus on improving regioselectivity.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic strategies for preparing benzoxazinones, and how is regioselectivity controlled in each?
A1: The synthesis of benzoxazinones can be broadly approached through two main strategies, with regioselectivity being a key consideration in each:
-
Ring Formation from Anthranilic Acid Derivatives: This is a classical approach where the benzoxazinone ring is constructed from a substituted anthranilic acid. Regioselectivity is primarily determined by the substitution pattern of the anthranilic acid itself. For instance, the reaction of anthranilic acid with various reagents like ortho esters or acid chlorides will yield a benzoxazinone with a substitution pattern dictated by the starting material.[1][2]
-
C-H Functionalization of a Pre-formed Benzoxazinone Ring: This modern approach involves the direct functionalization of a C-H bond on a pre-existing benzoxazinone scaffold.[3][4] Regioselectivity in these reactions is typically controlled by a directing group present on the benzoxazinone, which guides a transition metal catalyst to a specific C-H bond, most commonly at the ortho position.[4][5] Palladium (Pd) and Rhodium (Rh) are frequently used catalysts in these transformations.
Q2: My C-H functionalization reaction is resulting in a mixture of regioisomers. How can I improve the regioselectivity?
A2: Achieving high regioselectivity in C-H functionalization of benzoxazinones often requires careful optimization of several factors. Here are some key areas to investigate:
-
Choice of Directing Group: The directing group is crucial for guiding the metal catalyst. For N-substituted benzoxazinones, the directing group's nature can significantly influence which C-H bond is activated. Removable directing groups, such as N-iminopyridinium ylides, have been used effectively in Rh(III)-catalyzed reactions.[4]
-
Catalyst and Ligand System: The choice of metal catalyst and its associated ligands plays a pivotal role. Palladium and rhodium complexes are commonly employed. For instance, a Pd(II)/AgNO3 catalytic system has been used for regioselective ortho-C-H acetoxylation and halogenation. Experimenting with different ligands can fine-tune the steric and electronic environment around the metal center, thereby enhancing selectivity.
-
Solvent and Temperature: The polarity of the solvent can influence the stability of intermediates and transition states. For some reactions, less polar solvents like triglyme have been shown to favor product formation.[1] Temperature can also affect selectivity; it is advisable to screen a range of temperatures to find the optimal conditions.
Q3: I am observing significant ring-opening of the benzoxazinone ring as a side reaction. What are the common causes and how can I prevent it?
A3: The benzoxazinone ring is susceptible to nucleophilic attack and subsequent ring-opening, particularly in the presence of water or other nucleophiles.[6] This is a common problem, especially when using substituted anthranilic acids.
Causes:
-
Presence of Water: Water can hydrolyze the cyclic ester bond of the benzoxazinone.[6] This is often an issue when using reagents that are not scrupulously dried, or in a humid reaction environment.
-
Nucleophilic Reagents: Many reactions for further functionalizing benzoxazinones involve nucleophiles, which can attack the carbonyl group and lead to ring cleavage.
Troubleshooting Strategies:
-
Anhydrous Conditions: Ensure all reagents and solvents are thoroughly dried. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can also help to minimize exposure to atmospheric moisture.
-
Reaction with Acetic Anhydride: When preparing benzoxazinones from anthranilic acid and acetic anhydride, using dry acetic anhydride is critical to prevent ring-opening.[6]
-
Use of Deep Eutectic Solvents (DES): In some cases, using a deep eutectic solvent (DES) like choline chloride:urea can help to stabilize the benzoxazinone ring and prevent ring-opening during subsequent reactions.[7] The DES is thought to act as both a green solvent and a catalyst.
Troubleshooting Guides
Problem 1: Poor Regioselectivity in Palladium-Catalyzed C-H Arylation
Symptoms: Formation of multiple arylated isomers of the benzoxazinone.
Possible Causes and Solutions:
| Cause | Suggested Solution | Experimental Protocol |
| Ineffective Directing Group | The directing group may not be coordinating strongly enough or may be sterically hindered. Consider using a different directing group. For example, a pyridyl-based directing group can be effective. | 1. Synthesize the N-pyridyl-substituted benzoxazinone precursor. 2. Subject the precursor to the Pd-catalyzed arylation conditions. 3. Analyze the product mixture by 1H NMR and HPLC to determine the isomeric ratio. |
| Suboptimal Catalyst/Ligand Combination | The ligand environment around the palladium center can influence selectivity. Screen a variety of phosphine or N-heterocyclic carbene (NHC) ligands. | 1. Set up a parallel screen of reactions, each with a different ligand (e.g., PPh3, XPhos, SPhos). 2. Use a standard set of reaction conditions (e.g., Pd(OAc)2 catalyst, base, solvent, temperature). 3. Monitor the reactions by TLC or LC-MS and determine the regioselectivity of the product for each ligand. |
| Incorrect Solvent Choice | The solvent can affect the solubility of the catalyst and substrate, as well as the stability of the reaction intermediates. | 1. Screen a range of solvents with varying polarities (e.g., toluene, dioxane, DMF, DMSO). 2. Maintain a consistent temperature and reaction time for each solvent. 3. Analyze the regioselectivity of the resulting products. |
Problem 2: Low Yield in Copper-Catalyzed Synthesis from Anthranilic Acid
Symptoms: Low conversion of starting materials and/or formation of multiple byproducts.
Possible Causes and Solutions:
| Cause | Suggested Solution | Experimental Protocol |
| Substituent Effects | Electron-withdrawing groups on the anthranilic acid, such as -NO2, can significantly lower the reaction yield.[4] | 1. If possible, consider starting with an anthranilic acid that has electron-donating or neutral substituents. 2. Alternatively, increase the reaction time or temperature to try and drive the reaction to completion. 3. If the nitro group is essential, explore alternative synthetic routes that are more tolerant of this functional group. |
| Catalyst Inactivation | The copper catalyst may be sensitive to air or moisture. | 1. Use a well-defined copper source (e.g., CuCl) and ensure it is handled under an inert atmosphere. 2. Use freshly distilled and degassed solvents. 3. Consider adding a ligand that can stabilize the copper catalyst. |
| Inappropriate Base | The choice of base can be critical for the initial amidation step. | 1. Screen a variety of organic and inorganic bases (e.g., DIPEA, K2CO3, Cs2CO3). 2. Monitor the formation of the amide intermediate to identify the most effective base for the initial coupling step. |
Visual Guides
Caption: Mechanism of Pd-catalyzed ortho-C-H arylation.
Caption: Troubleshooting decision tree for regioselectivity.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis of 2-substituted-4H-3,1-benzoxazin-4-ones - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 3. Pd-Catalyzed regioselective C–H halogenation of quinazolinones and benzoxazinones [ouci.dntb.gov.ua]
- 4. Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 1,4-Dihydro-2H-3,1-benzoxazin-2-one
This guide provides troubleshooting advice and answers to frequently asked questions regarding the synthesis of 1,4-dihydro-2H-3,1-benzoxazin-2-one, a key heterocyclic motif in drug development. The content is tailored for researchers, scientists, and professionals in the field.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis, focusing on the widely used method involving the cyclization of 2-aminobenzyl alcohol with a phosgene equivalent, such as triphosgene (bis(trichloromethyl) carbonate, BTC).
Q1: My reaction has a low yield or has not proceeded to completion. What are the potential causes?
A1: A low or zero yield of the target compound can be attributed to several factors, ranging from reagent quality to reaction conditions.
-
Reagent Quality:
-
2-Aminobenzyl Alcohol: The starting material can oxidize over time, turning from a white or off-white solid to a darker color. Oxidation to 2-aminobenzaldehyde can impede the desired cyclization.[1] It is advisable to use a pure, crystalline starting material.
-
Triphosgene/Phosgene Equivalent: Triphosgene is sensitive to moisture and can decompose.[2] Use freshly opened or properly stored triphosgene. Ensure other carbonyl sources like 1,1'-carbonyldiimidazole (CDI) are of high purity.
-
Solvent and Base: Ensure solvents are anhydrous and the base (e.g., triethylamine, pyridine) is pure and dry. Moisture will consume the phosgene equivalent and can lead to hydrolysis of intermediates.[3]
-
-
Reaction Conditions:
-
Temperature: The reaction is typically run at low temperatures (e.g., 0 °C to room temperature) to control the high reactivity of phosgene/triphosgene and to favor the intramolecular cyclization over intermolecular side reactions. If the temperature is too high, polymerization may occur.
-
Stoichiometry: Incorrect molar ratios are a common issue. A slight excess of the 2-aminobenzyl alcohol relative to the phosgene source (on a per-molecule basis; 1 equivalent of triphosgene provides 3 equivalents of phosgene) is sometimes used, but precise control is critical.
-
Addition Rate: The phosgene equivalent should be added slowly to the solution of 2-aminobenzyl alcohol and base. A slow addition rate maintains a low concentration of the reactive intermediate, promoting the desired intramolecular ring-closing reaction over intermolecular polymerization.
-
-
Incomplete Reaction:
-
If starting material is still present (as observed by TLC), the reaction time may need to be extended. However, prolonged reaction times can also lead to side product formation. Monitoring the reaction progress is crucial.
-
Q2: My TLC plate shows multiple new spots, and the desired product is a minor component. What are the likely side products?
A2: The formation of multiple side products is common if reaction conditions are not optimized. The bifunctional nature of 2-aminobenzyl alcohol (containing both a nucleophilic amine and an alcohol) makes it susceptible to several competing reactions.
-
Symmetrical Urea Formation: The highly reactive amine group of two separate 2-aminobenzyl alcohol molecules can react with the carbonyl source (e.g., phosgene) to form a stable urea-linked dimer. This intermolecular reaction competes directly with the intramolecular cyclization.
-
Polymer Formation (Polyurethanes/Polyureas): If the concentration of reactants is too high or the phosgene equivalent is added too quickly, intermolecular reactions can dominate, leading to the formation of oligomeric or polymeric materials.[4][5] These are often insoluble and difficult to characterize.
-
Incomplete Cyclization Products: Intermediates such as the N-chloroformyl or O-chloroformyl derivatives may be formed. These may be stable enough to be observed or may react with other species in the mixture before they can cyclize.
-
Cyclic Carbonate Formation: Diols and amino alcohols can readily form cyclic carbonates upon reaction with phosgene.[6] In this case, reaction between the primary alcohol and the secondary amine could potentially form a different, undesired heterocyclic ring system, although the intended product is thermodynamically favored.
Q3: The reaction mixture became very thick, or an insoluble solid crashed out. What is this substance?
A3: The formation of an insoluble precipitate is a strong indicator of polymerization. As described above, 2-aminobenzyl alcohol can undergo intermolecular reactions to form polyurethanes (from reaction at both the alcohol and amine) or polyureas (from reaction at the amine).
To minimize this:
-
Use High Dilution: Running the reaction at a lower concentration favors the intramolecular cyclization by reducing the probability of intermolecular collisions.
-
Slow Reagent Addition: Employ a syringe pump for the slow, controlled addition of the triphosgene solution. This maintains a very low concentration of the reactive carbonylating agent, further promoting the desired intramolecular pathway.
-
Control Temperature: Keep the reaction temperature low (e.g., 0 °C) to moderate the reaction rate and reduce the likelihood of uncontrolled polymerization.
Data Presentation
To effectively troubleshoot your synthesis, it is crucial to meticulously record experimental conditions and outcomes. Use the following table to log and compare your results.
| Entry | Starting Material Purity | Carbonyl Source (Eq.) | Base (Eq.) | Solvent | Concentration (M) | Temperature (°C) | Addition Time (h) | Total Time (h) | Yield (%) | Purity (by NMR/LC) | Side Products Observed |
| 1 | 98% | Triphosgene (0.35) | TEA (2.2) | THF | 0.1 | 0 | 2 | 4 | |||
| 2 | Recrystallized | CDI (1.1) | None | DCM | 0.05 | 25 | 1 | 12 | |||
| 3 |
Experimental Protocols
Key Experiment: Synthesis of this compound via Triphosgene
This protocol is a representative procedure and may require optimization for specific laboratory conditions or scales.
Materials:
-
2-Aminobenzyl alcohol (1.0 eq)
-
Triphosgene (BTC) (0.35 eq)
-
Triethylamine (TEA) (2.2 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate
-
Hexanes
Procedure:
-
Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, dissolve 2-aminobenzyl alcohol (1.0 eq) and triethylamine (2.2 eq) in anhydrous THF (to achieve a concentration of ~0.1 M).
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Reagent Addition: In a separate flask, dissolve triphosgene (0.35 eq) in a small volume of anhydrous THF. Transfer this solution to the dropping funnel. Add the triphosgene solution dropwise to the stirred 2-aminobenzyl alcohol solution over 1-2 hours. Ensure the internal temperature remains below 5 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Workup: Quench the reaction by carefully adding saturated NaHCO₃ solution. Transfer the mixture to a separatory funnel and extract three times with ethyl acetate.
-
Washing: Combine the organic layers and wash sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the crude solid by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) or by silica gel column chromatography to afford the pure this compound.
Frequently Asked Questions (FAQs)
Q1: Which carbonyl source is best: phosgene, triphosgene, or CDI? A1: The choice depends on a balance of reactivity, safety, and experimental convenience.
-
Phosgene: A highly toxic and hazardous gas. Its use is generally restricted to industrial settings with specialized equipment.[7]
-
Triphosgene (BTC): A crystalline solid that is a safer and more convenient surrogate for phosgene.[2] It decomposes to release three equivalents of phosgene in situ. It is highly reactive and the most common choice in laboratory settings.
-
1,1'-Carbonyldiimidazole (CDI): A milder, non-toxic alternative. The reaction with CDI is often slower and may require heating, but it avoids the generation of acidic byproducts (imidazole is released instead of HCl), which can simplify the procedure.[7]
Q2: What is the function of the base, and can I use other bases? A2: When using phosgene or triphosgene, a base is required to neutralize the two equivalents of HCl that are produced during the cyclization.[8] Tertiary amines like triethylamine or pyridine are commonly used. The base must be non-nucleophilic to avoid reacting with the phosgene equivalent. Using an insufficient amount of base can lead to an acidic reaction medium, which may promote side reactions or prevent the reaction from proceeding.
Q3: How critical is the choice of solvent? A3: The solvent should be aprotic and inert to the highly electrophilic phosgene intermediates. Dichloromethane (DCM) and tetrahydrofuran (THF) are common choices. The solvent must be anhydrous, as any water will rapidly decompose the phosgene equivalent.
Q4: What is the best method to purify the final product? A4: The purification method depends on the purity of the crude product.
-
Recrystallization: If the crude product is relatively clean, recrystallization is an effective method to obtain highly pure material. Common solvent pairs include ethyl acetate/hexanes or ethanol/water.
-
Silica Gel Chromatography: If the reaction has produced significant side products, column chromatography is necessary. A gradient of ethyl acetate in hexanes is typically effective for eluting the product.
Visualized Workflows and Pathways
References
- 1. Chemoselective Oxidation of Benzyl, Amino, and Propargyl Alcohols to Aldehydes and Ketones under Mild Reaction Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A decade review of triphosgene and its applications in organic reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. youtube.com [youtube.com]
- 7. Synthesis of 1,4-dihydro-benzo[d][1,3]oxazin-2-ones from phthalides via an aminolysis-Hofmann rearrangement protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Phosgene - Wikipedia [en.wikipedia.org]
reaction condition optimization for benzoxazine formation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the successful synthesis and polymerization of benzoxazines.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental reaction for forming benzoxazine monomers?
A1: Benzoxazine monomers are synthesized through a Mannich-like condensation reaction involving a phenolic compound, a primary amine, and formaldehyde.[1][2][3] This reaction can be performed using either solution-based or solvent-free methods and typically results in high yields, ranging from 70% to 99%.[2]
Q2: At what temperature does the ring-opening polymerization (ROP) of benzoxazines typically occur?
A2: The thermal ring-opening polymerization of 1,3-benzoxazines generally occurs at temperatures between 160°C and 260°C.[4][5] The specific temperature is highly dependent on the purity and chemical structure of the monomer.[5] For instance, highly pure monomers tend to polymerize at higher temperatures.[5]
Q3: What are the common challenges encountered during benzoxazine polymerization?
A3: Common challenges include high polymerization temperatures, the formation of low molecular weight oligomers instead of the desired polymer, and inconsistent polymerization results.[6][7] These issues can lead to final products with reduced thermal stability, lower mechanical strength, and compromised chemical resistance.[6]
Q4: How can the polymerization temperature of benzoxazines be lowered?
A4: The polymerization temperature can be significantly reduced by using catalysts.[7][8][9] Both acid and alkaline catalysts are effective. Acid catalysts, including organic and Lewis acids, as well as various metal complexes, promote the cleavage of the CH₂-O bond in the oxazine ring.[8][9] For example, pyrogallol has been shown to reduce the exothermic peak temperature of benzoxazine polymerization from 256°C to 174°C.[8] Similarly, certain borane catalysts have been reported to decrease the onset ROP temperature by as much as 98°C.[7]
Q5: What causes the formation of undesirable oligomers?
A5: Oligomer formation can be attributed to several factors, including the monomer's structure (monofunctional benzoxazines are particularly prone to this), high polymerization temperatures that favor side reactions, and the presence of impurities like residual phenols from the synthesis.[6] In some cases, the polymerization of monofunctional benzoxazines can "self-terminate" by forming stable cyclic oligomers.[6]
Troubleshooting Guide
This guide addresses specific issues that may arise during benzoxazine formation and polymerization.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield of Benzoxazine Monomer | - Incomplete reaction. - Sub-optimal reaction temperature or time. - Impure starting materials.[6] | - Ensure a reflux time of around 48 hours for the reaction to complete.[1] - Use high-purity phenols, amines, and paraformaldehyde.[6] - After the reaction, wash the organic phase with 1N sodium hydroxide solution and water to remove unreacted phenols and other impurities.[1] |
| High Polymerization Temperature | - High purity of the benzoxazine monomer.[5] - Absence of a catalyst.[9][10] | - Introduce a catalyst to lower the activation energy of the ring-opening polymerization. Lewis acids (e.g., FeCl₃, AlCl₃) or protonic acids are effective.[9] - Consider using bifunctional catalysts like lithium iodide, which can actively promote ring-opening.[11] |
| Formation of Oligomers Instead of High Polymer | - Monomer structure (monofunctional benzoxazines).[6] - High polymerization temperature favoring side reactions.[6] - Presence of impurities acting as uncontrolled catalysts.[6] | - Purify the monomer using recrystallization to remove impurities.[6] - Incorporate co-monomers to disrupt the formation of stable cyclic oligomers.[6] - Optimize the polymerization temperature; sometimes a lower temperature with a suitable catalyst is more effective. |
| Inconsistent Polymerization Results | - Variable purity of the monomer batches.[6] - Inconsistent heating rates during polymerization. | - Standardize the monomer purification protocol to ensure batch-to-batch consistency. - Use a calibrated Differential Scanning Calorimeter (DSC) with a constant heating rate (e.g., 10°C/min) for polymerization studies to ensure reproducibility.[6] |
| Brittle or Tacky Final Polymer | - Incomplete polymerization. - Premature termination of polymerization due to oligomer formation.[6] | - Ensure complete melting and curing by following a staged isothermal heating process based on the monomer's DSC thermogram (e.g., heating at onset, peak, and endset polymerization temperatures).[2] - Address oligomer formation using the strategies mentioned above. |
Experimental Protocols
General Synthesis of Benzoxazine Monomers
This protocol is a representative example for the synthesis of a bio-based benzoxazine.[1]
-
Dissolution: Add the phenolic compound (e.g., vanillin, 6.6 mmol) and a primary amine (e.g., Jeffamine D-230, 3.3 mmol) to 40 mL of a suitable solvent like chloroform. Stir the mixture until a clear solution is formed.
-
Addition of Formaldehyde: Add paraformaldehyde (13.2 mmol) to the solution.
-
Reflux: Reflux the reaction mixture for 48 hours.
-
Work-up:
-
Cool the mixture to room temperature.
-
Wash the solution three times with 30 mL of 1N sodium hydroxide solution.
-
Wash the solution twice with 20 mL of water.
-
-
Drying and Isolation: Dry the organic phase with anhydrous sodium sulfate and then evaporate the solvent under vacuum to obtain the benzoxazine product.
Thermal Polymerization Procedure
This procedure outlines the steps for the thermal curing of benzoxazine monomers.[2]
-
Monomer Preparation: Place the purified benzoxazine monomer in a suitable container for heating.
-
Melting: Isothermally heat the monomer at its melting endset temperature for 1 hour to ensure complete melting.
-
Curing Stages:
-
Heat isothermally at the onset polymerization temperature for 3 hours.
-
Increase the temperature and heat for 1 hour at the peak polymerization temperature.
-
Finally, heat for 2 hours at the polymerization endset temperature.
-
Note: The specific temperatures for each stage are determined from the monomer's DSC thermogram.
-
Data Presentation
Table 1: Influence of Amine Structure on Polymerization Temperature of Umbelliferone-Based Benzoxazines.[2]
| Amine Used | Onset Polymerization Temp (°C) | Peak Polymerization Temp (°C) |
| Furfurylamine | 187 | 197 |
| Aniline | 178 | 194 |
| Benzylamine | 210 | 221 |
| Phenethylamine | 200 | 213 |
Table 2: Effect of a Catalyst on the Curing Temperature of Benzoxazine (BA-a).[8]
| Catalyst System | Initial Curing Temp (°C) | Peak Curing Temp (°C) |
| Pure Benzoxazine (BA-a) | 252 | 258 |
| BA-a with Ti-Ph-POSS (0.5 wt%) | ~225 | ~240 |
| BA-a with Ti-Ph-POSS (1 wt%) | ~215 | ~230 |
| BA-a with Ti-Ph-POSS (2 wt%) | ~205 | ~220 |
| BA-a with Ti-Ph-POSS (3 wt%) | ~200 | ~215 |
Visualizations
Caption: Experimental workflow for benzoxazine synthesis and polymerization.
Caption: Troubleshooting logic for common benzoxazine formation issues.
References
- 1. Synthesis and Characterization of Bio‐based Polybenzoxazine Hybrids From Vanillin, Thymol, and Carvacrol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Ring-Opening Polymerization of 1,3-Benzoxazines via Borane Catalyst [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. DSpace [polen.itu.edu.tr]
- 11. pubs.acs.org [pubs.acs.org]
overcoming poor solubility of 1,4-dihydro-2H-3,1-benzoxazin-2-one derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1,4-dihydro-2H-3,1-benzoxazin-2-one derivatives. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to the poor solubility of this class of compounds.
Section 1: Frequently Asked Questions (FAQs) - Understanding the Solubility Problem
Q1: Why are my this compound derivatives exhibiting poor aqueous solubility?
A1: The poor solubility of these derivatives often stems from their molecular structure. Like many heterocyclic compounds, they can be characterized by high lipophilicity (a tendency to dissolve in fats or lipids rather than water) and strong crystal lattice energy.[1][2] These properties, often referred to as 'brick-dust' (high melting point) or 'grease-ball' (high lipophilicity) characteristics, mean that significant energy is required to break the crystal structure and solvate the individual molecules in water.[1] It is estimated that over 70% of new chemical entities in development pipelines suffer from poor aqueous solubility.[3]
Q2: What is the Biopharmaceutics Classification System (BCS), and how does it relate to my compound's solubility?
A2: The Biopharmaceutics Classification System (BCS) is a scientific framework that categorizes drug substances based on their aqueous solubility and intestinal permeability.[2] Poorly soluble compounds typically fall into BCS Class II (low solubility, high permeability) or Class IV (low solubility, low permeability).[1][3] Identifying your compound's BCS class is a critical first step, as it helps in selecting an appropriate formulation strategy to enhance bioavailability.[3][4]
Q3: Can the crystalline form of my derivative affect its solubility?
A3: Absolutely. The solid-state properties of your compound play a crucial role. A phenomenon known as polymorphism allows a compound to exist in multiple crystalline forms, each with a different crystal lattice arrangement.[2][5] These different polymorphs can have significantly different physical properties, including solubility and dissolution rate.[5] Amorphous forms, which lack a long-range ordered crystal structure, are generally more soluble than their crystalline counterparts but may be less stable.[2][6]
Section 2: Troubleshooting Guide - A Step-by-Step Approach to Solubility Enhancement
This guide provides a logical workflow for addressing solubility issues, from initial screening to advanced formulation.
References
- 1. mdpi.com [mdpi.com]
- 2. sphinxsai.com [sphinxsai.com]
- 3. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 4. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Relevance of Crystal Forms in the Pharmaceutical Field: Sword of Damocles or Innovation Tools? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparative Physical Study of Three Pharmaceutically Active Benzodiazepine Derivatives: Crystalline versus Amorphous State and Crystallization Tendency - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scale-Up Synthesis of 1,4-dihydro-2H-3,1-benzoxazin-2-one
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of 1,4-dihydro-2H-3,1-benzoxazin-2-one.
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable synthetic route for this compound?
A1: The most frequently employed route for the synthesis of this compound on both laboratory and larger scales is the cyclization of 2-aminobenzyl alcohol. This is typically achieved by reacting 2-aminobenzyl alcohol with a carbonylating agent, such as phosgene or a phosgene equivalent like triphosgene or 1,1'-carbonyldiimidazole (CDI). For large-scale preparations, the use of phosgene has been reported, though its extreme toxicity necessitates stringent safety protocols.[1] Safer alternatives like triphosgene are often preferred in a laboratory and pilot plant setting.[2][3]
Q2: What are the primary safety concerns when using triphosgene for scale-up synthesis?
A2: Triphosgene, while a solid and less volatile substitute for phosgene gas, still presents significant hazards. It can decompose to release phosgene, especially in the presence of nucleophiles or at elevated temperatures.[3] Key safety precautions include:
-
Handling: Always handle triphosgene in a well-ventilated fume hood or glove box.[2][4] Avoid inhalation of dust and any direct skin or eye contact.[5]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including tightly fitting safety goggles, a flame-resistant laboratory coat, and suitable gloves.[2][6]
-
Storage: Store triphosgene in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible substances like water, amines, and alcohols.[2][6]
-
Quenching and Disposal: Any unreacted triphosgene and contaminated equipment must be carefully quenched with a suitable nucleophile (e.g., aqueous base) before disposal.[7]
Q3: Are there viable, non-phosgene-based alternatives for the cyclization step at an industrial scale?
A3: Yes, several non-phosgene alternatives are available and may be more suitable depending on the scale and safety infrastructure. 1,1'-Carbonyldiimidazole (CDI) is a common and much safer alternative for carbonylation reactions.[2] Another approach involves a two-step process starting from phthalides, which undergo aminolysis followed by a Hofmann rearrangement to yield the benzoxazinone core.[1] While potentially safer, the overall process economy and efficiency of these alternatives must be evaluated for a specific large-scale application.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | 1. Incomplete reaction. 2. Side reactions, such as the formation of ureas or other byproducts. 3. Degradation of the product during workup or purification. 4. Poor quality of starting materials or reagents. | 1. Monitor the reaction progress using techniques like TLC or HPLC to ensure completion. Consider extending the reaction time or slightly increasing the temperature if the reaction has stalled. 2. Ensure slow addition of the carbonylating agent at a controlled temperature to minimize side reactions. The choice of base and solvent can also influence the formation of byproducts. 3. Use a mild workup procedure. If the product is sensitive to acid or base, ensure neutralization is carried out carefully. For purification, consider recrystallization over chromatography for larger scales to minimize product loss. 4. Verify the purity of 2-aminobenzyl alcohol and the carbonylating agent before starting the reaction. |
| Impurity Formation | 1. Dimerization or polymerization of the starting material or product. 2. Presence of unreacted starting materials. 3. Formation of N-acylated byproducts if an acyl chloride is used as the carbonyl source. | 1. Control the reaction temperature and concentration. Running the reaction at a lower temperature and with slow addition of reagents can minimize polymerization. 2. Ensure the stoichiometry of the reagents is correct and that the reaction is driven to completion. 3. If using an acyl chloride, ensure that the reaction conditions favor cyclization over intermolecular acylation. The choice of a non-nucleophilic base is crucial. |
| Reaction Control Issues (e.g., Exotherm) | 1. The reaction of 2-aminobenzyl alcohol with phosgene or its equivalents can be highly exothermic. 2. Inadequate heat dissipation in a large-scale reactor. | 1. Add the carbonylating agent slowly and in a controlled manner. For scale-up, a dosing pump is recommended. 2. Ensure the reactor has adequate cooling capacity. Monitor the internal temperature of the reaction closely. For very large scales, a semi-batch process where one reactant is added portion-wise might be necessary to control the exotherm. |
| Difficult Product Isolation/Purification | 1. The product may be an oil or difficult to crystallize. 2. The product may be contaminated with byproducts that have similar solubility. | 1. Try different solvents or solvent mixtures for recrystallization. Seeding with a small crystal of the pure product can sometimes induce crystallization. If the product remains an oil, purification by column chromatography may be necessary, followed by attempts to crystallize the purified oil. 2. Optimize the reaction conditions to minimize the formation of impurities. If impurities are still present, a multi-step purification process involving both crystallization and chromatography may be required. |
Quantitative Data
The following table summarizes representative reaction conditions and yields for the synthesis of this compound and its derivatives from various literature sources. It is important to note that direct comparisons can be challenging due to variations in substrates, scales, and reaction setups.
| Starting Material | Carbonylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 2-Hydroxymethylbenzamide | Bis(trifluoroacetoxy)iodobenzene (BTI) | - | DMF | 0 | 1 | 90 | [1] |
| 2-Aminobenzyl alcohol | Triphosgene | Triethylamine | Dichloromethane | 0 to rt | Not Specified | High | Inferred from[4] |
| 2-Aminobenzyl alcohol | Phosgene | Not Specified | Not Specified | Not Specified | Not Specified | High | [1] |
| Substituted 2-aminobenzyl alcohols | Various aldehydes (for 4H-3,1-benzoxazines) | - | Not Specified | Not Specified | Not Specified | Moderate to High | [8] |
Experimental Protocols
Representative Lab-Scale Synthesis using Triphosgene
This protocol is a representative example and should be optimized for specific laboratory conditions and scale.
Materials:
-
2-Aminobenzyl alcohol
-
Triphosgene
-
Triethylamine (Et3N)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2-aminobenzyl alcohol (1.0 eq) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (2.2 eq) to the solution.
-
In a separate flask, dissolve triphosgene (0.4 eq) in anhydrous DCM.
-
Slowly add the triphosgene solution to the reaction mixture via the dropping funnel over a period of 30-60 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until the reaction is complete as monitored by TLC.
-
Quench the reaction by slowly adding saturated aqueous NaHCO3 solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO4.
-
Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford this compound.
Visualizations
Caption: Common synthetic route to this compound.
Caption: A logical workflow for troubleshooting common scale-up issues.
References
- 1. Synthesis of 1,4-dihydro-benzo[d][1,3]oxazin-2-ones from phthalides via an aminolysis-Hofmann rearrangement protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemistry.utoronto.ca [chemistry.utoronto.ca]
- 3. A decade review of triphosgene and its applications in organic reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. suvchemlaboratorychemicals.com [suvchemlaboratorychemicals.com]
- 7. chem.tamu.edu [chem.tamu.edu]
- 8. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Study of 1,4-dihydro-2H-3,1-benzoxazin-2-one and its Sulfur Analogs for Biomedical Research
A detailed guide for researchers, scientists, and drug development professionals on the synthesis, biological activity, and experimental evaluation of 1,4-dihydro-2H-3,1-benzoxazin-2-one and its corresponding thio-analogs.
This guide provides a comprehensive comparative analysis of the chemical and biological properties of this compound and its sulfur-containing counterparts, 1,4-dihydro-2H-3,1-benzothiazin-2-one and 1,4-dihydro-2H-3,1-benzoxathian-2-one. The focus is on providing objective, data-driven comparisons of their performance in key biological assays, supported by detailed experimental protocols to aid in reproducible research.
Disclaimer: Direct comparative studies evaluating this compound and its sulfur analogs under identical experimental conditions are limited in the current scientific literature. The data presented in this guide is compiled from various independent studies. While efforts have been made to standardize the presentation of this data, direct comparison of absolute values (e.g., IC50) across different studies should be approached with caution due to inherent variations in experimental methodologies, cell lines, and assay conditions.
Chemical Structures and Synthesis Overview
The core structures of the compounds under comparison are presented below. The synthetic route to these scaffolds and their derivatives typically involves the cyclization of appropriate precursors.
General Synthesis Workflow:
The synthesis of 1,4-dihydro-2H-3,1-benzoxazin-2-ones and their sulfur analogs often follows a convergent synthetic strategy. A generalized workflow is depicted below. Specific reagents and conditions may vary depending on the desired substitutions on the aromatic ring.
Unveiling the Anti-Inflammatory Potential of Benzoxazinone Derivatives: A Comparative Guide
For researchers, scientists, and drug development professionals, the quest for novel anti-inflammatory agents is a continuous endeavor. Benzoxazinone derivatives have emerged as a promising class of compounds, exhibiting significant anti-inflammatory properties. This guide provides a comprehensive comparison of the anti-inflammatory activity of various benzoxazinone derivatives, supported by experimental data and detailed protocols to aid in their evaluation and development.
Benzoxazinones, heterocyclic compounds with a fused benzene and oxazinone ring system, have demonstrated a wide range of biological activities.[1] Their anti-inflammatory effects are of particular interest, with numerous studies showcasing their ability to modulate key inflammatory pathways. This guide will delve into the validation of these activities through common in vitro and in vivo models.
Comparative Anti-Inflammatory Activity
The anti-inflammatory efficacy of benzoxazinone derivatives has been evaluated using various assays, primarily focusing on their ability to inhibit inflammatory mediators and edema. The following tables summarize the quantitative data from several studies, offering a comparative overview of different derivatives.
| Compound ID | In Vivo Model | Dose | % Inhibition of Edema | Reference Compound | % Inhibition by Reference | Reference |
| 3d | Carrageenan-induced rat paw edema | - | 62.61% (at 4h) | Diclofenac | 68.20% (at 4h) | [2][3] |
| N-(1-(6,8-Dibromo-4-oxo-4H-benzo[d][2][4]-oxazin-2-yl)-2-phenylvinyl) benzamide | Carrageenan-induced rat paw edema | - | 87.12% (at 4h) | Indomethacin | 94.54% (at 4h) | [3][5] |
| 3a | Carrageenan-induced rat paw edema | - | 39.93 - 46.19% (at 4h) | Aceclofenac | - | [3] |
| 3b | Carrageenan-induced rat paw edema | - | 39.93 - 46.19% (at 4h) | Ibuprofen | - | [3] |
| 3c | Carrageenan-induced rat paw edema | - | 39.93 - 46.19% (at 4h) | Mefenamic acid | - | [3] |
| 3e | Carrageenan-induced rat paw edema | - | 39.93 - 46.19% (at 4h) | Ketoprofen | - | [3] |
| Compound ID | In Vitro Assay | Cell Line | Parameter Measured | IC50 Value (µM) | Reference Compound | IC50 of Reference | Reference |
| e2 | LPS-induced NO production | BV-2 | Nitric Oxide (NO) | - | Resveratrol (20 µM) | 42.02% reduction | [4][6] |
| e16 | LPS-induced NO production | BV-2 | Nitric Oxide (NO) | - | Resveratrol (20 µM) | 42.02% reduction | [4][6] |
| e20 | LPS-induced NO production | BV-2 | Nitric Oxide (NO) | - | Resveratrol (20 µM) | 42.02% reduction | [4][6] |
| Compound 27 | Cytokine Inhibition | - | TNF-α | 7.83 ± 0.95 | - | - | [6] |
| Compound 27 | Cytokine Inhibition | - | IL-1β | 15.84 ± 0.82 | - | - | [6] |
| Compound 6m | Cytokine Inhibition | - | IL-1β | 7.9 ± 1.36 | - | - | [4] |
Key Signaling Pathways in Anti-Inflammatory Action
The anti-inflammatory effects of benzoxazinone derivatives are often attributed to their modulation of specific signaling pathways. Two prominent pathways identified are the NF-κB and Nrf2-HO-1 pathways.
The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammation. In response to inflammatory stimuli like lipopolysaccharide (LPS), the IκB kinase (IKK) complex becomes activated, leading to the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This allows the NF-κB (p50/p65) dimer to translocate to the nucleus, where it induces the transcription of pro-inflammatory genes, including those for cytokines like TNF-α, IL-6, and IL-1β, as well as the enzyme inducible nitric oxide synthase (iNOS).
References
- 1. jddtonline.info [jddtonline.info]
- 2. researchgate.net [researchgate.net]
- 3. mongoliajol.info [mongoliajol.info]
- 4. Frontiers | Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Heterocyclic Scaffolds in Drug Design: 1,4-Dihydro-2H-3,1-benzoxazin-2-one in Focus
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the selection of a core molecular scaffold is a pivotal decision that profoundly influences the ultimate success of a drug discovery program. Heterocyclic compounds, in particular, form the backbone of a vast array of therapeutic agents due to their structural diversity and ability to interact with a wide range of biological targets. This guide provides a comparative analysis of the 1,4-dihydro-2H-3,1-benzoxazin-2-one scaffold against three other prominent heterocyclic systems: benzimidazole, quinoline, and piperidine. By examining their synthesis, biological activities, and physicochemical properties, we aim to offer a valuable resource for researchers in the rational design of novel therapeutics.
Introduction to the Scaffolds
This compound: This bicyclic scaffold, containing a fused benzene and a dihydrooxazinone ring, has emerged as a "privileged" structure in medicinal chemistry. Its unique three-dimensional conformation and hydrogen bonding capabilities allow for potent and selective interactions with various biological targets. Derivatives of this scaffold have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.
Benzimidazole: A fused ring system composed of benzene and imidazole, the benzimidazole scaffold is a cornerstone in drug discovery. Its structural resemblance to endogenous purines allows it to interact with a multitude of enzymes and receptors. Benzimidazole-containing drugs are widely used as anticancer agents, proton pump inhibitors, and anthelmintics.
Quinoline: This bicyclic heterocycle, consisting of a benzene ring fused to a pyridine ring, is a versatile scaffold found in numerous natural and synthetic bioactive compounds. The quinoline nucleus is a key component of antimalarial drugs, antibiotics, and kinase inhibitors. Its aromatic nature and ability to intercalate with DNA contribute to its diverse biological activities.
Piperidine: As one of the most common saturated nitrogen-containing heterocycles in approved drugs, the piperidine ring offers a flexible and synthetically tractable scaffold. Its three-dimensional structure and basic nitrogen atom are crucial for interacting with targets in the central nervous system (CNS) and for modulating physicochemical properties such as solubility and lipophilicity.
Comparative Biological Activities
The following tables summarize the reported biological activities of derivatives of each scaffold against various targets. It is important to note that the data presented is a compilation from different studies, and direct comparisons of potency should be made with caution due to variations in the specific derivatives, cell lines, and experimental conditions.
Anticancer Activity (IC₅₀ Values in µM)
| Scaffold | Derivative Example | Cell Line | IC₅₀ (µM) | Reference |
| This compound | 4-Aryl-3,4-dihydro-2H-1,4-benzoxazine derivative (14f) | PC-3 (Prostate) | 7.84 | [1] |
| 4-Aryl-3,4-dihydro-2H-1,4-benzoxazine derivative (14f) | MDA-MB-231 (Breast) | 10.5 | [1] | |
| Quinoxalinone and 1,4-benzoxazin-2-one derivative (10) | HeLa (Cervical) | 10.46 | [2] | |
| Benzimidazole | Benzimidazole-triazole hybrid (32) | HCT-116 (Colon) | 3.87 | [3] |
| Benzimidazole derivative with sulfonamide moiety (10) | MGC-803 (Gastric) | 1.02 | [3] | |
| Thiazole/benzimidazole hybrid (26b) | MCF-7 (Breast) | 6.30 | [4] | |
| Quinoline | Quinoline-2-one Schiff-base hybrid (6c) | S. aureus | 0.018 (MIC) | [5] |
| Quinoline-based kinase inhibitor (Compound 21b) | c-Met Kinase | <0.003 | [6] | |
| Piperidine | Piperidine derivative (8) | Farnesyltransferase | 0.0037 | [7] |
Antimicrobial Activity (MIC Values in µg/mL)
| Scaffold | Derivative Example | Microorganism | MIC (µg/mL) | Reference |
| Quinoline | Ciprofloxacin | E. coli | 0.013 - 1 | [8] |
| Ciprofloxacin | S. aureus | 0.125 - 8 | [8] | |
| Quinoline-piperazine hybrid (10g) | S. aureus | 0.03 | [9] | |
| Piperidine | Quinoline-piperazine hybrid (10g) | S. aureus | 0.03 | [9] |
Synthesis and Functionalization
The synthetic accessibility and potential for diversification are critical considerations in scaffold selection.
Synthesis of this compound
A common and efficient method for the synthesis of the this compound core involves a two-step procedure starting from readily available phthalides. The process includes an initial ring-opening aminolysis to form a primary 2-hydroxymethylbenzamide, followed by a Hofmann rearrangement.[10]
This method allows for the introduction of substituents at the 4-position of the benzoxazinone ring, providing a key handle for structure-activity relationship (SAR) studies.
The other scaffolds also possess well-established and versatile synthetic routes:
-
Benzimidazoles are commonly synthesized through the condensation of o-phenylenediamines with carboxylic acids or their derivatives.
-
Quinolines can be prepared via several classic named reactions, including the Skraup, Doebner-von Miller, and Friedländer syntheses.
-
Piperidines are often synthesized by the reduction of corresponding pyridine precursors or through various cyclization strategies.
Physicochemical and ADME-Tox Properties
The physicochemical properties of a scaffold are instrumental in determining its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME-Tox) profile.
| Property | This compound | Benzimidazole | Quinoline | Piperidine |
| Molecular Weight (Parent) | ~149 g/mol | ~118 g/mol | ~129 g/mol | ~85 g/mol |
| logP (Calculated) | ~1.1 | ~1.5 | ~2.0 | ~0.5 |
| Hydrogen Bond Donors | 1 | 1 | 0 | 1 |
| Hydrogen Bond Acceptors | 2 | 1 | 1 | 1 |
| General Characteristics | Rigid, planar with a non-aromatic ring | Aromatic, planar | Aromatic, planar | Saturated, flexible |
The this compound scaffold offers a balance of rigidity and hydrogen bonding capacity. Its profile suggests good potential for oral bioavailability. In contrast, the high lipophilicity of the quinoline core may sometimes lead to metabolic instability, while the flexibility of the piperidine ring can be advantageous for fitting into diverse binding pockets but may also lead to off-target effects. The benzimidazole scaffold, being a bioisostere of natural purines, often exhibits favorable interactions with biological systems.
Experimental Protocols
Detailed and reproducible experimental protocols are the cornerstone of drug discovery research. Below are generalized procedures for key in vitro assays commonly used to evaluate the biological activity of these heterocyclic compounds.
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.
Protocol:
-
Cell Seeding: Plate cells at a density of 5,000-10,000 cells/well in a 96-well plate and incubate for 24 hours.
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds and incubate for 48-72 hours.
-
MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC₅₀ value.
In Vitro Enzyme Inhibition Assay
This assay is used to determine the inhibitory activity of a compound against a specific enzyme.
Protocol:
-
Reagent Preparation: Prepare solutions of the purified enzyme, substrate, and test inhibitor in an appropriate buffer.[11]
-
Reaction Mixture: In a microplate well, combine the enzyme and various concentrations of the inhibitor. Include a control with no inhibitor.[12]
-
Initiation: Start the reaction by adding the substrate to the wells.[12]
-
Detection: Monitor the reaction progress by measuring the formation of a product or the depletion of a substrate over time using a suitable detection method (e.g., absorbance, fluorescence).[11]
-
Data Analysis: Calculate the initial reaction rates and determine the percentage of inhibition for each inhibitor concentration. Plot the data to determine the IC₅₀ value.
Signaling Pathway Visualization
Many of the discussed heterocyclic scaffolds exert their anticancer effects by inhibiting protein kinases involved in cell signaling pathways. The PI3K/Akt/mTOR pathway is a frequently dysregulated pathway in cancer and a common target for these inhibitors.
Conclusion
The this compound scaffold represents a valuable and promising platform for the development of novel therapeutic agents. Its synthetic tractability, favorable physicochemical properties, and broad range of biological activities make it a compelling choice for medicinal chemists. While direct comparative data with other "privileged" scaffolds like benzimidazole, quinoline, and piperidine is often limited, the available evidence suggests that each possesses unique strengths that can be leveraged for specific therapeutic applications.
-
This compound: Offers a good balance of rigidity, hydrogen bonding capability, and synthetic accessibility, with demonstrated potential in oncology and anti-inflammatory research.
-
Benzimidazole: Remains a powerhouse in medicinal chemistry, particularly for anticancer and anti-infective agents, due to its bioisosteric relationship with natural purines.
-
Quinoline: A versatile scaffold with a long history of success in antimalarial and antibacterial drug discovery, and more recently as a platform for kinase inhibitors.
-
Piperidine: An essential building block for CNS-active drugs and a valuable tool for modulating physicochemical properties and exploring three-dimensional chemical space.
The ultimate selection of a scaffold will depend on the specific therapeutic target, the desired pharmacological profile, and the overall drug design strategy. This guide serves as a foundational resource to aid researchers in making informed decisions in their quest for novel and effective medicines.
References
- 1. atcc.org [atcc.org]
- 2. home.sandiego.edu [home.sandiego.edu]
- 3. benchchem.com [benchchem.com]
- 4. Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action (2016–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quinoline-2-one derivatives as promising antibacterial agents against multidrug-resistant Gram-positive bacterial strains - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. Novel quinoline-piperazine hybrids: the design, synthesis and evaluation of antibacterial and antituberculosis properties - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis of 1,4-dihydro-benzo[d][1,3]oxazin-2-ones from phthalides via an aminolysis-Hofmann rearrangement protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 11. superchemistryclasses.com [superchemistryclasses.com]
- 12. benchchem.com [benchchem.com]
Structure-Activity Relationship of 1,4-Dihydro-2H-3,1-Benzoxazin-2-one Derivatives: A Comparative Guide
The 1,4-dihydro-2H-3,1-benzoxazin-2-one scaffold is a privileged heterocyclic motif that has garnered significant attention from medicinal chemists due to its presence in a wide array of biologically active compounds. Derivatives of this core structure have demonstrated a remarkable diversity of pharmacological effects, including antimicrobial, anticancer, anti-inflammatory, and neuroprotective activities. This guide provides a comparative analysis of the structure-activity relationships (SAR) of these derivatives across various biological targets, supported by experimental data and detailed methodologies.
Comparative Biological Activities
The biological activity of this compound derivatives is profoundly influenced by the nature and position of substituents on both the aromatic ring and the heterocyclic core. The following tables summarize the quantitative data for different biological activities, highlighting key SAR trends.
Anticancer and Anti-proliferative Activity
Derivatives of this scaffold have shown promising potential as anticancer agents, often by inducing DNA damage and apoptosis in tumor cells.[1] One study synthesized a series of 2H-1,4-benzoxazin-3(4H)-one derivatives with 1,2,3-triazole groups at the 7-position, which exhibited notable inhibitory activity against Huh-7 liver cancer cells.[1] Another study developed a novel 4-aryl-3,4-dihydro-2H-1,4-benzoxazine scaffold and found that the inclusion of hydroxyl groups on the benzoxazine core and a para-amino group on the 4-aryl substituent significantly enhanced potency against various cancer cell lines.[2]
| Compound ID | Modifications | Cell Line | IC50 (µM) | Reference |
| c5 | 7-(3-(1-(4-bromobenzyl)-1H-1,2,3-triazol-4-yl)benzamido) | Huh-7 | 28.48 | [1] |
| c14 | 7-(3-(1-(4-bromo-2-fluorobenzyl)-1H-1,2,3-triazol-4-yl)benzamido) | Huh-7 | 32.60 | [1] |
| c16 | 7-(3-(1-(2,4-dichlorobenzyl)-1H-1,2,3-triazol-4-yl)benzamido) | Huh-7 | 31.87 | [1] |
| c18 | 7-(3-(1-(3-(trifluoromethyl)benzyl)-1H-1,2,3-triazol-4-yl)benzamido) | Huh-7 | 19.05 | [1] |
| 14f | 4-(4-aminophenyl)-7-hydroxy | PC-3 | 7.84 | [2] |
| 14f | 4-(4-aminophenyl)-7-hydroxy | MDA-MB-231 | 11.5 | [2] |
| 14f | 4-(4-aminophenyl)-7-hydroxy | MIA PaCa-2 | 12.3 | [2] |
Antimicrobial Activity
Synthetic derivatives of 1,4-benzoxazin-3-ones have demonstrated promising antimicrobial activity.[3][4] Quantitative structure-activity relationship (QSAR) studies have revealed that molecular shape, volume, and hydrogen bonding properties are key determinants of activity against fungi, as well as Gram-positive and Gram-negative bacteria.[3][4] One study synthesized 2H-benzo[b][5][6]oxazin-3(4H)-one derivatives and found that compound 4e exhibited the highest antimicrobial potency across all tested strains (E. coli, S. aureus, and B. subtilis).[7]
| Compound ID | Modifications | Organism | Zone of Inhibition (mm) | Reference |
| 4a | 6-sulfonamido-(phenyl) | E. coli | 15 | [7] |
| 4a | 6-sulfonamido-(phenyl) | S. aureus | 16 | [7] |
| 4a | 6-sulfonamido-(phenyl) | B. subtilis | 14 | [7] |
| 4d | 6-sulfonamido-(4-chlorophenyl) | E. coli | 18 | [7] |
| 4d | 6-sulfonamido-(4-chlorophenyl) | S. aureus | 20 | [7] |
| 4d | 6-sulfonamido-(4-chlorophenyl) | B. subtilis | 19 | [7] |
| 4e | 6-sulfonamido-(4-nitrophenyl) | E. coli | 22 | [7] |
| 4e | 6-sulfonamido-(4-nitrophenyl) | S. aureus | 24 | [7] |
| 4e | 6-sulfonamido-(4-nitrophenyl) | B. subtilis | 23 | [7] |
Enzyme and Receptor Inhibition
A series of benzoxazinones were synthesized and evaluated as α-chymotrypsin inhibitors.[6] The study found that substituents on the benzene ring generally reduced inhibitory potential. However, the presence of a fluoro group on a phenyl substituent increased inhibitory activity, followed by chloro and bromo substituents.[6] Compounds with strong electron-donating or withdrawing groups on the phenyl substituent showed good inhibitory potential, with the order of potency being ortho > meta > para.[6]
| Compound ID | Substituent on Phenyl Ring | IC50 (µM) | Ki (µM) | Inhibition Type | Reference |
| 1 | H | 24.3 ± 0.6 | 12.1 | Competitive | [6] |
| 2 | 2-F | 6.5 ± 0.1 | 4.7 | Mixed | [6] |
| 3 | 3-F | 8.2 ± 0.2 | 6.8 | Mixed | [6] |
| 4 | 4-F | 9.7 ± 0.3 | 8.1 | Competitive | [6] |
| 5 | 2-Cl | 7.1 ± 0.1 | 5.2 | Mixed | [6] |
| 6 | 3-Cl | 8.9 ± 0.2 | 7.3 | Mixed | [6] |
| 7 | 4-Cl | 10.2 ± 0.2 | 9.5 | Competitive | [6] |
Structure-based drug design has led to the identification of dihydrofuran-2-one and dihydropyrrol-2-one derivatives based on a benzoxazin-3-one scaffold as potent and selective mineralocorticoid receptor antagonists.[8] The introduction of lipophilic substituents that occupy unfilled spaces in the MR binding pocket was crucial for potent in vitro activity.[8]
| Compound ID | Scaffold | Modifications | MR Binding IC50 (nM) | Reference |
| 11i | Dihydropyrrol-2-one | (Specific lipophilic substituents) | 43 | [8] |
Experimental Protocols
In Vitro Anticancer Activity Assay (MTT Assay)
Human tumor cell lines (e.g., Huh-7, PC-3, MDA-MB-231, MIA PaCa-2) are seeded in 96-well plates at a density of 5,000-10,000 cells/well and incubated for 24 hours. The cells are then treated with various concentrations of the test compounds for 48-72 hours. Following treatment, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours. The resulting formazan crystals are dissolved in DMSO, and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then calculated.[9]
Antimicrobial Susceptibility Testing (Agar Well Diffusion Method)
Bacterial or fungal strains are uniformly swabbed on the surface of a sterile agar plate. Wells of a specific diameter are then punched into the agar. A defined volume of the test compound solution at a specific concentration is added to each well. The plates are incubated under appropriate conditions for 24-48 hours. The diameter of the zone of inhibition around each well is measured in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.[7]
α-Chymotrypsin Inhibition Assay
The assay is performed in a 96-well plate. A solution of α-chymotrypsin in Tris-HCl buffer (pH 7.6) is pre-incubated with the test compound for a specified time at a controlled temperature. The reaction is initiated by adding the substrate, N-succinyl-phenylalanine-p-nitroanilide. The rate of p-nitroaniline release is monitored by measuring the change in absorbance at 410 nm over time using a microplate reader. The percentage of inhibition is calculated, and the IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration. Kinetic studies are performed by varying the concentrations of both the substrate and the inhibitor to determine the type of inhibition and the inhibition constant (Ki).[6]
Visualizing Structure-Activity Relationships
The following diagram illustrates the key structural features of the this compound scaffold and the impact of various substituents on its biological activity.
Caption: Key SAR trends for this compound derivatives.
References
- 1. 2H-1,4-Benzoxazin-3(4H)-one linked 1,2,3-triazole derivatives and their study on inducing DNA damage in tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. research.wur.nl [research.wur.nl]
- 4. researchgate.net [researchgate.net]
- 5. Structure-Activity Relationships (SAR) studies of benzoxazinones, their degradation products and analogues. phytotoxicity on standard target species (STS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis, structure-activity relationships studies of benzoxazinone derivatives as α-chymotrypsin inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ijpsjournal.com [ijpsjournal.com]
- 8. Design, synthesis, and structure-activity relationships of dihydrofuran-2-one and dihydropyrrol-2-one derivatives as novel benzoxazin-3-one-based mineralocorticoid receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Confirming the Structure of 1,4-Dihydro-2H-3,1-benzoxazin-2-one: A Comparative Guide to COSY and HMQC Analysis
For researchers, scientists, and professionals in drug development, unambiguous structural confirmation of novel or synthesized compounds is a critical step. This guide provides a comparative analysis of two powerful 2D Nuclear Magnetic Resonance (NMR) techniques, COSY (Correlation Spectroscopy) and HMQC (Heteronuclear Multiple Quantum Coherence), in the structural elucidation of 1,4-dihydro-2H-3,1-benzoxazin-2-one. We present expected data, detailed experimental protocols, and a clear rationale for using these methods in tandem for comprehensive structural validation.
The structural characterization of benzoxazinone derivatives is routinely accomplished using 2D-NMR analysis.[1] Techniques such as COSY and HMQC are invaluable for assigning the complex signals observed in the spectra of such molecules.[2]
Unraveling the Molecular Framework: COSY and HMQC
COSY and HMQC are complementary 2D NMR experiments that provide different but equally vital pieces of information about a molecule's structure. COSY identifies proton-proton (¹H-¹H) coupling networks, revealing which protons are adjacent to each other, typically through three bonds (³JHH).[3][4] This is particularly useful for piecing together fragments of the molecule, such as the spin systems within the aromatic ring and the aliphatic chain.
HMQC, or its more modern counterpart HSQC (Heteronuclear Single Quantum Coherence), on the other hand, maps out direct one-bond correlations between protons and the carbons to which they are attached (¹JCH).[3][5] This experiment is crucial for assigning carbon signals in the ¹³C NMR spectrum, which can be challenging due to the lower natural abundance and sensitivity of the ¹³C nucleus.
By combining the data from both experiments, a detailed and confident assignment of all proton and carbon signals can be achieved, leading to the unequivocal confirmation of the this compound structure.
Predicted 2D NMR Correlations for this compound
The following tables summarize the anticipated cross-peaks in the COSY and HMQC spectra of this compound. These predictions are based on the known structure of the molecule and general principles of NMR spectroscopy.
Table 1: Predicted ¹H-¹H COSY Correlations
| Proton (¹H) Signal | Correlating Proton (¹H) Signal(s) | Structural Fragment |
| H-5 | H-6 | Aromatic Ring |
| H-6 | H-5, H-7 | Aromatic Ring |
| H-7 | H-6, H-8 | Aromatic Ring |
| H-8 | H-7 | Aromatic Ring |
| H-4 (CH₂) | NH | Aliphatic Ring |
| NH | H-4 (CH₂) | Aliphatic Ring |
Table 2: Predicted ¹H-¹³C HMQC Correlations
| Proton (¹H) Signal | Correlating Carbon (¹³C) Signal |
| H-5 | C-5 |
| H-6 | C-6 |
| H-7 | C-7 |
| H-8 | C-8 |
| H-4 (CH₂) | C-4 |
| H-2 (CH₂) | C-2 |
Experimental Protocols
Detailed methodologies for acquiring high-quality COSY and HMQC spectra are provided below. These are general guidelines and may require optimization based on the specific instrumentation and sample.
Sample Preparation
-
Dissolution: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). Ensure the sample is fully dissolved to avoid signal broadening.[3]
-
Filtration: If any particulate matter is present, filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube.
-
Concentration: The sample concentration should be sufficient to obtain a good signal-to-noise ratio in a reasonable amount of time.[3]
COSY (Correlation Spectroscopy) Experiment
-
Instrument Setup:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a probe capable of performing 2D experiments.
-
Tune and match the probe for the ¹H frequency.
-
Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal resolution.
-
-
Acquisition Parameters:
-
Pulse Program: Use a standard COSY pulse sequence (e.g., cosygp on Bruker instruments). A Double Quantum Filtered COSY (DQF-COSY) can provide cleaner spectra, especially for samples with sharp singlets.[3]
-
Spectral Width: Set the spectral width to encompass all proton signals.
-
Number of Scans: Acquire a sufficient number of scans (e.g., 2-8) per increment to achieve an adequate signal-to-noise ratio.
-
Increments: Use a sufficient number of increments in the indirect dimension (F1) to achieve the desired resolution (e.g., 256-512).
-
Relaxation Delay: Set a relaxation delay of 1-2 seconds between scans.
-
-
Processing:
-
Apply a sine-bell or squared sine-bell window function in both dimensions.
-
Perform a two-dimensional Fourier transform.
-
Phase the spectrum and reference it to the residual solvent peak.
-
HMQC (Heteronuclear Multiple Quantum Coherence) Experiment
-
Instrument Setup:
-
Use a high-field NMR spectrometer with an inverse-detection probe.
-
Tune and match the probe for both ¹H and ¹³C frequencies.[3]
-
Lock and shim the instrument as described for the COSY experiment.
-
-
Acquisition Parameters:
-
Pulse Program: Use a standard HMQC or HSQC pulse sequence with gradient selection (e.g., hsqcedetgp on Bruker instruments).
-
Spectral Widths: Set the ¹H spectral width (F2) to include all proton signals and the ¹³C spectral width (F1) to encompass all expected carbon signals.
-
Number of Scans: Acquire a suitable number of scans (e.g., 4-16) per increment.
-
Increments: Use a sufficient number of increments in the F1 dimension (e.g., 128-256).
-
¹JCH Coupling Constant: Set the one-bond coupling constant (¹JCH) to an average value of ~145 Hz.
-
Relaxation Delay: Use a relaxation delay of 1.5-2 seconds.
-
-
Processing:
-
Apply appropriate window functions (e.g., sine-bell in F2 and squared sine-bell in F1).
-
Perform a two-dimensional Fourier transform.
-
Phase and reference the spectrum.
-
Workflow for Structural Confirmation
The following diagram illustrates the logical workflow for confirming the structure of this compound using COSY and HMQC data.
Alternative and Complementary Techniques
While COSY and HMQC are powerful tools, other NMR experiments can provide additional structural information.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range correlations (typically 2-3 bonds) between protons and carbons.[3][5] It is particularly useful for identifying quaternary carbons and piecing together different molecular fragments.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about protons that are close in space, regardless of whether they are connected through bonds. This is crucial for determining the stereochemistry and conformation of a molecule.
-
Mass Spectrometry (MS): High-resolution mass spectrometry provides the exact molecular weight and formula of the compound, which is a fundamental piece of information for structure elucidation.[2]
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups, such as the carbonyl (C=O) and N-H groups in this compound.[2]
References
A Comparative Guide to the Biological Activities of 1,3-Benzoxazines and 1,4-Benzoxazines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological activities of 1,3-benzoxazine and 1,4-benzoxazine derivatives, focusing on their anticancer and antimicrobial properties. The information is supported by experimental data from various studies, with detailed methodologies for key assays and visual representations of relevant signaling pathways to facilitate a deeper understanding of their mechanisms of action.
Data Presentation: Quantitative Comparison of Biological Activities
The following tables summarize the reported anticancer and antimicrobial activities of various 1,3-benzoxazine and 1,4-benzoxazine derivatives. It is important to note that the experimental conditions, such as cell lines, microbial strains, and methodologies, may vary between studies, which should be considered when making direct comparisons.
Anticancer Activity
| Compound Class | Derivative/Compound | Cancer Cell Line | Activity (IC₅₀ in µM) | Reference |
| 1,3-Benzoxazines | Methyl, methoxy, and chloro derivatives with a flavone moiety | MCF-7 (Breast) | 8.03 - 17.1 | [1] |
| Ferrocenyl 1,3-benzoxazine | HCC70 (Breast) | Potent activity reported | [2] | |
| Eugenol-derived benzoxazines (e.g., 6-allyl-3-(furan-2-ylmethyl)-8-methoxy-3,4-dihydro-2H-benzo[e][3][4]oxazine) | Mice with fibrosarcoma | Reduction in tumor weight | [5] | |
| 1,4-Benzoxazines | 4-Aryl-3,4-dihydro-2H-1,4-benzoxazines | PC-3 (Prostate) | 9.71 | [6] |
| Azlactone–Benzoxazinone hybrid compounds | MCF-7 (Breast) | Not specified | [6] | |
| Fused[3][6][7]triazolo[4,3-b][3][6][7][8]tetrazines | HepG2 (Liver) | IC₅₀ of 109.13 µg/mL | [4] | |
| 1,4-benzoxazine-3-ketone acetyl derivatives | Not specified | Strong affinity for DNA | [9] |
Antimicrobial Activity
| Compound Class | Derivative/Compound | Microorganism | Activity (MIC in µg/mL or Zone of Inhibition in mm) | Reference |
| 1,3-Benzoxazines | 2-[5-(4-nitrophenyl)-1H-pyrazol-3-yl]phenol and 6,8-diisopropylspiro[1,3-benzoxazine-2,1'-cyclohexan]-4(3H)-one | Acinetobacter baumannii | 43% and 27% growth inhibition at 32 µg/mL | [7] |
| 6,8-diisopropyl-2-methyl-2-(4-nitrophenyl)-2,3-dihydro-4H-1,3-benzoxazine-4-one | Candida albicans | Fungicidal activity reported | [7] | |
| 1,4-Benzoxazines | 2H-benzo[b][3][7]oxazin-3(4H)-one derivatives | E. coli, S. aureus, B. subtilis | Compound 4e: 22 mm, 20 mm, 18 mm zones of inhibition, respectively | [10] |
| Ethyl 3,4-dihydro-3-oxo-4,6,7-trisubstituted-2H-1,4-benzoxazine-2-acetate derivatives | Gram-positive and Gram-negative bacteria, Candida species | 6.25 - 100 µg/mL | [11] | |
| N-unprotected 1,4-benzoxazine derivatives | Gram-positive and Gram-negative bacteria | Good activity reported for nitro and trifluoromethyl derivatives | [12] |
Experimental Protocols
Anticancer Activity: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability and cytotoxic effects of compounds.[3][6][8][12]
Principle: Metabolically active cells with functional mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[3] The amount of formazan produced is directly proportional to the number of viable cells.[3]
Procedure:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.[3]
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (benzoxazine derivatives) and incubated for a specified period (e.g., 24-72 hours).
-
MTT Incubation: After treatment, the culture medium is replaced with a fresh medium containing MTT solution, and the plates are incubated for 2-4 hours to allow formazan formation.[3]
-
Solubilization: The formazan crystals are dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO) or isopropanol.[8]
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength between 550 and 600 nm.[3]
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined.
Antimicrobial Activity: Broth Microdilution Method
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[1][4][7][10][11]
Principle: This method involves challenging a standardized inoculum of a microorganism with serial dilutions of an antimicrobial agent in a liquid broth medium. The MIC is the lowest concentration of the agent that prevents visible growth of the microorganism.[10]
Procedure:
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth.
-
Serial Dilutions: Serial twofold dilutions of the benzoxazine derivatives are prepared in a 96-well microtiter plate containing broth.[1]
-
Inoculation: Each well is inoculated with the standardized microbial suspension.[4]
-
Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 16-20 hours) to allow for microbial growth.[4]
-
Determination of MIC: After incubation, the wells are visually inspected for turbidity. The lowest concentration of the compound that shows no visible growth is recorded as the MIC.[1]
Signaling Pathways and Mechanisms of Action
1,3-Benzoxazines: Anticancer Activity
ERK Signaling Pathway: Some 1,3-benzoxazine derivatives have been shown to abrogate the activation of the extracellular signal-regulated kinase (ERK) 1/2.[13][14] The ERK/MAPK pathway is a crucial signaling cascade that regulates cell proliferation, differentiation, and survival.[2][15][16][17] Its dysregulation is a hallmark of many cancers.[15] By inhibiting ERK activation, these compounds can suppress cancer cell growth.
Cannabinoid Receptor 2 (CB2) Signaling: Certain 1,3-benzoxazine derivatives act as selective agonists for the cannabinoid receptor 2 (CB2).[13][14] Activation of the CB2 receptor can induce apoptosis (programmed cell death) in cancer cells.[18] This process is often mediated by an increase in ceramide synthesis, which leads to the activation of the mitochondrial intrinsic apoptotic pathway, involving the release of cytochrome c and subsequent caspase activation.[18]
1,4-Benzoxazines: Antimicrobial Activity
DNA Gyrase Inhibition: Many 1,4-benzoxazine derivatives exhibit their antimicrobial effects by inhibiting bacterial DNA gyrase.[19][20][21] DNA gyrase is a type II topoisomerase essential for bacterial DNA replication, transcription, and repair.[20] By binding to the GyrB subunit of DNA gyrase, these compounds competitively inhibit its ATPase activity, which is crucial for the enzyme's function in introducing negative supercoils into DNA.[21] This disruption of DNA replication ultimately leads to bacterial cell death.
References
- 1. BSCI 424 Broth Tube Dilution MIC [science.umd.edu]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. benchchem.com [benchchem.com]
- 4. Broth microdilution - Wikipedia [en.wikipedia.org]
- 5. Pharmacological Properties, Therapeutic Potential and Molecular Mechanisms of JWH133, a CB2 Receptor-Selective Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. Broth-Dilution Method for Determining the Antibiotic Susceptibility of Anaerobic Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Broth microdilution susceptibility testing. [bio-protocol.org]
- 12. creative-diagnostics.com [creative-diagnostics.com]
- 13. Exploring the 1,3-benzoxazine chemotype for cannabinoid receptor 2 as a promising anti-cancer therapeutic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. A guide to ERK dynamics, part 1: mechanisms and models - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. The ERK Cascade: Distinct Functions within Various Subcellular Organelles - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. researchgate.net [researchgate.net]
- 20. esisresearch.org [esisresearch.org]
- 21. researchgate.net [researchgate.net]
In-Silico Analysis of 1,4-Dihydro-2H-3,1-benzoxazin-2-one Derivatives: A Comparative Guide
A deep dive into the computational evaluation of a promising class of bioactive compounds, this guide offers a comparative analysis of 1,4-dihydro-2H-3,1-benzoxazin-2-one derivatives based on recent in-silico studies. This document is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of molecular docking, ADMET prediction, and other computational methods applied to these molecules. The data presented herein is collated from various scientific publications, offering insights into their potential as antimicrobial, anticancer, and anti-inflammatory agents.
The 1,4-benzoxazin-2-one scaffold is a key heterocyclic motif that has garnered significant attention in medicinal chemistry due to its presence in a wide range of biologically active compounds.[1][2][3] In-silico analysis plays a crucial role in the rational design and development of new therapeutic agents based on this core structure, enabling the prediction of their biological activity and pharmacokinetic properties before their actual synthesis and in-vitro testing. This guide summarizes key findings from computational studies on various derivatives, presenting a comparative view of their potential.
Comparative In-Silico Performance: Molecular Docking Studies
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. The following table summarizes the docking scores and binding affinities of various this compound derivatives against different biological targets. Lower binding energy values typically indicate a more stable protein-ligand complex and potentially higher biological activity.
| Derivative/Compound | Target Protein | Docking Score/Binding Affinity (kcal/mol) | Key Interacting Residues | Reference |
| Compound 4d | E. coli DNA gyrase | Strongest binding affinity (value not specified) | Not specified | [1][3][4] |
| Compound 4a | E. coli DNA gyrase | High binding affinity | Not specified | [1][3][4] |
| Compound 4e | E. coli DNA gyrase | High binding affinity | Not specified | [1][3][4] |
| Compound 4f | E. coli DNA gyrase | High binding affinity | Not specified | [1][3][4] |
| Compound 5a | Pancreatic α-amylase | -9.2 | Not specified | [5][6] |
| Compound 5o | Pancreatic α-amylase | -9.1 | Not specified | [5][6] |
| Compound 5n | Intestinal α-glucosidase | -9.9 | Not specified | [5][6] |
| Compound 5e | Intestinal α-glucosidase | -9.6 | Not specified | [5][6] |
| Compound M12 | Leishmania infantum trypanothione reductase (PDB: 2JK6) | -9.40 | Gly15, Ser14, Asp327 | [7] |
| Compound M15 | Leishmania infantum trypanothione reductase (PDB: 2JK6) | -8.90 | Not specified | [7] |
| Compound M16 | Leishmania infantum trypanothione reductase (PDB: 2JK6) | -9.00 | Not specified | [7] |
| Compound M20 | Leishmania infantum trypanothione reductase (PDB: 2JK6) | -9.20 | Not specified | [7] |
| Compound 2d | Dihydrofolate reductase (PDB: 3FYV) & Undecaprenyl diphosphate synthase (PDB: 4H2M) | High binding affinity (value not specified) | Not specified | [8] |
| Compound 2c | Dihydrofolate reductase (PDB: 3FYV) & Undecaprenyl diphosphate synthase (PDB: 4H2M) | High binding affinity (value not specified) | Not specified | [8] |
ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) Profile
For a compound to be a viable drug candidate, it must possess favorable pharmacokinetic properties. In-silico ADMET prediction is a critical step in the early stages of drug discovery to filter out compounds that are likely to fail in later stages. Studies have shown that many 1,4-benzoxazinone derivatives exhibit promising ADME properties, indicating potential for good oral bioavailability and low toxicity.[5][7][9][10] For instance, a series of novel 1,4-benzoxazinone derivatives were predicted to have favorable ADME properties, suggesting their potential for oral administration in humans.[9] Similarly, other studies have highlighted that their synthetic compounds demonstrate high intestinal absorption and meet Lipinski's criteria for drug-likeness.[5][10]
Experimental Protocols: A Generalized In-Silico Workflow
The following section outlines a generalized methodology for the in-silico analysis of this compound derivatives, synthesized from protocols described in the referenced literature.[7][8][11]
Molecular Docking Protocol
-
Ligand Preparation: The 2D structures of the 1,4-benzoxazin-2-one derivatives are drawn using chemical drawing software (e.g., ChemDraw) and converted to 3D structures. The structures are then optimized to their lowest energy conformation using computational chemistry software (e.g., Chem3D).
-
Protein Preparation: The 3D crystal structure of the target protein is retrieved from the Protein Data Bank (PDB). Water molecules and any co-crystallized ligands are removed. Hydrogen atoms are added to the protein, and its structure is optimized to correct for any missing atoms or residues.
-
Docking Simulation: Molecular docking is performed using software such as AutoDock or MOE (Molecular Operating Environment).[7][11] The prepared ligands are docked into the active site of the prepared protein. The docking process involves a search algorithm to explore various binding poses of the ligand and a scoring function to estimate the binding affinity for each pose.
-
Analysis of Results: The docking results are analyzed to identify the best binding pose for each ligand based on the docking score or binding energy. The interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions, are visualized and analyzed to understand the molecular basis of binding.
ADMET Prediction Protocol
-
Structure Input: The 2D or 3D structures of the synthesized compounds are used as input for online ADMET prediction servers.
-
Prediction Servers: Web-based tools such as SwissADME and pkCSM are commonly used to predict a wide range of pharmacokinetic and toxicological properties.[7]
-
Parameter Analysis: The predicted parameters include properties related to absorption (e.g., water solubility, intestinal absorption), distribution (e.g., blood-brain barrier permeability), metabolism (e.g., cytochrome P450 inhibition), excretion, and toxicity (e.g., mutagenicity, carcinogenicity). These parameters are analyzed to assess the drug-likeness of the compounds.
Visualizing In-Silico Processes
To better illustrate the computational workflows and the underlying biological rationale, the following diagrams have been generated using the DOT language.
Caption: Generalized workflow for in-silico analysis of drug candidates.
Potential Signaling Pathways
While detailed signaling pathway diagrams directly implicating these specific derivatives are still under investigation, some studies suggest their involvement in pathways related to apoptosis and autophagy, particularly for anticancer applications. For example, certain 2H-1,4-benzoxazin-3(4H)-one derivatives have been shown to induce DNA damage, leading to the upregulation of γ-H2AX and triggering apoptosis through increased caspase-7 expression.[12] The activation of autophagy pathways, evidenced by enhanced LC3 expression, has also been observed.[12]
Caption: Proposed signaling pathway for anticancer activity.
References
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. researchgate.net [researchgate.net]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. biointerfaceresearch.com [biointerfaceresearch.com]
- 8. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 9. Synthesis, Antimycobacterial Activity, and Computational Insight of Novel 1,4‐Benzoxazin‐2‐one Derivatives as Promising Candidates against Multidrug‐Resistant Mycobacterium Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. 2H-1,4-Benzoxazin-3(4H)-one linked 1,2,3-triazole derivatives and their study on inducing DNA damage in tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
comparing the efficacy of different catalytic systems for benzoxazinone synthesis
For Researchers, Scientists, and Drug Development Professionals
Benzoxazinones are a pivotal class of heterocyclic compounds widely recognized for their significant biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1] The efficient synthesis of these scaffolds is a key focus in medicinal chemistry and drug development. This guide provides an objective comparison of various catalytic systems employed for benzoxazinone synthesis, supported by experimental data, detailed protocols, and mechanistic visualizations to aid researchers in selecting the optimal strategy for their specific needs.
Performance Comparison of Catalytic Systems
The choice of a catalytic system for benzoxazinone synthesis is crucial and depends on factors such as desired substrate scope, cost-effectiveness, reaction conditions, and environmental impact. This section summarizes the performance of prominent catalytic systems based on palladium, copper, iron, and organocatalysts.
| Catalytic System | Typical Reaction | Catalyst/Reagents | Temp. (°C) | Time (h) | Yield (%) | Key Advantages | Disadvantages |
| Palladium-Catalyzed | Carbonylative Cyclization | Pd(OAc)₂, Ligand (e.g., Xantphos), Base (e.g., K₂CO₃), CO source (e.g., CO gas, Mo(CO)₆, paraformaldehyde) | 80-120 | 12-24 | 70-95% | High yields, broad substrate scope, good functional group tolerance.[2][3] | High cost of palladium, potential for product contamination with toxic metal, often requires gaseous CO.[1] |
| Copper-Catalyzed | Intramolecular C-N/C-O Coupling | CuI, Ligand (e.g., 1,10-phenanthroline), Base (e.g., K₃PO₄) | 90-120 | 12-24 | 60-90% | Lower cost than palladium, good yields, various reaction pathways.[4][5] | Can require stoichiometric amounts of copper salts, sometimes harsh reaction conditions. |
| Iron-Catalyzed | Oxidative Cyclocarbonylation | FeCl₃·6H₂O or Fe(acac)₃, Oxidant (e.g., CCl₄/H₂O) | 100-120 | 2-10 | High | Inexpensive and abundant metal, environmentally benign. | Limited to specific substrates (e.g., 2-aminophenol for benzoxazolone synthesis), mechanism can be complex. |
| Iodine-Catalyzed | Condensation/Cyclization | I₂, Oxidant (e.g., TBHP or Oxone) | RT - 80 | 1-5 | 75-95% | Metal-free, mild reaction conditions, short reaction times, high yields.[1] | Scope can be limited compared to transition metal catalysts. |
| Organocatalytic | Asymmetric Reactions | Chiral Phosphoric Acids, Cinchona alkaloids | RT | 12-48 | 80-99% | Metal-free, enables asymmetric synthesis for chiral benzoxazinones, mild conditions. | Catalyst loading can be high, substrate scope may be limited. |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and adaptation of these synthetic routes.
Palladium-Catalyzed Carbonylative Synthesis of 2-Arylbenzoxazinones
This protocol is adapted from a procedure utilizing a heterogeneous palladium catalyst for the carbonylative cyclization of 2-iodoanilines and aryl iodides.[2]
Materials:
-
2-Iodoaniline (1.0 mmol)
-
Aryl iodide (1.2 mmol)
-
2P-MCM-41-Pd(OAc)₂ (2 mol % Pd)
-
N,N-Diisopropylethylamine (DIPEA) (2.0 mmol)
-
Toluene (5 mL)
-
Carbon monoxide (CO) gas (5 bar)
Procedure:
-
To a dried Schlenk tube, add 2-iodoaniline, aryl iodide, 2P-MCM-41-Pd(OAc)₂, and a magnetic stir bar.
-
Evacuate and backfill the tube with argon three times.
-
Add toluene and DIPEA via syringe.
-
Pressurize the tube with 5 bar of CO gas.
-
Heat the reaction mixture to 110 °C and stir for 24 hours.
-
After cooling to room temperature, carefully release the CO pressure in a well-ventilated fume hood.
-
Filter the reaction mixture to recover the heterogeneous catalyst.
-
Wash the catalyst with ethyl acetate.
-
Combine the filtrate and washings, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: petroleum ether/ethyl acetate) to afford the desired 2-arylbenzoxazinone.
Copper-Catalyzed Synthesis of 4H-3,1-Benzoxazin-4-ones
This protocol describes a copper-catalyzed intramolecular C-N coupling/rearrangement of N-acyl-2-halobenzamides.[4]
Materials:
-
N-acyl-2-iodobenzamide (0.5 mmol)
-
Copper(I) iodide (CuI) (10 mol %)
-
Potassium phosphate (K₃PO₄) (1.0 mmol)
-
1,10-Phenanthroline (20 mol %)
-
Toluene (3 mL)
Procedure:
-
In an oven-dried sealed tube, combine N-acyl-2-iodobenzamide, CuI, K₃PO₄, and 1,10-phenanthroline.
-
Evacuate and backfill the tube with nitrogen gas three times.
-
Add anhydrous toluene via syringe.
-
Seal the tube and heat the reaction mixture to 120 °C for 24 hours.
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to yield the 4H-3,1-benzoxazin-4-one.
Iron-Catalyzed Synthesis of 2-Benzoxazolone
This procedure is based on the oxidative cyclocarbonylation of 2-aminophenol.
Materials:
-
2-Aminophenol (1.0 mmol)
-
Iron(III) chloride hexahydrate (FeCl₃·6H₂O) (5 mol %)
-
Carbon tetrachloride (CCl₄) (2.0 mL)
-
Water (1.0 mL)
Procedure:
-
To a pressure tube, add 2-aminophenol and FeCl₃·6H₂O.
-
Add CCl₄ and water.
-
Seal the tube and heat the mixture to 120 °C for 10 hours.
-
After cooling, extract the reaction mixture with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain 2-benzoxazolone.
Mechanistic Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate key catalytic cycles and experimental workflows, providing a visual understanding of the underlying chemical transformations and processes.
Caption: Palladium-catalyzed carbonylative cyclization for benzoxazinone synthesis.
Caption: Copper-catalyzed intramolecular coupling for benzoxazinone synthesis.
Caption: General experimental workflow for catalytic benzoxazinone synthesis.
References
A Comparative Evaluation of 1,4-Dihydro-2H-3,1-benzoxazin-2-one Derivatives as Oxytocin Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of oxytocin receptor antagonists featuring the 1,4-dihydro-2H-3,1-benzoxazin-2-one scaffold, with other prominent antagonists. The objective is to furnish researchers with the necessary data and methodologies to evaluate the potential of this chemical class in the development of novel therapeutics targeting the oxytocin system. It is important to note that while the this compound core is a key structural feature, the antagonist activity is demonstrated in its more complex derivatives, not the parent compound itself.
Introduction to Oxytocin Receptor Antagonism
The oxytocin receptor (OTR), a G-protein coupled receptor, plays a crucial role in a variety of physiological processes, most notably in uterine contractions during labor and lactation. Consequently, antagonism of the OTR is a primary therapeutic strategy for the management of preterm labor. Beyond tocolysis, the involvement of the oxytocin system in social behavior, pain perception, and cardiovascular regulation has expanded the potential applications of OTR antagonists to other clinical indications. This guide focuses on the evaluation of a specific class of non-peptide antagonists characterized by the this compound moiety and compares their performance with established and investigational OTR antagonists.
Comparative Performance Data
The following tables summarize the in vitro and in vivo pharmacological data for key this compound derivatives and other notable oxytocin receptor antagonists.
In Vitro Binding Affinity and Functional Antagonism
| Compound | Scaffold/Class | Receptor | Kᵢ (nM) | pA₂ | IC₅₀ (nM) | Reference(s) |
| L-371,257 | This compound | Human OTR | 4.6 | 8.44 (rat uterus) | - | [1][2] |
| L-372,662 | This compound | Human OTR | 4.1 | - | - | [3][4] |
| Atosiban | Peptide Analog | Human OTR | - | - | 5 (inhibition of Ca²⁺ increase) | [5] |
| Retosiban | Diketopiperazine | Human OTR | 0.65 | - | - | [6][7] |
| Epelsiban | Diketopiperazine | Human OTR | 0.13 (pKi = 9.9) | - | 192 (in vivo, rat) | [8] |
Kᵢ: Inhibitor constant, a measure of binding affinity. A lower Kᵢ indicates higher affinity. pA₂: A measure of the potency of a competitive antagonist. A higher pA₂ value indicates greater potency. IC₅₀: Half maximal inhibitory concentration.
In Vivo Potency
| Compound | Animal Model | Endpoint | AD₅₀/ED₅₀ (mg/kg) | Reference(s) |
| L-372,662 | Rat | Inhibition of oxytocin-induced uterine contractions (i.v.) | 0.71 | [3][4] |
| Retosiban | Rat | Inhibition of oxytocin-induced uterine contractions (i.v.) | 0.27 | [7] |
AD₅₀/ED₅₀: Dose required to produce 50% of the maximal effect.
Signaling Pathways and Experimental Workflows
To understand the mechanism of action of these antagonists, it is essential to visualize the underlying signaling pathways and the experimental procedures used for their characterization.
Oxytocin Receptor Signaling Pathway
Activation of the oxytocin receptor, primarily coupled to Gαq/11, initiates a signaling cascade leading to myometrial contraction. Antagonists block this pathway at the receptor level.
Caption: Oxytocin Receptor Signaling Pathway leading to Myometrial Contraction.
Experimental Workflow: Radioligand Binding Assay
This assay quantifies the binding affinity of a compound to the oxytocin receptor.
Caption: Workflow for a Competitive Radioligand Binding Assay.
Experimental Workflow: Calcium Mobilization Assay
This functional assay measures the ability of an antagonist to inhibit agonist-induced increases in intracellular calcium.
Caption: Workflow for a Calcium Mobilization Functional Assay.
Detailed Experimental Protocols
Radioligand Binding Assay (Competitive)
Objective: To determine the binding affinity (Kᵢ) of a test compound for the human oxytocin receptor.
Materials:
-
Cell membranes from HEK293 cells stably expressing the human oxytocin receptor.
-
Radioligand: [³H]Oxytocin.
-
Test compounds (e.g., this compound derivatives) and reference compounds (e.g., unlabeled oxytocin).
-
Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
96-well microplates.
-
Glass fiber filters (e.g., Whatman GF/B), pre-soaked in 0.5% polyethyleneimine.
-
Vacuum filtration manifold.
-
Scintillation counter and scintillation fluid.
Procedure:
-
In a 96-well plate, add 50 µL of binding buffer, 50 µL of various concentrations of the test compound (or unlabeled oxytocin for the standard curve), and 50 µL of [³H]Oxytocin (at a final concentration approximately equal to its Kₑ).
-
Initiate the binding reaction by adding 100 µL of the cell membrane preparation (containing a predetermined amount of protein).
-
Incubate the plate at 25°C for 60 minutes with gentle agitation to reach equilibrium.
-
Terminate the incubation by rapid vacuum filtration through the pre-soaked glass fiber filters.
-
Wash the filters three times with 200 µL of ice-cold wash buffer.
-
Dry the filters and place them in scintillation vials with scintillation fluid.
-
Measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine non-specific binding in the presence of a high concentration of unlabeled oxytocin. Calculate specific binding by subtracting non-specific from total binding. Plot the percentage of specific binding against the log concentration of the test compound to determine the IC₅₀ value. Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.[7]
Calcium Mobilization Assay (FLIPR)
Objective: To measure the functional antagonist activity of a test compound by its ability to inhibit oxytocin-induced intracellular calcium mobilization.
Materials:
-
CHO-K1 or HEK293 cells stably expressing the human oxytocin receptor.
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Black-walled, clear-bottom 96- or 384-well microplates.
-
FLIPR Calcium Assay Kit (e.g., FLIPR Calcium 6 Assay Kit).
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Test compounds and oxytocin.
-
Fluorometric Imaging Plate Reader (FLIPR).
Procedure:
-
Cell Plating: Seed the cells into the microplates at a density that will yield a confluent monolayer on the day of the assay and incubate overnight.
-
Dye Loading: Prepare the calcium-sensitive dye loading solution according to the manufacturer's instructions. Remove the cell culture medium and add the dye loading solution to each well. Incubate for 1 hour at 37°C.
-
Compound Preparation: Prepare serial dilutions of the test compounds (antagonists) and a fixed concentration of oxytocin (agonist) in the assay buffer in separate plates.
-
FLIPR Measurement:
-
Set the FLIPR instrument to measure fluorescence intensity at appropriate excitation and emission wavelengths.
-
Establish a baseline fluorescence reading for each well.
-
The instrument will then add the test compound to the cell plate and incubate for a specified period.
-
Following the pre-incubation, the instrument will add the fixed concentration of oxytocin to stimulate the cells.
-
Record the change in fluorescence intensity over time.
-
-
Data Analysis: The increase in fluorescence upon oxytocin addition corresponds to the intracellular calcium concentration. The ability of the test compound to reduce this increase is a measure of its antagonist activity. Plot the percentage of inhibition against the log concentration of the test compound to determine the IC₅₀ value.[9]
In Vivo Inhibition of Oxytocin-Induced Uterine Contractions (Rat Model)
Objective: To evaluate the in vivo potency of an oxytocin receptor antagonist.
Materials:
-
Female Sprague-Dawley rats, typically in estrus or late-term pregnancy.
-
Anesthetic (e.g., urethane or isoflurane).
-
Oxytocin.
-
Test compound.
-
Intrauterine pressure catheter or strain gauge transducer.
-
Data acquisition system to record uterine contractions.
Procedure:
-
Anesthetize the rat and cannulate the jugular vein for intravenous administration of compounds.
-
Insert an intrauterine pressure catheter into a uterine horn or attach a strain gauge to the uterine muscle to monitor contractions.
-
Allow the animal to stabilize and record baseline uterine activity.
-
Administer a bolus intravenous injection of oxytocin to induce a consistent contractile response.
-
Once a stable response to oxytocin is established, administer the test compound intravenously at various doses.
-
After a set period, challenge the animal again with the same dose of oxytocin and record the uterine response.
-
Data Analysis: Quantify the uterine contractions (e.g., amplitude, frequency, or area under the curve). Calculate the percentage of inhibition of the oxytocin-induced response at each dose of the test compound. Determine the AD₅₀ or ED₅₀, the dose that causes 50% inhibition of the maximal oxytocin-induced contraction.
Conclusion
Derivatives of this compound represent a promising class of non-peptide oxytocin receptor antagonists with potent in vitro and in vivo activity. Compounds like L-371,257 and L-372,662 demonstrate high binding affinity and efficacy in preclinical models. When compared to other classes of antagonists, such as the peptide analog Atosiban and the diketopiperazine-based Retosiban and Epelsiban, the benzoxazinone derivatives offer a distinct pharmacological profile that warrants further investigation. The experimental protocols detailed in this guide provide a framework for the continued evaluation and development of these and other novel oxytocin receptor antagonists for various therapeutic applications. The key takeaway for researchers is the significance of the substituted this compound scaffold in achieving high-affinity and selective oxytocin receptor antagonism.
References
- 1. Measuring Affinity of Ligands to the Oxytocin Receptor Using Radioligand Binding | Springer Nature Experiments [experiments.springernature.com]
- 2. A FLIPR Assay for Evaluating Agonists and Antagonists of GPCR Heterodimers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of orally active oxytocin antagonists: studies on 1-(1-[4-[1-(2-methyl-1-oxidopyridin-3-ylmethyl)piperidin-4-yloxy]-2- methoxybenzoyl]piperidin-4-yl)-1,4-dihydrobenz[d][1,3]oxazin-2-one (L-372,662) and related pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Collection - Development of Orally Active Oxytocin Antagonists:â Studies on 1-(1-{4-[1-(2-Methyl-1-oxidopyridin-3-ylmethyl)piperidin-4-yloxy]-2- methoxybenzoyl}piperidin-4-yl)-1,4-dihydrobenz[d][1,3]oxazin-2-one (L-372,662) and Related Pyridines - Journal of Medicinal Chemistry - Figshare [figshare.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. genscript.com [genscript.com]
- 8. Oxytocin antagonist inhibitory effect on the rat and baboon uterus may be overcome by prostaglandins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Cross-Reactivity Profile of 1,4-dihydro-2H-3,1-benzoxazin-2-one Derivatives Against Various Enzymes
A Comparative Guide for Researchers and Drug Development Professionals
This guide provides an objective comparison of the cross-reactivity of 1,4-dihydro-2H-3,1-benzoxazin-2-one and its derivatives with a panel of enzymes. The inhibitory activities of these compounds are summarized, supported by experimental data from various studies. Detailed methodologies for the key enzymatic assays are also presented to facilitate the replication and validation of these findings.
Quantitative Data Summary
The inhibitory potency of this compound derivatives against different enzymes is presented in the table below. The data, including IC50 and Ki values, have been compiled from multiple research articles to provide a comparative overview.
| Compound Class | Target Enzyme | IC50 (µM) | Ki (µM) | Inhibition Type |
| Benzoxazinone Derivatives | α-Chymotrypsin | 6.5 - 341.1 | 4.7 - 341.2 | Diverse (except uncompetitive)[1] |
| Dihydrobenzoxazinone Derivatives | Aldose Reductase (ALR2) | 0.082 - 0.308 | - | - |
| Benzoxazinone Derivatives | Paraoxonase 1 (PON1) | 7.84 (strongest inhibitor) | - | Competitive[2] |
| 4H-3,1-benzoxazin-4-ones | Human Leukocyte Elastase (HLE) | - | Varies | Competitive, Alternate Substrate |
| 3,4-dihydro-2H-1,4-benzoxazines | Matriptase-2 | < 30 | - | Mixed-type |
Experimental Protocols
Detailed methodologies for the enzyme inhibition assays cited in this guide are provided below.
α-Chymotrypsin Inhibition Assay
This protocol is adapted from studies on the inhibition of α-chymotrypsin by benzoxazinone derivatives.[1]
-
Enzyme and Substrate:
-
α-Chymotrypsin (EC 3.4.21.1)
-
N-Benzoyl-L-Tyrosine Ethyl Ester (BTEE)
-
-
Reagents:
-
80 mM Trizma-base Buffer, pH 7.8
-
1.18 mM BTEE solution in methanol
-
2 M Calcium Chloride (CaCl2) solution
-
1 mM Hydrochloric Acid (HCl)
-
Test compounds (benzoxazinone derivatives) dissolved in a suitable solvent.
-
-
Procedure:
-
Prepare the reaction mixture in a 3.00 mL cuvette containing 38 mM Tris buffer, 0.55 mM BTEE, 30% (v/v) Methanol, and 53 mM CaCl2.
-
Add a solution of the test compound at various concentrations to the reaction mixture.
-
Initiate the reaction by adding a pre-determined amount (0.2-0.5 units) of α-chymotrypsin solution.
-
Immediately mix the solution by inversion and monitor the increase in absorbance at 256 nm for approximately 5 minutes using a spectrophotometer thermostatted at 25 °C.
-
Determine the rate of reaction (ΔA256/minute) from the linear portion of the curve for both the test and a blank reaction (without the inhibitor).
-
Calculate the percentage of inhibition and subsequently the IC50 value.
-
For kinetic studies to determine the type of inhibition and Ki value, the assay is performed with varying concentrations of both the substrate and the inhibitor. Data is then plotted using Lineweaver-Burk or other suitable models.
-
Aldose Reductase Inhibition Assay
This protocol is based on methods used to screen for aldose reductase inhibitors.
-
Enzyme Source:
-
Partially purified rat lens aldose reductase (RLAR) or recombinant human aldose reductase (rhAR).
-
-
Substrate and Cofactor:
-
DL-glyceraldehyde
-
NADPH
-
-
Reagents:
-
0.067 M Phosphate buffer, pH 6.2
-
0.3 mM NADPH solution
-
10 mM DL-glyceraldehyde solution
-
Test compounds (dihydrobenzoxazinone derivatives) dissolved in a suitable solvent.
-
-
Procedure:
-
In a 1.0 mL cuvette, prepare a reaction mixture containing 0.7 mL of phosphate buffer, 0.1 mL of NADPH solution, and 0.1 mL of the enzyme solution (lens supernatant).
-
Add the test compound at various concentrations to the reaction mixture. A reference cuvette is prepared containing all components except the substrate.
-
Initiate the enzymatic reaction by adding 0.1 mL of the DL-glyceraldehyde solution.
-
Monitor the decrease in absorbance at 340 nm for 3-4 minutes at 30-second intervals using a spectrophotometer. This decrease corresponds to the oxidation of NADPH.
-
Calculate the rate of reaction and the percentage of inhibition for each concentration of the test compound.
-
Determine the IC50 value from a plot of inhibitor concentration versus percentage inhibition.
-
Kinetic analysis can be performed by varying the substrate concentration to determine the mode of inhibition.
-
Paraoxonase 1 (PON1) Inhibition Assay
This protocol is a general method for determining PON1 activity and inhibition.
-
Enzyme Source:
-
Human serum or plasma.
-
-
Substrate:
-
Paraoxon or non-organophosphate substrates like phenyl acetate.
-
-
Reagents:
-
Glycine/NaOH buffer (50 mM, pH 10.0) containing 1.0 M NaCl and 1.0 mM CaCl2.
-
Paraoxon solution in buffer.
-
Test compounds (benzoxazinone derivatives) dissolved in a suitable solvent (e.g., methanol).
-
-
Procedure:
-
Dilute the serum sample with distilled water.
-
In a cuvette, mix the diluted serum with the glycine/NaOH buffer.
-
Add the test compound at various concentrations and incubate for a short period (e.g., 10 minutes).
-
Initiate the reaction by adding the paraoxon substrate solution.
-
Measure the rate of paraoxon hydrolysis by monitoring the increase in absorbance at 412 nm at 25 °C, which corresponds to the liberation of p-nitrophenol.
-
A blank reaction without the enzyme is used to correct for non-enzymatic hydrolysis.
-
Calculate the enzyme activity and the percentage of inhibition.
-
Determine the IC50 value and perform kinetic studies as described for the other enzymes.
-
Visualizations
Experimental Workflow for Enzyme Inhibition Screening
The following diagram illustrates a general workflow for screening compounds for enzyme inhibitory activity.
Caption: Workflow for identifying and characterizing enzyme inhibitors.
Serine Protease Inhibition by Benzoxazinones
This diagram illustrates the mechanism of action of 4H-3,1-benzoxazin-4-ones as alternate substrate inhibitors of serine proteases like Human Leukocyte Elastase.
References
- 1. Synthesis, structure-activity relationships studies of benzoxazinone derivatives as α-chymotrypsin inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design and synthesis of 4H-3,1-benzoxazin-4-ones as potent alternate substrate inhibitors of human leukocyte elastase - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Safe Disposal of 1,4-Dihydro-2H-3,1-benzoxazin-2-one
For researchers, scientists, and drug development professionals, the responsible management of chemical waste is paramount to ensuring laboratory safety and environmental protection. This guide provides a comprehensive operational plan for the proper disposal of 1,4-Dihydro-2H-3,1-benzoxazin-2-one, a compound requiring careful handling due to its potential hazards.
I. Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE). The toxicological properties of this compound have not been fully investigated, warranting a cautious approach.[1]
Required Personal Protective Equipment (PPE):
-
Gloves: Chemical-resistant gloves (e.g., nitrile).
-
Eye Protection: Safety glasses or goggles.
-
Lab Coat: A standard laboratory coat is required to prevent skin contact.
II. Hazard Profile
Understanding the hazard profile of this compound is fundamental to its safe management. While comprehensive toxicological data is limited, existing information for the compound and its structural analogs indicates several potential risks.
| Hazard Classification | GHS Code | Description |
| Acute Toxicity (Oral) | H302 | Harmful if swallowed.[2] |
| Acute Toxicity (Inhalation) | H332 | Harmful if inhaled.[2] |
| Reproductive Toxicity | H360 | May damage fertility or the unborn child. |
| Effects on or via Lactation | H362 | May cause harm to breast-fed children. |
| Aquatic Hazard (Chronic) | H412 | Harmful to aquatic life with long lasting effects. |
Note: This data is based on available safety data sheets and information for related benzoxazine compounds and should be used as a precautionary guide.
III. Step-by-Step Disposal Protocol
The primary directive for the disposal of this compound is to treat it as a hazardous chemical waste. Under no circumstances should it be disposed of down the drain or mixed with general waste.[1]
-
Waste Collection:
-
Collect waste this compound, including any contaminated materials (e.g., weighing paper, pipette tips, gloves), in a designated and compatible chemical waste container.
-
The container must be in good condition, made of a material compatible with the chemical, and have a secure, leak-proof lid.
-
-
Labeling:
-
Clearly label the waste container with the full chemical name: "Waste this compound".
-
Include appropriate hazard symbols (e.g., "Harmful," "Toxic," "Environmental Hazard") as indicated by your institution's and local regulations.
-
-
Storage:
-
Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.
-
Ensure the storage area is away from incompatible materials such as strong oxidizing agents, strong acids, and acid chlorides.[1]
-
-
Arranging for Disposal:
-
Dispose of the contents and the container through an approved waste disposal plant.[1]
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the chemical waste.
-
Provide the EHS department with accurate information about the waste, including its name and quantity.
-
-
Record Keeping:
-
Maintain a log of the chemical waste generated, including the date, quantity, and disposal request date. This is crucial for regulatory compliance.
-
IV. Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By adhering to these procedures, laboratory personnel can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific waste management policies and local regulations for any additional requirements.
References
Personal protective equipment for handling 1,4-Dihydro-2H-3,1-benzoxazin-2-one
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety protocols, personal protective equipment (PPE) recommendations, and operational and disposal plans for handling 1,4-Dihydro-2H-3,1-benzoxazin-2-one (CAS No. 13213-88-2). Adherence to these procedures is critical for ensuring laboratory safety and minimizing risk.
Hazard Identification and Personal Protective Equipment
This compound is a chemical that requires careful handling due to its potential health hazards. The following table summarizes the known hazards and the corresponding essential personal protective equipment.
| Hazard Statement | Description | Required Personal Protective Equipment (PPE) |
| H302 | Harmful if swallowed | Standard laboratory attire (lab coat, closed-toe shoes). |
| H315 | Causes skin irritation | Chemical-resistant gloves (e.g., nitrile). |
| H317 | May cause an allergic skin reaction | Chemical-resistant gloves (e.g., nitrile). |
| H319 | Causes serious eye irritation | Safety glasses with side shields or chemical splash goggles. |
| H335 | May cause respiratory irritation | Use in a well-ventilated area or under a chemical fume hood. If ventilation is inadequate, use a NIOSH-approved respirator. |
Operational Plan: Step-by-Step Handling Procedure
1. Preparation and Engineering Controls:
-
Work in a well-ventilated area, preferably within a certified chemical fume hood.
-
Ensure that an eyewash station and a safety shower are readily accessible and in good working order.
-
Keep the container of this compound tightly closed when not in use.
-
Store in a dry, cool, and well-ventilated place away from incompatible materials such as strong oxidizing agents and strong acids.[1]
2. Handling the Chemical:
-
Before handling, ensure all required PPE is correctly worn.
-
Avoid breathing dust or vapors.[1]
-
Prevent contact with skin and eyes.[2]
-
Wash hands thoroughly after handling.
-
Do not eat, drink, or smoke in the work area.
3. In Case of Exposure:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1]
-
Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. If irritation or a rash occurs, seek medical attention.[1]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1]
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[2]
Disposal Plan
All waste containing this compound, including contaminated consumables (e.g., pipette tips, gloves, weighing paper), must be treated as hazardous waste.
-
Waste Collection: Collect all chemical waste in a designated, properly labeled, and sealed container.
-
Labeling: The waste container must be clearly labeled with the full chemical name: "this compound" and the appropriate hazard symbols.
-
Disposal: Dispose of the waste through an approved hazardous waste disposal company. Follow all local, regional, and national regulations for chemical waste disposal. Do not empty into drains.[1]
Experimental Workflow: Chemical Spill Response
The following diagram outlines the procedural steps for responding to a spill of this compound.
Caption: Workflow for handling a chemical spill.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
